(2-Cyanopyridin-4-YL)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-cyanopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBPWGHYNOCHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678194 | |
| Record name | (2-Cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903513-60-0 | |
| Record name | B-(2-Cyano-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Cyanopyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Cyanopyridin-4-YL)boronic acid chemical properties
Starting Data Collection
I've initiated comprehensive Google searches, focusing on gathering data regarding the chemical properties, synthesis, and applications of (2-Cyanopyridin-4-YL)boronic acid. I am prioritizing information from reputable chemical databases and journals. This will form the foundation for deeper analysis.
Deepening Data Gathering
I'm now diving deeper into the research, meticulously analyzing initial search results. I'm extracting crucial data points, like melting points, solubility, and reactivity, especially concerning cross-coupling. I'm also hunting for spectral data and safety sheets. I'm focusing on structuring the guide, starting with an introduction and physicochemical properties table. Then, I'll provide a detailed Suzuki-Miyaura protocol.
Organizing the Research Plan
I've formulated a comprehensive plan, starting with broad Google searches for this compound data. I'll prioritize chemical suppliers and scientific sources to extract key details. Next, I'll structure a technical guide, beginning with an overview and physicochemical properties table. A Suzuki-Miyaura protocol is next. I will create a diagram and then I will synthesize everything into a cohesive whitepaper, with proper citations. Finally, I will compile a complete references section.
Crafting the Guide's Flow
I'm structuring the technical guide as a whitepaper, starting with a logical flow. I'll determine an engaging title before moving into the core chemical properties of this compound. I plan to present this in a methodical, easy-to-follow manner for experts.
Outlining the Sections
I've outlined the sections for the whitepaper: introduction, physicochemical properties with a table, synthesis and stability, reactivity in Suzuki reactions with a detailed protocol, and safety. I'll include spectral data expectations. I'll refine this structure for optimal clarity and flow.
Defining the Sections
Developing the Detailed Structure
I'm now establishing a detailed structure. I'm focusing on crafting a thorough whitepaper. My focus is on breaking down this compound into sections that will delve into its properties. I'm planning to thoroughly describe the compound's structure, synthesis, stability, reactivity, and related safety measures.
Planning the Whitepaper
Summarizing the Information
I'm now integrating the information gathered. I'm focusing on crafting a thorough whitepaper. My focus is on breaking down this compound into sections that will delve into its properties. I'm including the molecular structure, properties, synthesis methods, reactivity and safety. The experimental protocol for the Suzuki coupling is taking shape.
Integrating Initial Data
I've gathered initial data, including the name, formula, and physicochemical properties for the introduction and property sections. I'm focusing on the synthesis and reactivity in Suzuki reactions sections now. I'll summarize the important information for an introduction.
Integrating the Details
I'm now writing the document in a systematic manner. I have started working on the introduction by focusing on the guide's scope and the compound's significance. I will start incorporating all of the gathered information, including physicochemical properties and synthesis, safety, reactivity, along with the detailed structure.
(2-Cyanopyridin-4-YL)boronic acid molecular weight
An In-depth Technical Guide to (2-Cyanopyridin-4-YL)boronic acid: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a pyridine ring, a cyano group, and a boronic acid moiety—offers a versatile platform for the synthesis of complex molecular structures. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability. The cyano group serves as a potent electron-withdrawing group and a versatile synthetic handle, capable of being transformed into various other functionalities.
The boronic acid group is the cornerstone of its utility, primarily as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its purification, characterization, and critical role in modern drug discovery.
Physicochemical and Structural Properties
The reactivity and application of this compound are dictated by its inherent physicochemical properties. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state.[3] This equilibrium is fundamental to its role in cross-coupling reactions and its interaction with biological systems.
| Property | Value | Source |
| Molecular Weight | 147.93 g/mol | [4][5] |
| Molecular Formula | C₆H₅BN₂O₂ | [4][5] |
| CAS Number | 903513-60-0 | [4][5] |
| IUPAC Name | (2-cyano-4-pyridinyl)boronic acid | [5] |
| Appearance | Typically an off-white to pale yellow solid | - |
| pKa | Varies depending on substituents, but aryl boronic acids are generally more acidic than alkyl boronic acids.[3] | - |
The electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group significantly influences the Lewis acidity of the boron center, impacting its reactivity and the stability of its derivatives.
Synthesis Strategies
The preparation of pyridinylboronic acids is a well-established field, with several reliable methods available. The most common and industrially scalable approach for this compound involves a halogen-metal exchange from a suitable halopyridine precursor, followed by quenching with a borate ester.[6]
Workflow: Synthesis via Halogen-Metal Exchange
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis via Halogen-Metal Exchange
Causality: This protocol utilizes the high reactivity of an organolithium reagent to deprotonate the most acidic proton or perform a halogen-metal exchange. At the low temperature of -78 °C, the kinetic lithiation product is favored, and side reactions are minimized. Quenching the resulting lithiated pyridine with an electrophilic boron source like triisopropyl borate forms the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
-
Reaction Setup: Dissolve 4-bromo-2-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature overnight.
-
Hydrolysis: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a clear biphasic solution is observed.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Handling
The purification of boronic acids presents unique challenges. They are prone to dehydration to form cyclic anhydride trimers known as boroxines and can be difficult to purify via standard silica gel chromatography, often leading to decomposition or irreversible binding.[7][8] Therefore, non-chromatographic methods are often preferred.
Experimental Protocol 2: Purification via Acid-Base Extraction
Trustworthiness: This method provides a self-validating system for purification. It relies on the specific acidic property of the boronic acid functional group. Only compounds that can form a water-soluble boronate salt under basic conditions and then revert to the less soluble free acid upon acidification will be isolated, effectively removing neutral organic impurities.[9]
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, moving into the aqueous layer.
-
Separation: Discard the organic layer, which contains non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1 M HCl until the solution is acidic (pH ~2-3), causing the pure boronic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water and then a minimal amount of a non-polar solvent (e.g., cold hexane) to remove residual water.
-
Drying: Dry the purified product under high vacuum.
Handling and Storage: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation, particularly the formation of boroxines.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Results |
| ¹H NMR | Aromatic signals corresponding to the three protons on the pyridine ring. A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable. |
| ¹³C NMR | Signals for the six distinct carbon atoms, including the quaternary carbons of the cyano group and the boron-bearing carbon. |
| ¹¹B NMR | A single, relatively broad peak typically in the range of δ 18-30 ppm, characteristic of a trigonal (sp²) arylboronic acid.[10][11][12] |
| LC-MS | A peak corresponding to the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or other adducts. |
The Power of ¹¹B NMR Spectroscopy
¹¹B NMR is an exceptionally powerful tool for characterizing boronic acids.[13][14] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal sp²-hybridized boronic acid gives a signal significantly downfield compared to a tetrahedral sp³-hybridized boronate ester or boronate anion, which appears further upfield.[12] This allows for direct monitoring of reactions, binding events, and the equilibrium between the acid and its conjugate base.[13]
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3][15] This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to complex biaryl and hetero-biaryl scaffolds that are central to many modern pharmaceuticals.[16][17]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][18]
Mechanism Expertise: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[19]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: In the presence of a base, the boronic acid (R²-B(OH)₂) forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]
The 2-cyanopyridine moiety is particularly valuable as it can serve as a key pharmacophore, participating in crucial binding interactions within a target protein, or it can be further elaborated into other functional groups such as amides, tetrazoles, or carboxylic acids, expanding the chemical space available for drug optimization.
Safety and Hazard Information
According to its classification, this compound presents several hazards.[5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.
Conclusion
This compound is a powerful and versatile chemical tool for researchers. Its well-defined physicochemical properties, established synthetic routes, and paramount importance in C-C bond formation via the Suzuki-Miyaura coupling make it an indispensable building block. Understanding the nuances of its synthesis, purification, and handling, as detailed in this guide, is critical for leveraging its full potential in the rapid and efficient construction of novel molecular entities for drug discovery and advanced materials.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2016).
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- Google Patents. (2005).
- Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry. [Link]
- Taylor, M. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
- PubChem. (n.d.). This compound.
- Vechtomova, Y. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Hitosugi, S., et al. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
- Journal of The Royal Society Interface. (2018).
- Chemistry Stack Exchange. (2019).
- PubMed. (2022).
- PubChem. (n.d.). (2-Chloro-3-cyanopyridin-4-yl)boronic acid.
- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- MDPI. (2020).
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- Google Patents. (2014). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
- ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]
- ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 903513-60-0 [m.chemicalbook.com]
- 5. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
Introduction: The Ascendancy of Boronic Acids in Pharmaceutical R&D
An In-depth Technical Guide to (2-Cyanopyridin-4-YL)boronic acid for Advanced Drug Discovery
As a pivotal reagent in modern medicinal chemistry, this compound offers a unique combination of electronic properties and structural features. This guide provides an in-depth exploration of its chemical characteristics, synthesis, and application, with a focus on enabling researchers and drug development professionals to leverage its full potential in the synthesis of complex molecular architectures.
Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in the pharmaceutical industry.[1][2] Their utility stems from their remarkable stability, low toxicity, and, most notably, their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and hetero-biaryl moieties that form the core of countless drug molecules.[5] Beyond their role as synthetic intermediates, the boronic acid functional group itself has been incorporated into approved drugs like Bortezomib and Ixazomib, acting as a transition-state analogue to inhibit enzyme activity.[6][7] this compound is a specialized building block within this class, offering the distinct electronic characteristics of a cyano-substituted pyridine ring for targeted molecular design.
Compound Profile: this compound
The strategic placement of a cyano group and a boronic acid on the pyridine scaffold imparts specific reactivity and properties to this molecule, making it a valuable reagent for library synthesis and lead optimization.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. Accurate identification via its CAS Registry Number is crucial for procurement and regulatory compliance.
| Property | Value | Source |
| CAS Number | 903513-60-0 | [8][9] |
| Molecular Formula | C₆H₅BN₂O₂ | [8] |
| Molecular Weight | 147.93 g/mol | [8] |
| IUPAC Name | (2-cyano-4-pyridinyl)boronic acid | [8] |
| Synonyms | 2-Cyanopyridine-4-boronic acid | [8][9] |
| Physical Form | Solid | [9] |
| InChI Key | MSBPWGHYNOCHGC-UHFFFAOYSA-N | [8][9] |
Structural Features and Inherent Reactivity
The molecule's utility is a direct consequence of its structure:
-
Pyridine Ring: A nitrogen-containing heterocycle common in pharmaceuticals, it can influence solubility and engage in hydrogen bonding. The nitrogen atom's Lewis basicity can sometimes inhibit palladium catalysts, a factor to consider in reaction optimization.[5]
-
Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile modifies the electronic character of the pyridine ring, influencing its reactivity in cross-coupling reactions.
-
Boronic Acid (-B(OH)₂): This functional group is the active component in Suzuki-Miyaura coupling. Its stability and reactivity are paramount for successful transformations.
Synthesis Methodology: A Representative Protocol
The most reliable and scalable method for preparing pyridinylboronic acids is typically a halogen-metal exchange from an appropriate halopyridine, followed by borylation with a trialkyl borate.
Synthesis Workflow Diagram
The following diagram illustrates a typical synthetic pathway from 4-bromo-2-cyanopyridine.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-2-cyanopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath. Causality: This low temperature is critical to control the highly exothermic metal-halogen exchange and prevent side reactions.
-
Lithiation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred for 1 hour. Causality: The organolithium reagent performs the halogen-metal exchange, creating a highly reactive pyridinyl-lithium intermediate.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight. Causality: The borate ester acts as an electrophile, trapping the organolithium species to form a stable boronate ester intermediate.
-
Quench and Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel chromatography to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds with various aryl or heteroaryl halides.[10] This reaction is a cornerstone of modern drug synthesis.[5]
Suzuki-Miyaura Catalytic Cycle
The mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Representative Coupling Reaction
-
Reagent Preparation: To a reaction vessel are added the aryl halide (1.0 eq), this compound (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). Causality: An excess of the boronic acid and base is used to drive the reaction to completion. The choice of catalyst and base is critical and often requires screening for optimal results.
-
Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added. Causality: Degassing the solvent by bubbling with nitrogen or argon is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: The vessel is sealed and heated (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the desired biaryl product.
Handling, Storage, and Stability Considerations
Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.[11] Failure to do so can lead to decomposition and failed reactions.
| Consideration | Protocol and Rationale |
| Protodeboronation | Avoid: Aqueous or protic media, especially under basic or acidic conditions.[12] Rationale: The carbon-boron bond can be cleaved and replaced with a C-H bond, an irreversible decomposition pathway that is a major cause of reagent degradation and low yields.[10][12] |
| Boroxine Formation | Action: Store in a desiccator under inert gas. Minimize exposure to air. Rationale: In the solid state, three molecules of boronic acid can dehydrate to form a stable six-membered boroxine ring.[12][13] While often reversible, this changes the molecular weight and can complicate stoichiometry. Quality should be checked by ¹H NMR before use.[13] |
| Oxidation | Action: Store away from strong oxidizing agents. Handle under an inert atmosphere where possible. Rationale: The C-B bond is susceptible to oxidative cleavage.[12] |
| General Storage | Action: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong bases or oxidizing agents.[11] |
Conclusion
This compound is a highly versatile and valuable building block for drug discovery and organic synthesis. Its unique electronic profile, combined with the proven utility of the boronic acid functional group in Suzuki-Miyaura cross-coupling, provides chemists with a powerful tool for constructing complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and reproducible application in the laboratory.
References
- This compound | C6H5BN2O2 | CID 49760399.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- How to Store Boric Acid. Lab Alley. [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. ChemOrgChem - YouTube. [Link]
- Instructions and Guidelines for Chemical Storage and Handling. IEDU. [Link]
- Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
- Organic Acids Chemical Storage Sheet.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laballey.com [laballey.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Safe Handling of (2-Cyanopyridin-4-YL)boronic acid for Research and Development
This guide provides a comprehensive safety framework for (2-Cyanopyridin-4-YL)boronic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explore the causal science behind the hazards and handling protocols. By understanding the unique chemical nature of this reagent, laboratory personnel can implement safer, more effective experimental workflows. Its application in synthetic chemistry, particularly in the formation of carbon-carbon bonds, makes it a valuable tool, but its reactivity necessitates a thorough understanding of its safety profile.[1][2]
Section 1: Chemical Identity and Physicochemical Properties
This compound is a solid organic compound featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety. These functional groups dictate its reactivity, stability, and toxicological properties.
| Identifier | Data | Source |
| IUPAC Name | (2-cyano-4-pyridinyl)boronic acid | PubChem[3] |
| CAS Number | 903513-60-0 | PubChem[3] |
| Molecular Formula | C₆H₅BN₂O₂ | PubChem[3] |
| Molecular Weight | 147.93 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 400.2 ± 55.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. For this compound, the classifications point to significant irritant and acute toxicity concerns.[3]
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
These classifications mandate the use of the "Exclamation Mark" pictogram, signaling to users the presence of these specific hazards.
Section 3: The Chemistry of Instability: Beyond the Label
While GHS classifications provide a starting point, a deeper understanding of the chemical stability of boronic acids is crucial for experimental success and safety. As a 2-heterocyclic boronic acid, this compound is susceptible to several degradation pathways that can impact reagent purity, reaction stoichiometry, and safety.[5]
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous media. The stability is highly dependent on pH and the electronic properties of the pyridine ring.[5]
-
Oxidation: Boronic acids can undergo oxidative degradation. This is a key consideration in biological applications or when reactions are run under an air atmosphere.[5]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered boroxine ring (a cyclic trimer). While often reversible, this process complicates accurate weighing and stoichiometry, as the molecular weight of the boroxine is different from the monomer.[5][6]
To mitigate these instabilities, consider conversion to more stable derivatives like pinacol esters for long-term storage or use in certain reaction conditions.[5][6]
Section 4: Toxicological Profile and Advanced Considerations
The primary toxicological concerns are acute and irritant in nature, as defined by the GHS classifications. However, recent research into the broader class of boronic acids warrants a more cautious approach.
-
Irritation: Contact with skin, eyes, or mucous membranes of the respiratory tract will likely cause irritation. The mechanism involves localized chemical reactions with biological molecules, leading to an inflammatory response.[3][7]
-
Acute Oral Toxicity: Ingestion can be harmful, with symptoms potentially including nausea, vomiting, and diarrhea.[8]
-
Potential for Mutagenicity: A significant finding for the boronic acid class is that some derivatives have been shown to be mutagenic in the Ames assay.[9] These compounds are sometimes referred to as potential genotoxic impurities (GTIs). While this compound itself may not have been specifically tested, this class-level concern means it should be handled with appropriate care to minimize exposure, as is prudent for any novel chemical entity.[9]
Section 5: Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and deliberate technique is required for safe handling.
Experimental Protocol: Handling Solid this compound
-
Preparation: Before handling, ensure the work area is prepared. This includes clearing unnecessary items from the fume hood and verifying the fume hood is functioning correctly.
-
Engineering Controls: All manipulations of the solid compound, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of airborne dust.[10]
-
Personal Protective Equipment (PPE): Don appropriate PPE before entering the laboratory.
-
Weighing and Transfer:
-
Retrieve the container from its storage location.
-
Inside the fume hood, carefully open the container to avoid generating dust.
-
Use a spatula to transfer the desired amount of solid onto a weigh paper or into a tared vessel.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
-
Clean any residual dust from the spatula and the balance area within the fume hood using a damp cloth.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated solid waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[11]
-
Section 6: Emergency Protocols
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[7]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention immediately.[3][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[7][11]
Small-Scale Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Protect: Ensure you are wearing appropriate PPE (lab coat, goggles, double-nitrile gloves) before attempting cleanup.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean: Carefully sweep or scoop the contained material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, and place the cloth in the waste container.
-
Dispose: Dispose of the waste container according to institutional and local environmental regulations.[8][12]
Section 7: Storage and Disposal
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] For long-term stability and to prevent boroxine formation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][14]
-
Disposal: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow the product to enter drains.[8][11]
Conclusion
This compound is a potent tool for chemical synthesis, particularly in the field of drug discovery. However, its utility is matched by its hazards, including acute toxicity and significant irritant properties. Furthermore, an expert understanding of its inherent chemical instabilities and the potential for mutagenicity within the broader boronic acid class necessitates a handling approach that is both cautious and informed. By adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks, ensure experimental integrity, and foster a culture of safety in the laboratory.
References
- This compound | C6H5BN2O2 | CID 49760399.
- (2-Chloro-3-cyanopyridin-4-yl)boronic acid | C6H4BClN2O2 | CID 44755173.
- Protecting Groups for Boronic Acids.
- Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]
- 2-Cyanopyridine-4-Boronic Acid pinacol Ester, CAS Number: 741709-62-6. IndiaMART. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 903513-60-0 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.pt [fishersci.pt]
Introduction: The Structural and Functional Significance of (2-Cyanopyridin-4-YL)boronic acid
An In-depth Technical Guide to the Spectral Analysis of (2-Cyanopyridin-4-YL)boronic acid
This compound, a heterocyclic organoboron compound, represents a highly valuable building block for researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety, offers a unique combination of chemical properties. The boronic acid group serves as a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura coupling, while the pyridine ring and the electron-withdrawing cyano group modulate the molecule's electronic properties, solubility, and potential for biological interactions.[1]
Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[2] The incorporation of this moiety into drug candidates has seen a significant rise, with several boronic acid-based drugs approved for therapeutic use.[3] Understanding the precise structural features of this compound through comprehensive spectral analysis is therefore a critical first step for its effective application in drug development and chemical synthesis.
This guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize and confirm the structure and purity of this compound. The protocols and interpretations are presented from the perspective of an experienced application scientist, emphasizing the causality behind experimental choices and ensuring a robust, self-validating analytical workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 903513-60-0 | |
| Molecular Formula | C₆H₅BN₂O₂ | [1] |
| Molecular Weight | 147.93 g/mol | [1] |
| Monoisotopic Mass | 148.0444076 Da | [1] |
| IUPAC Name | (2-cyano-4-pyridinyl)boronic acid | [1] |
| Physical Form | Solid (typically white to off-white) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative. However, the analysis of boronic acids presents a unique challenge: their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃. This oligomerization can lead to broad signals and complex, often uninterpretable, spectra.
Expertise & Experience: The key to obtaining clean, intelligible NMR spectra of boronic acids is to disrupt the boroxine equilibrium. This is reliably achieved by using a deuterated solvent capable of hydrogen bonding, such as DMSO-d₆ or Methanol-d₄. These solvents interact with the boronic acid's hydroxyl groups, breaking up the anhydride trimers and yielding sharp signals corresponding to the monomeric species.[4]
Experimental Protocol: NMR Analysis
This protocol ensures the acquisition of high-quality NMR data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial. The use of DMSO-d₆ is recommended for its excellent solvating power and its ability to disrupt boroxine formation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, the residual solvent peak at ~2.50 ppm should be sharp with minimal distortion.
-
Set the acquisition temperature to 25 °C (298 K).
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with 16-32 scans.
-
Use a spectral width of approximately 12-16 ppm.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[5]
-
-
¹¹B NMR Acquisition:
-
If available, switch to a broadband probe tuned to the ¹¹B frequency.
-
Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[6]
-
Acquire the spectrum with a spectral width of ~200 ppm, centered around 20-30 ppm.[7]
-
Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).
-
Diagram: NMR Experimental Workflow
Sources
- 1. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 903513-60-0: B-(2-Cyano-4-pyridinyl)boronic acid [cymitquimica.com]
- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Cyanopyridin-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Cyanopyridin-4-YL)boronic acid, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of heterocyclic compounds. We will delve into the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for its acquisition, and present a detailed interpretation of a predicted ¹H NMR spectrum. This guide emphasizes the causality behind experimental choices and aims to serve as a field-proven resource for laboratories engaged in the synthesis and characterization of novel pyridine-based molecules.
Introduction: The Significance of this compound
This compound is a bifunctional heterocyclic compound of increasing interest in drug discovery. Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, substituted with a cyano group and a boronic acid moiety. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the boronic acid is a versatile functional group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[1]
Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. ¹H NMR spectroscopy is the most powerful and routinely used technique for this purpose. It provides detailed information about the electronic environment of each proton, their connectivity, and relative abundance.[2] This guide will walk through the process of obtaining and interpreting the ¹H NMR spectrum of this specific molecule.
Theoretical ¹H NMR Spectral Analysis
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The pyridine ring contains three aromatic protons, and the boronic acid group has two exchangeable protons.
Figure 1. Structure of this compound with proton numbering implied by position. H-3 is attached to C3, H-5 to C5, and H-6 to C6.
Proton Environments and Expected Chemical Shifts:
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.
-
H-6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. Therefore, H-6 is expected to be the most deshielded of the aromatic protons, appearing at the highest chemical shift. Based on data for 2-cyanopyridine, this signal is anticipated to be around 8.7-8.9 ppm.[3]
-
H-3: This proton is ortho to the electron-withdrawing cyano group and meta to the boronic acid. It is expected to appear at a downfield position, likely in the range of 8.0-8.2 ppm.
-
H-5: This proton is ortho to the boronic acid group and meta to both the nitrogen and the cyano group. Its chemical shift will be influenced by all three substituents, but it is generally expected to be the most upfield of the three aromatic protons, likely in the range of 7.7-7.9 ppm.
-
-B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly variable, depending on concentration, solvent, and water content. They often appear as a broad singlet and will exchange with deuterium if D₂O is added to the sample, causing the peak to disappear.
Predicted Coupling Constants (J-values):
The splitting pattern, or multiplicity, of a signal is determined by the through-bond coupling to neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).
-
H-6: This proton is coupled to H-5. This is a four-bond coupling (meta-coupling, ⁴J), which is typically small in pyridine rings, on the order of 1-2 Hz. Therefore, H-6 is expected to appear as a narrow doublet.
-
H-3: This proton has no adjacent proton neighbors, so it is expected to appear as a singlet.
-
H-5: This proton is coupled to H-6 (⁴J). It is also expected to be a narrow doublet.
Experimental Protocol for ¹H NMR Acquisition
Obtaining a high-quality ¹H NMR spectrum of a boronic acid requires careful consideration of the experimental setup to avoid common pitfalls, such as signal broadening due to the formation of cyclic trimer anhydrides (boroxines).[1] The choice of solvent is critical to prevent this oligomerization.
Figure 2. A generalized experimental workflow for acquiring the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, DMSO-d₆ is a good choice as its coordinating nature can help to break up boroxine anhydrides.[1] Methanol-d₄ is also an excellent alternative for preventing oligomerization and will result in the exchange of the B(OH)₂ protons, causing their signal to be absent from the spectrum.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (e.g., 400 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the chosen solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum using typical parameters:
-
Number of scans: 16-32 (this should be increased for more dilute samples).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Pulse width: A calibrated 90° pulse.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum to the residual solvent peak. For DMSO-d₆, this peak is found at δ 2.50 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons for each signal.
-
Predicted ¹H NMR Spectrum and Interpretation
Disclaimer: The following data is a prediction based on the analysis of structurally similar compounds and established NMR principles, as no experimentally derived and assigned spectrum for this specific molecule was found in the cited literature.
The table below summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.85 | d (doublet) | ⁴J ≈ 1.5 | 1H |
| H-3 | ~ 8.15 | s (singlet) | - | 1H |
| H-5 | ~ 7.80 | d (doublet) | ⁴J ≈ 1.5 | 1H |
| -B(OH)₂ | ~ 8.5 (broad) | s (broad) | - | 2H |
Spectral Interpretation:
-
The signal predicted at approximately 8.85 ppm is a doublet, assigned to H-6 . Its significant downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atom. The small coupling constant of ~1.5 Hz is characteristic of a meta-coupling to H-5.
-
The singlet signal at 8.15 ppm is assigned to H-3 . Its downfield position is influenced by the ortho-cyano group. The absence of splitting is a key identifier, confirming it has no adjacent proton neighbors.
-
The doublet at 7.80 ppm is assigned to H-5 . It is the most upfield of the aromatic protons and exhibits meta-coupling to H-6, consistent with its structural position.
-
A broad singlet, tentatively assigned to the two boronic acid protons , is expected around 8.5 ppm . This peak's broadness is due to chemical exchange and quadrupole effects from the boron nucleus. As mentioned, this signal would disappear upon the addition of a drop of D₂O to the NMR tube, a standard technique for identifying exchangeable protons.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification and purity assessment of this compound. This guide provides a robust framework for understanding its theoretical spectrum, a detailed and practical protocol for acquiring high-quality experimental data, and a clear interpretation of the expected signals. By understanding the influence of the pyridine nitrogen, the cyano group, and the boronic acid on the proton chemical shifts and coupling patterns, researchers can confidently identify this key synthetic intermediate. This ensures the integrity of starting materials, which is a critical, self-validating step in the rigorous process of drug development.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. [Link]
- Reich, H. J. 1H NMR Chemical Shifts.
- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997, 62 (21), 7512–7515. [Link]
- Bakke, J. M.; Buhl, H.; Svensson, T. ¹H and ¹³C NMR Spectra of Monosubstituted Pyridines. Acta Chemica Scandinavica, Series B. 1983, 37, 811-816. [Link]
- PubChem. This compound. [Link]
- Chemistry LibreTexts. J-Coupling (Scalar). [Link]
- Pinto, M. A. F.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021, 26(16), 4945. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Reddit.
- Chemistry LibreTexts. J-Coupling (Scalar). [Link]
Sources
(2-Cyanopyridin-4-YL)boronic acid 13C NMR data
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (2-Cyanopyridin-4-yl)boronic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key building block in medicinal chemistry and materials science. In the absence of direct experimental data in publicly available literature, this document leverages expert knowledge and spectral data from analogous compounds to present a highly accurate predicted ¹³C NMR spectrum. It offers a detailed rationale for the predicted chemical shifts, a field-proven experimental protocol for data acquisition, and guidance on spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecule.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound is a bifunctional molecule of significant interest in synthetic chemistry. The pyridine ring provides a basic nitrogen atom for hydrogen bonding and coordination chemistry, the cyano group acts as a versatile synthetic handle, and the boronic acid moiety is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The precise arrangement of these functional groups dictates the molecule's reactivity and its utility in the synthesis of complex pharmaceutical and materials science targets.
Given its pivotal role, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific signal, or resonance, in the ¹³C NMR spectrum. The chemical shift (δ) of each signal, reported in parts per million (ppm), is highly sensitive to the local electronic environment, offering profound insights into the molecule's structure.
This guide will first present a detailed prediction of the ¹³C NMR spectrum of this compound, followed by a robust experimental protocol for its acquisition and concluding with a discussion on spectral interpretation.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are derived from a careful analysis of structurally related compounds, including 2-cyanopyridine, pyridine-4-boronic acid, and (4-cyanophenyl)boronic acid. The electron-withdrawing nature of the cyano group and the boronic acid moiety, combined with the inherent electronic properties of the pyridine ring, all influence the chemical shifts of the carbon atoms.
The structure of this compound with the proposed carbon numbering is shown below:
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Spectral Interpretation and Structural Verification
The acquired ¹³C NMR spectrum should be compared with the predicted chemical shifts to confirm the structure of this compound.
-
Number of Signals: The spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The presence of fewer signals may indicate molecular symmetry or accidental overlap of resonances.
-
Chemical Shift Regions: The signals should appear in the expected chemical shift regions. The aromatic carbons should be in the 120-160 ppm range, while the nitrile carbon should be around 110-120 ppm. [1]* Quaternary Carbons: The signals for the quaternary carbons (C2, C4, and the nitrile carbon) are expected to be of lower intensity compared to the protonated carbons, especially the ipso-carbon (C4) attached to boron, which may be significantly broadened.
Any significant deviation from the predicted spectrum should be investigated, as it may indicate the presence of impurities, solvent effects, or an incorrect structural assignment.
Conclusion
References
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid. BenchChem.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). HMDB.
- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin.
- SpectraBase. (n.d.). (4-Cyanophenyl)boronic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.
- University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- Wiley-VCH GmbH. (2026). 2-Cyanopyrimidine. SpectraBase.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
Sources
(2-Cyanopyridin-4-YL)boronic acid FT-IR analysis
An In-depth Technical Guide: FT-IR Analysis of (2-Cyanopyridin-4-YL)boronic acid
Abstract
This compound is a pivotal building block in contemporary drug discovery and materials science, valued for its role in forming stable covalent bonds in complex molecular architectures.[1][2][3] Its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates robust and reliable analytical methods for identity confirmation, purity assessment, and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint."[4] This guide provides a comprehensive framework for the FT-IR analysis of this compound, detailing the theoretical underpinnings, a validated experimental protocol, in-depth spectral interpretation, and practical applications for research and development professionals.
Introduction: The Analytical Imperative
The molecular structure of this compound, with its distinct pyridine ring, cyano group, and boronic acid moiety, presents a unique spectroscopic signature.[5][6] Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. FT-IR spectroscopy precisely measures this absorption, translating it into a spectrum that serves as a definitive identifier of the compound's chemical identity.[4][7]
For researchers in drug development, confirming the structural integrity of this key intermediate is paramount. FT-IR analysis provides immediate verification of a successful synthesis, flags the presence of unreacted starting materials or by-products, and can even offer insights into intermolecular interactions like hydrogen bonding.[4] Its speed and simplicity make it an indispensable tool for in-process quality control and final product verification.
Caption: Key functional groups of the target molecule.
Foundational Principles: Vibrational Signatures of the Molecule
An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The absorption bands, or "peaks," correspond to specific molecular vibrations. For this compound, we anticipate distinct signatures from its three primary components:
-
The Boronic Acid Group [-B(OH)₂]: This group is characterized by several strong and often broad absorptions. The O-H stretching vibrations typically appear as a very broad band in the 3200-3400 cm⁻¹ region, with the broadening caused by extensive intermolecular hydrogen bonding.[8][9] The asymmetric B-O stretching vibration is also a key indicator, appearing as a strong band around 1350-1420 cm⁻¹.[8][10][11] In-plane B-O-H bending can be observed near 1190 cm⁻¹.[8]
-
The Cyano Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and reliable peaks in an IR spectrum. It appears as a sharp, strong-to-medium intensity band in the relatively clear spectral window of 2220-2260 cm⁻¹.[12][13] Its presence is a definitive marker for the cyano functionality.
-
The Pyridine Ring: As an aromatic heterocycle, the pyridine ring gives rise to a series of absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[12][14] The C=C and C=N ring stretching vibrations produce a pattern of bands in the 1400-1600 cm⁻¹ region.[4][14] Finally, C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ "fingerprint region" can provide information about the substitution pattern on the ring.[4][12]
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure reproducible and high-quality FT-IR data. The causality behind each step is explained to foster a deeper understanding of the process.
3.1. Safety Precautions
-
Hazard Profile: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Required PPE: Always handle the compound within a fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.
3.2. Instrumentation & Sample Preparation
The choice of sampling technique is critical for solid samples.
-
Attenuated Total Reflectance (ATR): This is the preferred modern method. A small amount of the solid sample is pressed directly onto a crystal (typically diamond). The IR beam penetrates a short distance into the sample, yielding a high-quality spectrum with minimal sample preparation. It is fast, efficient, and requires no dilution.
-
Potassium Bromide (KBr) Pellet: The traditional method involves grinding a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopy-grade KBr and pressing the mixture into a thin, transparent pellet. This method requires more skill and care to avoid moisture contamination (which introduces broad O-H bands) but can yield excellent results.
3.3. Step-by-Step Data Acquisition (ATR Method)
-
Instrument Purge: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This step is crucial as it measures the instrument's and environment's response, which will be subtracted from the sample spectrum. This is the "zero" reference for the measurement.
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Sample Spectrum: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.
Caption: A validated workflow for FT-IR analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The resulting spectrum should be analyzed systematically. The table below summarizes the expected absorption bands based on established group frequencies from authoritative sources.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3400–3200 | O-H Stretch (H-bonded) | Strong, Broad | The broadness is a hallmark of the hydrogen-bonded boronic acid dimer structure.[8][9][15] |
| 3100–3000 | C-H Stretch (Aromatic) | Medium to Weak | Characteristic of C-H bonds on the pyridine ring.[12] |
| 2240–2220 | C≡N Stretch (Nitrile) | Strong, Sharp | A highly reliable and distinct peak confirming the cyano group.[12][13] |
| 1610–1585 | C=C, C=N Ring Stretch | Medium to Strong | Part of a series of bands identifying the pyridine ring.[4][14] |
| 1500–1400 | C=C, C=N Ring Stretch | Medium | Another key pyridine ring vibration.[4][12] |
| 1420–1350 | B-O Stretch (Asymmetric) | Strong | A primary indicator for the boronic acid group.[8][10][11] |
| 1200-1180 | O-H Bend (In-plane) | Medium | Correlates with the O-H stretching band, confirming the -B(OH)₂ moiety.[8] |
| 900-650 | C-H Bend (Out-of-plane) | Medium to Strong | Located in the "fingerprint region," the pattern is indicative of the ring's substitution.[4][12] |
Analysis in Practice: When examining a spectrum, first locate the most prominent and unambiguous peaks. The sharp C≡N stretch around 2230 cm⁻¹ and the strong, broad O-H stretch above 3200 cm⁻¹ are excellent starting points. Next, identify the strong B-O stretch around 1380 cm⁻¹. Finally, confirm the presence of the pyridine ring through the pattern of bands between 1400-1600 cm⁻¹ and the aromatic C-H stretches above 3000 cm⁻¹. The combination of all these features provides a high-confidence identification of the molecule.
Applications in Research and Quality Control
-
Identity Confirmation: The primary use is to confirm that the synthesized or purchased material is indeed this compound. The unique fingerprint provided by FT-IR is ideal for this purpose.[4]
-
Purity Assessment: The technique is highly sensitive to impurities. The absence of characteristic peaks from starting materials (e.g., a halogenated pyridine precursor) or the presence of unexpected bands can indicate contamination. For example, the partial dehydration of boronic acids can lead to the formation of boroxines (cyclic anhydrides), which would alter the B-O and O-H stretching regions of the spectrum.
-
Reaction Monitoring: In reactions like Suzuki coupling, the boronic acid is consumed. By taking FT-IR spectra of aliquots from the reaction mixture over time, one can monitor the disappearance of the characteristic boronic acid peaks (e.g., the strong B-O stretch) as an indicator of reaction progress.[16]
Conclusion
Fourier-Transform Infrared spectroscopy is an indispensable analytical tool for any scientist working with this compound. It provides a rapid, reliable, and information-rich method for confirming molecular identity and assessing purity.[4] By understanding the correlation between the molecule's functional groups and their spectral signatures, and by employing a rigorous experimental workflow, researchers can confidently validate this critical building block, ensuring the integrity and success of their synthetic endeavors in drug discovery and beyond.
References
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Benchchem.
- This compound | C6H5BN2O2 | CID 49760399. PubChem, National Center for Biotechnology Information.
- The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
- FTIR spectrum of boric acid. ResearchGate.
- DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Publishing.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry.
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate.
- ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. ResearchGate.
- (2-Chloro-3-cyanopyridin-4-yl)boronic acid | C6H4BClN2O2 | CID 44755173. PubChem, National Center for Biotechnology Information.
- This compound (C6H5BN2O2). PubChemLite.
- Vibrational Frequency Analysis, FT-IR and Laser-Raman Spectra, DFT Studies on Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. PubMed, National Library of Medicine.
- Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations. PubMed, National Library of Medicine.
- (4-CYANOPYRIDIN-2-YL)BORONIC ACID | 1072946-01-0. Sigma-Aldrich.
- DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid. AIP Publishing.
- This compound CAS#: 903513-60-0. ChemicalBook.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Ftir Spectrometry for the Assay of Polyhedral Boron Compounds in Plasma. University of Sydney.
- Infrared Spectroscopy. Michigan State University Department of Chemistry.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
- Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. ScienceDirect.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central, National Library of Medicine.
- Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI.
- Interpreting Infrared Spectra. Specac Ltd.
- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.
- Infrared spectra of boron compounds. Journal of the Chemical Society (Resumed), RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H5BN2O2) [pubchemlite.lcsb.uni.lu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts | MDPI [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of (2-Cyanopyridin-4-YL)boronic Acid in Organic Solvents
Introduction: The Growing Importance of (2-Cyanopyridin-4-YL)boronic Acid in Medicinal Chemistry
This compound is a heterocyclic boronic acid derivative that has garnered increasing interest within the fields of medicinal chemistry and drug discovery. Boronic acids, in general, are recognized for their unique chemical properties and their ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[1][2] The incorporation of a cyanopyridine moiety introduces specific electronic and structural characteristics that can modulate the reactivity and binding affinity of the boronic acid group, making it a valuable building block in the synthesis of targeted therapeutics.[3] The journey of boronic acid-containing drugs from niche chemical curiosities to FDA-approved treatments for diseases like multiple myeloma and various infections underscores the significance of this class of compounds.[1]
A fundamental yet often overlooked aspect crucial for the successful application of this compound in drug development and synthetic chemistry is its solubility in organic solvents. Solubility dictates the choice of reaction conditions, purification methods, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the factors governing the solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the practical implications for researchers. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes established principles of boronic acid chemistry to provide a robust framework for its characterization.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C6H5BN2O2 | [4] |
| Molecular Weight | 147.93 g/mol | [4] |
| Predicted Boiling Point | 400.2±55.0 °C | [5] |
| Predicted Density | 1.34±0.1 g/cm3 | [5] |
The presence of both a polar cyanopyridine ring and a boronic acid group capable of hydrogen bonding suggests a complex solubility profile that will be highly dependent on the nature of the solvent.
Factors Influencing the Solubility of Boronic Acids
The solubility of boronic acids in organic solvents is a multifaceted phenomenon governed by several interconnected factors.
1. Solvent Polarity: Generally, the solubility of polar compounds like boronic acids increases with the polarity of the solvent.[6][7] Solvents capable of hydrogen bonding, such as alcohols, are often effective at solvating the boronic acid group. However, the interplay of the aromatic pyridine ring and the cyano group in this compound means that its solubility will not be solely dictated by polarity. For instance, the parent compound, 2-cyanopyridine, is soluble in water, alcohol, ether, and benzene, indicating a broad range of favorable interactions.[8][9]
2. Dehydration and Boroxine Formation: A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][10] This equilibrium between the monomeric boronic acid and the trimeric boroxine is influenced by the solvent and temperature.[10] The solubility of the boronic acid and its corresponding boroxine can differ significantly, leading to difficulties in obtaining reproducible solubility data.[6] It is crucial to be aware of this equilibrium when conducting solubility studies.
3. Formation of Boronate Esters: Boronic acids can react with diols to form boronate esters. While this reactivity is the basis for many of their applications, it can also be a factor in their solubility. In some cases, the formation of a boronate ester with a co-solvent or an additive can increase solubility.[11]
4. Substituent Effects: The nature and position of substituents on the aromatic ring have a significant impact on the solubility of arylboronic acids.[10] The electron-withdrawing cyano group and the nitrogen atom in the pyridine ring of this compound will influence its acidity and intermolecular interactions, thereby affecting its solubility.[12]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of specific published data for this compound, a robust and well-controlled experimental approach is necessary to determine its solubility in various organic solvents. The following protocol is based on the dynamic (synthetic) method, which is well-suited for boronic acids.[10][13]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (ensure high purity)
-
Selected organic solvents (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane, dimethylformamide, dimethyl sulfoxide)[13][14]
-
Jacketed glass vessel with a magnetic stirrer and temperature control system
-
Calibrated temperature probe
-
Luminance probe or turbidity sensor
-
Analytical balance
Experimental Workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation:
-
Accurately weigh a specific amount of this compound and add it to the jacketed glass vessel.
-
Add a known volume of the selected organic solvent to the vessel.
-
-
Measurement:
-
Begin stirring the mixture at a constant rate.
-
Start heating the vessel at a slow, controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.
-
Continuously monitor the turbidity or light transmission of the solution using the appropriate probe.
-
Record the temperature at which the last solid particles of this compound dissolve completely, resulting in a clear solution. This temperature represents the saturation temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the measurement with different concentrations of the boronic acid in the same solvent to obtain a series of data points.
-
Plot the mole fraction of this compound against the corresponding saturation temperature to construct the solubility curve.
-
Repeat the entire process for each organic solvent of interest.
-
Self-Validation and Trustworthiness:
-
Purity of Compound: The purity of the this compound should be verified by techniques such as NMR or HPLC-MS prior to the experiment, as impurities can significantly affect solubility measurements.
-
Anhydrous Solvents: Use anhydrous solvents to minimize the potential for hydrolysis and the formation of boroxines, which can complicate the results.[15]
-
Controlled Heating Rate: A slow and steady heating rate is crucial to ensure that the measured temperature accurately reflects the equilibrium solubility.
-
Reversibility Check: After complete dissolution, slowly cool the solution to observe the temperature at which precipitation begins. This should be close to the dissolution temperature, confirming that the measurement is near equilibrium.
Safety and Handling
This compound and its related compounds should be handled with care in a well-ventilated area, following standard laboratory safety procedures.[16][17]
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles to prevent skin and eye contact.[18]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and bases.[19]
Practical Implications for Researchers
A thorough understanding of the solubility of this compound is paramount for its effective use in research and development.
-
Reaction Optimization: The choice of solvent is critical for the efficiency of synthetic reactions, such as the Suzuki-Miyaura coupling.[6] Knowing the solubility in various solvents allows for the selection of an appropriate reaction medium that can dissolve the reactants and facilitate the reaction.
-
Purification and Crystallization: Solubility data is essential for developing effective purification strategies, particularly for crystallization.[6] A solvent in which the compound has moderate solubility and a steep solubility-temperature curve is often ideal for crystallization.
-
Formulation Development: For drug development professionals, solubility in pharmaceutically acceptable solvents is a key parameter that influences the bioavailability and delivery of a drug candidate.[11] Early characterization of solubility can guide formulation strategies and help to avoid costly late-stage failures.
Conclusion
While quantitative solubility data for this compound in organic solvents is not yet widely available in the public domain, this technical guide provides a comprehensive framework for its experimental determination and a thorough understanding of the factors that govern its behavior. By following the detailed protocol and considering the underlying chemical principles, researchers can confidently characterize the solubility profile of this important building block. This knowledge will undoubtedly accelerate its application in the synthesis of novel therapeutics and other advanced materials, ultimately contributing to the advancement of medicinal chemistry and materials science.
References
- Pipzine Chemicals. (n.d.). 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8.
- Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Stella, V. J., & Middaugh, C. R. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
- Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- ChemicalBook. (n.d.). This compound CAS#: 903513-60-0.
- Benchchem. (n.d.). 2-Cyanopyridine | 100-70-9.
- Kumar, D., Singh, S., & Singh, J. (2018).
- ChemicalBook. (2022). 5-CYANOPYRIDIN-2-YL-2-BORONIC ACID - Safety Data Sheet.
- Solubility of Things. (n.d.). 2-Cyanopyridine.
- PubChem. (n.d.). This compound.
- BLD Pharmatech. (n.d.). (6-Cyanopyridin-3-yl)boronic acid Safety Data Sheet.
- Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory.
- PubChem. (n.d.). Pyridine-2-carbonitrile.
- AA Blocks. (n.d.). 2-Cyanopyridine.
- Thermo Fisher Scientific. (n.d.). Pyridine-4-boronic acid - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (4-CYANOPYRIDIN-2-YL)BORONIC ACID.
- PubChem. (n.d.). (2-Chloro-3-cyanopyridin-4-yl)boronic acid.
- Jubilant Ingrevia. (2024). 2-Cyanopyridine Safety Data Sheet.
- Poplawska, M., & Sporzynski, A. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3169.
- CymitQuimica. (n.d.). This compound.
- Singh, A. K., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542.
- Fernandes, C., et al. (2020).
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- Domańska, U., & Plichta, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
- Wróbel, D., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. International Journal of Molecular Sciences, 21(24), 9579.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 903513-60-0 [m.chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]
- 15. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]
- 16. 5-CYANOPYRIDIN-2-YL-2-BORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 17. file.bldpharm.com [file.bldpharm.com]
- 18. fishersci.com [fishersci.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Crystal Structure of (2-Cyanopyridin-4-YL)boronic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Functionality in a Single Molecule
(2-Cyanopyridin-4-YL)boronic acid, with the chemical formula C₆H₅BN₂O₂, is a fascinating heterocyclic organoboron compound that stands at the intersection of medicinal chemistry and materials science.[1][2] Its structure is characterized by a pyridine ring substituted with a cyano group at the 2-position and a boronic acid moiety at the 4-position. This unique arrangement of functional groups imparts a rich and complex chemical character to the molecule, making it a valuable building block for the design of novel therapeutic agents and functional materials.
The boronic acid group is a well-established pharmacophore, known for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[3][4] This has led to the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[4] The pyridine ring, a common scaffold in drug discovery, offers hydrogen bonding capabilities and can participate in π-stacking interactions, influencing molecular recognition and binding affinity. The cyano group, a potent hydrogen bond acceptor and electron-withdrawing group, can further modulate the electronic properties and intermolecular interactions of the molecule.
In the realm of materials science, the directional hydrogen bonding capabilities of the boronic acid and the pyridine nitrogen, coupled with the potential for π–π stacking, make this compound an attractive tecton, or building block, for the construction of well-defined supramolecular architectures, such as co-crystals and metal-organic frameworks (MOFs).[5][6]
This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed analysis of the predicted crystal structure of this compound. While an experimentally determined crystal structure is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this guide leverages the principles of crystal engineering and data from analogous structures to present a robust and scientifically grounded prediction of its supramolecular assembly. Detailed, field-proven protocols for synthesis and crystallization are also provided to enable researchers to produce and study this compound and its derivatives.
Molecular Properties and Supramolecular Interactions
The crystal structure of any molecule is governed by the nature and interplay of its intermolecular interactions. In this compound, the key functional groups—the boronic acid, the pyridine ring, and the cyano group—dictate a hierarchy of non-covalent interactions that are likely to define its solid-state architecture.
The Boronic Acid Moiety: A Versatile Hydrogen Bonding Unit
The -B(OH)₂ group is a powerful and predictable motif in crystal engineering.[6] It can act as both a hydrogen bond donor (via the two hydroxyl groups) and a hydrogen bond acceptor (via the oxygen atoms). This dual nature allows for the formation of robust and highly directional hydrogen bonds. The most common supramolecular synthon involving boronic acids is the formation of a cyclic homodimer through two O-H···O hydrogen bonds.
The Cyanopyridine Scaffold: Modulating Interactions
The pyridine nitrogen is a strong hydrogen bond acceptor and is expected to compete with the boronic acid oxygens for the hydroxyl protons. This can lead to the formation of O-H···N hydrogen bonds, a common interaction in the crystal structures of pyridine-containing boronic acids.[5] The cyano group is also a hydrogen bond acceptor, though generally weaker than the pyridine nitrogen. Its linear geometry and electron-withdrawing nature influence the overall electronic distribution of the aromatic ring, which in turn affects π–π stacking interactions.
The interplay between these groups will likely result in a complex and fascinating supramolecular assembly, potentially featuring chains, layers, or more intricate three-dimensional networks.
Synthesis and Crystallization: From Molecule to Single Crystal
The successful structural analysis of this compound begins with its efficient synthesis and the growth of high-quality single crystals. The following protocols are based on established and reliable methods for the preparation of pyridinylboronic acids.[5]
Experimental Protocol: Synthesis of this compound
This synthesis is adapted from the well-established halogen-metal exchange reaction followed by borylation, a common method for preparing aryl and heteroaryl boronic acids.[2][5] The starting material would typically be a halogenated precursor, such as 4-bromo-2-cyanopyridine.
Step-by-Step Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Initial Reagents: The flask is charged with anhydrous tetrahydrofuran (THF) and the starting material, 4-bromo-2-cyanopyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
Caption: Key intermolecular forces in the predicted crystal structure.
Predicted Crystallographic Data
The following table presents a set of hypothetical, yet realistic, crystallographic parameters for this compound, based on typical values for small organic molecules with similar functionalities.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 750 - 1500 |
| Z (molecules/unit cell) | 4 or 8 |
Applications in Drug Discovery and Materials Science
The structural features of this compound make it a promising candidate for several applications.
Enzyme Inhibition
The boronic acid moiety is a known inhibitor of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. The cyanopyridine scaffold can be tailored to fit into specific enzyme pockets, potentially leading to potent and selective inhibitors for therapeutic targets in areas such as oncology, inflammation, and infectious diseases. [3][4]
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are investigated for BNCT, a targeted radiation therapy for cancer. The non-radioactive ¹⁰B isotope has a high propensity to capture thermal neutrons, leading to a nuclear fission reaction that releases high-energy particles capable of killing cancer cells with high precision. The cyanopyridine backbone could be used to target the delivery of boron to tumor cells.
Supramolecular Materials
As a bifunctional building block with well-defined hydrogen bonding sites, this compound can be used in crystal engineering to construct porous materials for gas storage or separation. [5][6]The cyano and pyridine groups can also coordinate to metal ions, opening up possibilities for the design of novel coordination polymers and metal-organic frameworks with interesting catalytic or photophysical properties.
Conclusion
This compound is a molecule of significant interest due to the combined functionalities of its boronic acid, pyridine, and cyano groups. While its definitive crystal structure awaits experimental determination, a thorough understanding of supramolecular chemistry and crystal engineering principles allows for a robust prediction of its solid-state assembly. The likely interplay of strong O-H···O and O-H···N hydrogen bonds, along with π–π stacking interactions, suggests a well-ordered and stable crystal lattice. The synthetic and crystallization protocols provided in this guide offer a clear pathway for researchers to access and study this compound. Its potential applications as an enzyme inhibitor and a building block for advanced materials underscore the importance of further investigation into this and related molecular systems.
References
- Kara, H., Orpen, A. G., & Podesta, T. J. (2005). Pyridine boronic acids as building blocks in crystal engineering.
- Laverty, J. J., & Wuest, J. D. (2004). Engineering crystals built from molecules containing boron. Pure and Applied Chemistry, 76(4), 809-820.
- Chadwick, K., & Jones, W. (2011). Getting crystals your crystallographer will treasure: a beginner's guide.
- Grecu, R., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2548.
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (2014). Google Patents.
- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- Request PDF: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Li, W., et al. (2008). Synthesis of 3-pyridylboronic acid. Organic Syntheses, 85, 304-312.
- McPherson, A. (2001). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 8), 1075–1083.
- Wikipedia. (2023).
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7149.
- Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
- PubChem. (n.d.). (2-Chloro-3-cyanopyridin-4-yl)boronic acid. National Center for Biotechnology Information.
- Aakeröy, C. B., Desper, J., & Levin, B. (2005).
- Soares, J. X., et al. (2020).
- PubChem. (n.d.). 2-Cyanopyridine-4-boronic acid. National Center for Biotechnology Information.
- Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- Allen, F. H., et al. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 96(5), 577–583.
- PubChem. (n.d.). (4-Cyanopyridin-2-yl)boronic acid. National Center for Biotechnology Information.
- Golisz, A., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Molecules, 25(24), 5941.
- Request PDF: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. (n.d.).
- ResearchGate. (n.d.).
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- 1PlusChem LLC. (n.d.). (4-Cyanopyridin-2-yl)boronic acid.
Sources
- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. unifr.ch [unifr.ch]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
physical appearance of (2-Cyanopyridin-4-YL)boronic acid
An In-Depth Technical Guide to (2-Cyanopyridin-4-YL)boronic acid: Properties, Handling, and Application Context
Introduction
This compound, with CAS Number 903513-60-0, is a specialized heterocyclic organoboron compound. As a derivative of both pyridine and boronic acid, it serves as a valuable building block in modern synthetic chemistry. Its unique bifunctional nature, featuring a nucleophilic pyridine ring, an electrophilic cyano group, and a versatile boronic acid moiety, makes it a significant reagent for creating complex molecular architectures. This guide provides a detailed overview of its physical and chemical properties, safe handling protocols, and its contextual role in synthetic applications, tailored for researchers and professionals in drug development and materials science.
Physicochemical Properties
The accurate identification and handling of any chemical reagent begin with a thorough understanding of its physical and chemical characteristics. This compound is typically encountered as a solid substance.
Physical Appearance
This compound is a White Solid under standard laboratory conditions.[1][2] This appearance is a primary identifying characteristic for researchers upon visual inspection.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.
| Property | Value | Source |
| CAS Number | 903513-60-0 | [1][3] |
| Molecular Formula | C₆H₅BN₂O₂ | [1][3] |
| Molecular Weight | 147.93 g/mol | [1][3] |
| IUPAC Name | (2-cyano-4-pyridinyl)boronic acid | [3] |
| Physical Form | Solid | [2] |
| Boiling Point | 400.2 ± 55.0 °C (Predicted) | [1] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 6.18 ± 0.10 (Predicted) | [1] |
Molecular Structure and Functional Groups
The reactivity and utility of this compound are dictated by its molecular structure. The molecule incorporates three key functional groups: a pyridine ring, a cyano group (-C≡N), and a boronic acid group (-B(OH)₂).
Caption: Molecular structure of this compound.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the stability of the reagent and the safety of laboratory personnel. Boronic acids, in general, require careful handling due to their potential for dehydration and degradation.
Storage Recommendations
To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures of 2-8°C .[1] This precaution minimizes degradation from atmospheric moisture and oxygen.
Safety and Hazard Information
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Safe Handling Workflow
A systematic approach to handling this compound in a laboratory setting is crucial. The following workflow outlines the essential steps for safe usage from receipt to disposal.
Caption: Standard laboratory workflow for handling this compound.
Context in Synthetic Applications
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] These reactions form carbon-carbon bonds, a fundamental process in the construction of pharmaceuticals and complex organic molecules.
This compound is particularly useful as a building block for several reasons:
-
Versatile Coupling Partner: The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
-
Structural Motif: The 2-cyanopyridine scaffold is present in numerous biologically active molecules. The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, adding another layer of synthetic versatility.
-
Medicinal Chemistry: Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with serine proteases, making them a subject of intense research in drug design.[4]
Conclusion
This compound is a white, solid reagent with well-defined physicochemical properties. Its value in research and development, particularly in medicinal chemistry, stems from its ability to act as a versatile building block in cross-coupling reactions to introduce the 2-cyanopyridine moiety. Understanding its appearance, properties, and stringent handling requirements is essential for its effective and safe utilization in the laboratory. Adherence to recommended storage and safety protocols will ensure the compound's stability and contribute to reliable and reproducible experimental outcomes.
References
- This compound | C6H5BN2O2 | CID 49760399. PubChem. [Link]
- (2-Chloro-3-cyanopyridin-4-yl)boronic acid | C6H4BClN2O2 | CID 44755173. PubChem. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. This compound CAS#: 903513-60-0 [m.chemicalbook.com]
- 2. (4-CYANOPYRIDIN-2-YL)BORONIC ACID | 1072946-01-0 [sigmaaldrich.com]
- 3. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
A Comprehensive Technical Guide to (2-Cyanopyridin-4-YL)boronic acid: Sourcing, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyanopyridin-4-YL)boronic acid, with the CAS Number 903513-60-0, is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules for the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety, makes it a highly useful reagent in cross-coupling reactions. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring influences the reactivity of the boronic acid, offering specific advantages in the synthesis of biaryl and heteroaryl compounds. This guide provides an in-depth overview of commercially available sources of this compound, its key applications in organic synthesis with a focus on the Suzuki-Miyaura coupling reaction, and detailed experimental protocols for its use.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound and its derivatives, such as the pinacol ester (CAS: 741709-62-6). The availability, purity, and offered quantities can vary significantly between suppliers. Below is a comparative table of prominent commercial sources. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify the purity and specifications of the product before use.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 903513-60-0 | ≥95% | Inquire |
| Combi-Blocks | This compound | 903513-60-0 | 95% | 1g, 5g, 10g |
| AstaTech, Inc. | (4-CYANOPYRIDIN-2-YL)BORONIC ACID | 1072946-01-0 | 95% | Inquire |
| BLD Pharmatech | This compound | 903513-60-0 | 95% | 1g, 5g, 25g |
| Key Organics | This compound | 903513-60-0 | >95% | Inquire |
| Apollo Scientific | This compound | 903513-60-0 | >96% | 1g, 5g |
| Toronto Research Chemicals | 2-Cyanopyridine-4-boronic Acid | 903513-60-0 | Inquire | Inquire |
| BoronPharm | This compound | 903513-60-0 | >95% | Inquire |
| CymitQuimica | This compound | 903513-60-0 | Inquire | 250mg, 1g |
Note: Pricing information is subject to change and should be obtained directly from the suppliers. The isomeric (4-Cyanopyridin-2-YL)boronic acid (CAS: 1072946-01-0) is also commercially available and may be listed by some suppliers.
Core Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The boronic acid acts as the organoboron nucleophile that, after activation with a base, transfers its organic group to the palladium center during the catalytic cycle.
The presence of the cyano group and the pyridine nitrogen in this compound can influence the reaction in several ways:
-
Electronic Effects: The electron-withdrawing nature of these groups can affect the transmetalation step of the Suzuki-Miyaura reaction.
-
Coordinating Properties: The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency and outcome.
A general workflow for a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biarylpyridine Derivative
This section provides a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions are based on established methodologies for similar couplings and should be optimized for specific substrates.[3][4]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a more specialized ligand like SPhos or XPhos for challenging couplings.[5]
-
Potassium carbonate (K₂CO₃) or another suitable base like cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).[6]
-
Anhydrous 1,4-dioxane or a similar solvent like toluene or DMF (5 mL).[7][8]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biarylpyridine product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.[9]
-
Transmetalation: The organoboron reagent, activated by a base to form a boronate species, transfers its organic group (R') to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal to form the final product (R-R'), regenerating the Pd(0) catalyst.[9]
Safety and Handling
This compound, like other boronic acids and cyano-containing compounds, requires careful handling.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Hazard Statements (based on similar compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, which can lead to decomposition (protodeboronation). Storing under an inert atmosphere is recommended for long-term stability.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and readily available reagent for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds and the introduction of a cyanopyridyl moiety into a wide range of structures. This guide has provided a comprehensive overview of commercial suppliers, a detailed experimental protocol, and essential safety information to assist researchers in the effective and safe utilization of this important building block. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.
References
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
- Wikipedia. (2023). Suzuki reaction.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Singh, R., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
- Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279.
- Google Patents. (n.d.). Boronic acid derivatives and therapeutic uses thereof.
- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.
- MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ResearchGate. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
- Google Patents. (n.d.). Boronic acid derivatives and therapeutic uses thereof.
- PubChem. (n.d.). This compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CA2947041A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Patents In BindingDB [bindingdb.org]
Synthesis of (2-Cyanopyridin-4-YL)boronic Acid from Halopyridines
An In-depth Technical Guide:
Introduction
(2-Cyanopyridin-4-yl)boronic acid and its corresponding esters are increasingly vital building blocks in contemporary drug discovery and materials science.[1] Their utility stems from the versatile reactivity of the boronic acid moiety, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allows for the precise installation of the 2-cyano-4-pyridyl scaffold into complex molecular architectures.[2] The presence of the cyano group provides a valuable synthetic handle for further transformations and can modulate the electronic properties and metabolic stability of pharmaceutical candidates.
This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, starting from readily available halopyridine precursors. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective methods, aimed at researchers and professionals in chemical synthesis and drug development. The discussion will focus on two cornerstone methodologies: Palladium-Catalyzed Miyaura Borylation and Halogen-Metal Exchange, with insights into their respective advantages and limitations.
Part 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and widely adopted method for synthesizing aryl and heteroaryl boronic esters.[2][3][4] The reaction involves a palladium-catalyzed cross-coupling of a halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method is prized for its excellent functional group tolerance, allowing for the direct conversion of functionalized halopyridines without the need for protecting groups.[4][5]
Causality and Mechanistic Considerations
The catalytic cycle, a cornerstone of palladium cross-coupling chemistry, drives the reaction. The choice of starting material, typically 4-bromo- or 4-chloropyridine-2-carbonitrile, is critical. While bromo- and iodopyridines are more reactive, advancements in catalyst systems have made the more economical chloropyridines viable substrates.[6][7]
The key steps in the Miyaura borylation are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine.
-
Transmetalation: A boryl group is transferred from the diboron reagent to the palladium center, often facilitated by a base like potassium acetate (KOAc). The base is crucial for activating the diboron reagent.[3]
-
Reductive Elimination: The desired pyridylboronate ester is released, regenerating the Pd(0) catalyst to continue the cycle.
A key advantage of this pathway is its circumvention of highly reactive organometallic intermediates (like organolithiums), which could otherwise attack the sensitive cyano group.
Experimental Workflow: Miyaura Borylation
Caption: Workflow for Miyaura Borylation.
Detailed Experimental Protocol: Miyaura Borylation
Objective: To synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile.
Materials:
-
4-Bromopicolinonitrile (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Potassium acetate (KOAc), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add 4-bromopicolinonitrile, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Add anhydrous 1,4-dioxane via cannula.
-
Stir the reaction mixture and heat to 85 °C using an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting halide is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, the pinacol ester, can be purified by silica gel column chromatography or recrystallization. The ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.
Data Summary: Miyaura Borylation
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| 4-Bromo-2-cyanopyridine | PdCl₂(dppf) | KOAc | Dioxane | 80-90 | 70-90% | [3],[4] |
| 4-Chloro-2-cyanopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80-100 | 60-80% | [6] |
Part 2: Halogen-Metal Exchange and Borylation
The synthesis of pyridinylboronic acids via halogen-metal exchange is a foundational method in organoboron chemistry. This pathway involves the reaction of a halopyridine with a strong organometallic base (typically an organolithium reagent like n-butyllithium) to generate a pyridinyllithium intermediate. This highly nucleophilic species is then "quenched" by an electrophilic boron source, such as triisopropyl borate, to form the boronate ester.
Causality and Mechanistic Considerations
The success of this method hinges on precise control of reaction conditions, especially temperature. The primary challenge is the presence of the electron-withdrawing cyano group, which is susceptible to nucleophilic attack by the organolithium reagent. Furthermore, the acidity of protons on the pyridine ring can lead to deprotonation as a side reaction.[8]
To overcome these challenges, two key strategies are employed:
-
Extremely Low Temperatures: Reactions are typically conducted at -78 °C or lower to ensure that the rate of halogen-metal exchange is significantly faster than any competing side reactions.[8][9]
-
In Situ Quench (Reverse Addition): Instead of pre-forming the pyridinyllithium species, the organolithium reagent is added slowly to a cooled mixture of the halopyridine and the trialkyl borate.[9] This ensures that the highly reactive pyridinyllithium is trapped by the borate ester as soon as it is formed, minimizing its lifetime in solution and preventing undesired reactions with the cyano group.
Caption: In situ quench for halogen-metal exchange.
Detailed Experimental Protocol: Halogen-Metal Exchange
Objective: To synthesize this compound.
Materials:
-
4-Bromo-2-cyanopyridine (1.0 eq)
-
Triisopropyl borate (1.2 eq)
-
n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Add 4-bromo-2-cyanopyridine and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate to the cooled solution and stir for 15 minutes.
-
Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding 2 M HCl while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The resulting crude boronic acid is then subjected to purification.
Part 3: Purification and Characterization
The purification of pyridineboronic acids can be challenging due to their amphoteric nature and tendency to form cyclic anhydrides (boroxines) upon dehydration.
Purification Strategies
-
Recrystallization: Effective if a suitable solvent system can be found. Common solvents include water, ethanol, or acetonitrile/water mixtures.[9][10]
-
Acid/Base Extraction: Crude material can be dissolved in an aqueous base (e.g., NaOH), washed with an organic solvent like ether to remove non-acidic impurities, and then the aqueous layer is re-acidified to precipitate the pure boronic acid.[11][12]
-
Column Chromatography: Silica gel can sometimes lead to decomposition or poor separation. Neutral alumina is often a better alternative for boronate esters.[13] For the free acid, a mobile phase modified with a small amount of acetic acid may be necessary.[13]
-
Derivatization: For difficult purifications, the crude boronic acid can be converted to its stable pinacol ester or a crystalline diethanolamine adduct, which can be purified more easily and then hydrolyzed back to the free acid if needed.[10]
Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm). The B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed. |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons and the cyano carbon (typically ~117 ppm). The carbon attached to boron will show a characteristic broad signal. |
| ¹¹B NMR | A broad singlet is expected in the range of δ 28-33 ppm for the trigonal planar boronic acid. |
| Mass Spec (ESI-MS) | The expected molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed. For (C₆H₅BN₂O₂), the monoisotopic mass is approximately 148.04 Da.[1][14] |
Part 4: Alternative & Emerging Methods
While not starting from halopyridines, Iridium-Catalyzed C-H Borylation is a modern, atom-economical alternative for synthesizing heteroaryl boronic esters.[15][16] This method allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity governed by steric factors.[17] For a substrate like 2-cyanopyridine, C-H borylation could potentially be directed to the 4- or 6-position. However, the nitrogen lone pair can inhibit the iridium catalyst, a challenge that can sometimes be overcome by introducing directing groups.[18][19] This strategy represents a frontier in the field and is a powerful tool for library synthesis.
Conclusion
The synthesis of this compound from halopyridine precursors is most reliably achieved through two primary routes: palladium-catalyzed Miyaura borylation and low-temperature halogen-metal exchange. The choice between these methods depends on factors such as substrate availability, cost, scale, and tolerance for specific functional groups. Miyaura borylation offers superior functional group compatibility and operational simplicity, making it ideal for many applications. Halogen-metal exchange, while requiring more stringent control over reaction conditions, remains a cost-effective and powerful alternative, especially when employing an in situ quench protocol to protect the sensitive cyano group. Proper purification and rigorous characterization are paramount to obtaining high-quality material for subsequent applications in research and development.
References
- Li, W., Nelson, D. P., Jensen, M. S., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. [Link]
- Cai, W. (2001). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 42(29), 4875-4877. [Link]
- Harrisson, P., et al. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters.
- Dennis, M. R., et al. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 7(7), 711-729. [Link]
- Dennis, M. R., et al. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Bentham Science Publishers. [Link]
- Singh, U. B., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. Molecules, 27(6), 1993. [Link]
- EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
- Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry. [Link]
- Hartwig, J. F., et al. (2012). Cyanation of Arenes via Iridium-Catalyzed Borylation. Journal of the American Chemical Society, 134(38), 15897–15907. [Link]
- Steel, P. G., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(40), 7949-7956. [Link]
- Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
- Steel, P. G., et al. (2014).
- Miyaura boryl
- How to purify boronic acids/boronate esters?
- Purific
- This compound (C6H5BN2O2). PubChemLite. [Link]
- Cossy, J., et al. (2020).
- This compound. PubChem. [Link]
- Kabalka, G. W., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 11(28), 4681–4686. [Link]
- Bouillon, J. P., et al. (2004). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Journal of Organic Chemistry, 69(25), 8734-8740. [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Li, J., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 133. [Link]
- An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling.
- A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfon
- Miyaura borylation.
- Miyaura borylation Request PDF.
- Can I remove boronic acid using Work up process?
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 3. 2, or 3‐Halopyridin‐4‐yl‐boronic Acids and Esters.
- A Cucurbit[17]uril-mediated Host-guest Complex for Red Light Photocatalysis.
- Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(4), 1082-1090. [Link]
- 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...).
Sources
- 1. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C6H5BN2O2) [pubchemlite.lcsb.uni.lu]
- 15. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Cyanopyridin-4-YL)boronic Acid
Introduction: The Strategic Importance of the 2-Cyanopyridine Moiety
In the landscape of modern drug discovery and development, the 2-cyanopyridine scaffold has emerged as a "privileged structure."[1] Its presence is noted in a range of biologically active molecules, where the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations, and the pyridine ring serves as a bioisostere for other aromatic systems.[1][2] The synthesis of complex molecules incorporating this moiety frequently relies on robust and versatile cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling stands out as a premier tool for the formation of carbon-carbon bonds due to its mild reaction conditions and broad functional group tolerance.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of (2-Cyanopyridin-4-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this reaction, offer detailed protocols, and provide troubleshooting guidance to navigate the specific challenges posed by this electron-deficient heteroaromatic boronic acid.
Mechanistic Considerations: Navigating the Challenges of an Electron-Deficient Substrate
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed cross-coupling reaction.
However, the use of this compound introduces specific challenges primarily due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the electron-withdrawing cyano group. These challenges primarily manifest in two ways:
-
Slow Transmetalation: The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often the rate-limiting step. The electron-deficient nature of the 2-cyanopyridine ring reduces the nucleophilicity of the carbon atom attached to boron, thereby slowing down this crucial transfer.[6]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the reaction mixture), leading to the formation of 2-cyanopyridine instead of the desired coupled product. Heteroaryl boronic acids, especially those with nitrogen atoms, are particularly susceptible to this decomposition pathway.[5]
To overcome these hurdles, careful selection of reaction parameters is paramount. The goal is to accelerate the rate of the productive catalytic cycle to outcompete the destructive protodeboronation pathway.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization may be required depending on the specific coupling partner.
Protocol 1: General Screening Conditions for Aryl Bromides
This protocol is a reliable starting point for coupling with a range of aryl bromides.
Table 1: Reagents and Conditions for Protocol 1
| Component | Recommended Reagent | Stoichiometry | Concentration |
| Aryl Bromide | - | 1.0 equiv | - |
| Boronic Acid | This compound | 1.2 - 1.5 equiv | - |
| Catalyst | Pd(dppf)Cl₂ | 2 - 5 mol% | - |
| Base | K₃PO₄ (anhydrous, powdered) | 2.0 - 3.0 equiv | - |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - | 0.1 - 0.2 M |
| Temperature | 80 - 100 °C | - | - |
| Reaction Time | 4 - 16 h | - | - |
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.5 equiv).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for Challenging Couplings and Aryl Chlorides
For less reactive aryl bromides or more challenging aryl chlorides, a more active catalyst system is often required. The use of a boronic acid ester can also enhance stability and improve yields.
Table 2: Reagents and Conditions for Protocol 2
| Component | Recommended Reagent | Stoichiometry | Concentration |
| Aryl Halide | Aryl Chloride or Bromide | 1.0 equiv | - |
| Boronic Ester | This compound pinacol ester | 1.5 equiv | - |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) | - | - |
| Base | CsF or K₃PO₄ | 2.0 - 3.0 equiv | - |
| Solvent | Toluene or 2-MeTHF | - | 0.1 M |
| Temperature | 100 - 110 °C | - | - |
| Reaction Time | 12 - 24 h | - | - |
Step-by-Step Procedure:
-
In a glovebox, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), and CsF (3.0 equiv) to a dry reaction tube.
-
Add a magnetic stir bar and seal the tube.
-
Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Figure 2: Experimental Workflow. A general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure an inert atmosphere; use freshly degassed solvents. - Try a different palladium precatalyst and/or ligand (e.g., a Buchwald ligand like SPhos or XPhos).[7] |
| 2. Poor choice of base or solvent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, CsF). Ensure the base is finely powdered for better solubility. - Try a different solvent system (e.g., Toluene, 2-MeTHF, or DMF). | |
| Significant Protodeboronation | 1. Presence of excess water or protic solvent. | - Use anhydrous solvents and reagents. - Switch from the boronic acid to a more stable boronic ester (pinacol or MIDA ester). This "slow-release" strategy can minimize the concentration of the reactive boronic acid.[5] |
| 2. Reaction is too slow, allowing decomposition to dominate. | - Increase the catalyst loading. - Increase the reaction temperature in increments of 10 °C. - Use a more active ligand to accelerate the catalytic cycle. | |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. | - Improve the degassing procedure of the solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[2] |
| 2. Use of a Pd(II) precatalyst. | - The reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[2] | |
| Inconsistent Results | 1. Degradation of boronic acid upon storage. | - Store this compound in a cool, dry place. For long-term storage, consider converting it to its more stable pinacol ester. |
| 2. Variable quality of reagents or solvents. | - Use high-purity reagents and solvents from reliable sources. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable 4-aryl-2-cyanopyridine derivatives, which are of significant interest in medicinal chemistry. While the electron-deficient nature of this substrate presents challenges such as slow transmetalation and a propensity for protodeboronation, these can be effectively managed through careful optimization of the reaction conditions. The use of highly active palladium catalysts with bulky, electron-rich ligands, appropriate selection of base and solvent, and the strategic use of more stable boronic esters are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Chempanda.
- Manna, K., et al. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lense, S. M., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Optimizing Suzuki-Miyaura Coupling Reactions of (2-Cyanopyridin-4-YL)boronic acid
Introduction: The Significance of the 4-Aryl-2-Cyanopyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry.[2] The 4-aryl-2-cyanopyridine moiety is a privileged scaffold found in numerous biologically active compounds and serves as a critical building block in drug discovery programs.[3]
However, (2-Cyanopyridin-4-YL)boronic acid is a notoriously challenging substrate for Suzuki-Miyaura coupling. Its inherent electronic properties and the presence of the pyridine nitrogen atom introduce specific mechanistic hurdles that can lead to low yields, catalyst deactivation, and significant byproduct formation. This guide provides a comprehensive analysis of these challenges, outlines strategic approaches for reaction optimization, and delivers detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Hurdles with this compound
A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] With this compound, several factors can disrupt this cycle.
-
Catalyst Inhibition via Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[5][6] This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning the reaction and preventing the catalytic cycle from proceeding efficiently.[7] This is a well-documented issue for nitrogen-containing heterocycles.
-
Protodeboronation: This is arguably the most significant side reaction for this substrate. Protodeboronation is the cleavage of the carbon-boron bond by a proton source (e.g., water), which irreversibly converts the boronic acid back to 2-cyanopyridine, removing it from the productive coupling pathway.[5][6] The electron-withdrawing nature of the cyano group makes the C-B bond particularly susceptible to this hydrolysis.[8]
-
Homocoupling: In the presence of oxygen or certain palladium(II) species, the boronic acid can undergo self-coupling to form a symmetrical 4,4'-bipyridine byproduct.[5][9] This depletes the desired nucleophile and complicates purification.
To overcome these challenges, every parameter of the reaction—catalyst, ligand, base, and solvent—must be carefully selected to favor the desired cross-coupling pathway over these detrimental side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Strategic Parameter Optimization
Achieving high yields with this compound requires moving beyond standard reaction conditions. The causality behind each experimental choice is detailed below.
The Catalyst System: Palladium Source and Ligand Selection
The choice of ligand is paramount. Standard, less-donating ligands like triphenylphosphine (PPh₃) are often ineffective as they do not sufficiently stabilize the palladium center against inhibition by the pyridine nitrogen.[5]
-
Rationale: Bulky, electron-rich phosphine ligands are required. The steric bulk of these ligands creates a "pocket" around the palladium atom that disfavors coordination from the pyridine nitrogen. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[10][11]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging heteroaryl couplings.[5][6] They provide the necessary combination of steric hindrance and electron-donating character.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are also highly effective, forming very stable palladium complexes that are resistant to deactivation.[12]
-
-
Palladium Precatalyst: While Pd(PPh₃)₄ can be used, it is often more reliable to generate the active catalyst in situ from a stable Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with the chosen specialized ligand.[12]
The Base: The Key to Transmetalation and Stability
The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation, but it can also promote protodeboronation if not chosen carefully.[13][14]
-
Rationale: For this substrate, minimizing protodeboronation is the primary concern. Therefore, strong, non-nucleophilic bases in anhydrous conditions are strongly preferred. Aqueous base solutions should be avoided.[15]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings. It is a strong base but is not highly soluble in many organic solvents, often acting as a solid-phase reagent.[10]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are highly effective, strong bases. The large, soft cesium cation can also play a beneficial role in the catalytic cycle.[15][16]
-
-
Critical Note: The base must be anhydrous and finely powdered to maximize its surface area and reactivity in the reaction mixture.[5]
Solvent System Design
The solvent must solubilize the reactants while being compatible with the catalytic system and, crucially, minimizing side reactions.
-
Rationale: To suppress protodeboronation, anhydrous solvents are highly recommended. All solvents must be rigorously degassed before use to remove dissolved oxygen, which prevents catalyst oxidation and boronic acid homocoupling.[5][17]
-
Recommended Solvents:
Data Presentation: Comparative Reaction Conditions
The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome & Rationale |
| Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ (2.0) | Toluene | 100-110 | High Yield. A robust, general-purpose system for challenging heteroaryl couplings. SPhos provides excellent stability and activity.[5][16] |
| Pd₂(dba)₃ (1.5%), XPhos (3.5%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | High Yield, Faster Reaction. Cesium carbonate is a very strong base that can accelerate the reaction. XPhos is highly effective for unreactive partners.[10][16] |
| Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | Moderate Yield, Risk of Protodeboronation. A more traditional system. The presence of water increases the risk of the primary side reaction and is generally not recommended for this substrate.[18] |
| Pd(OAc)₂ (2%), RuPhos (4%) | KF (3.0) | THF | 80 | Good Yield, Milder Conditions. Fluoride bases can be effective and sometimes offer different selectivity. RuPhos is another excellent Buchwald-type ligand.[13][15] |
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic. Adhere to all institutional safety guidelines.
Protocol 1: Recommended Protocol for High-Yield Coupling
This protocol uses a robust Buchwald-type ligand system under anhydrous conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-2-cyanopyridine product.
Protocol 2: Microwave-Assisted Protocol for Rapid Synthesis
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv) - Note: The more stable boronic ester is recommended for microwave conditions to minimize decomposition.
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic ester, Cs₂CO₃, and Pd(dppf)Cl₂.[7]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the vessel in the microwave reactor. Heat to 120-140 °C for 15-45 minutes.
-
Work-up and Purification: Follow steps 7-8 from Protocol 1.
Troubleshooting Common Issues
Caption: A logical workflow to diagnose and solve common issues.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is predicated on a rational understanding of the underlying mechanistic hurdles—namely catalyst inhibition and protodeboronation. By employing highly active catalyst systems featuring bulky, electron-rich ligands, utilizing strong anhydrous bases, and maintaining strictly inert, anhydrous reaction conditions, researchers can effectively suppress side reactions and achieve high yields of the desired 4-aryl-2-cyanopyridine products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important synthetic tool.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Alvarez-Ros, M. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Xu, G., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- PubMed.
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Stanetty, C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Nykaza, T. V., et al. (2018).
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Ridgway, B. H., & Woerpel, K. A. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry. [Link]
- Fusini, G., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
- ResearchGate.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Catalysts for Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Cyanopyridin-4-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the successful application of (2-Cyanopyridin-4-YL)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The synthesis of 4-aryl-2-cyanopyridines is a critical transformation in medicinal chemistry, as this structural motif is present in numerous biologically active compounds. However, the inherent electronic properties of this compound present unique challenges. This guide offers an in-depth analysis of the reaction mechanism, explores optimal catalyst systems, and provides a robust, field-proven protocol to empower researchers to overcome these challenges and achieve high-yield coupling outcomes.
Introduction: The Challenge and Opportunity of Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the construction of complex molecular architectures.[1][3] In drug discovery, the 4-aryl-2-cyanopyridine scaffold is of significant interest. The cyano group can act as a key pharmacophore or a synthetic handle for further elaboration, while the pyridine ring often imparts desirable pharmacokinetic properties.
This compound is a key building block for introducing this moiety. However, its successful implementation is often hampered by its chemical nature. As a heteroaryl boronic acid bearing two electron-withdrawing groups (the cyano group and the pyridine nitrogen), it is electronically deficient. This deficiency leads to two primary experimental hurdles:
-
Slow Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center is a critical step in the catalytic cycle. The electron-poor nature of the pyridine ring slows this process down considerably.[4]
-
Protodeboronation: The C-B bond in electron-deficient boronic acids is susceptible to cleavage, particularly under the basic reaction conditions required for the Suzuki coupling. This undesired side reaction consumes the starting material and reduces the overall yield.[5]
This guide provides the scientific rationale and practical steps to navigate these challenges, ensuring efficient and reproducible synthesis of 4-aryl-2-cyanopyridine derivatives.
The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the coupling of challenging substrates. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[2][6] The choice of catalyst, ligand, and base is a direct response to the kinetic and stability challenges posed by this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Rationale: Using an excess of the boronic acid can help to drive the reaction to completion, compensating for any protodeboronation that may occur. [4]Finely powdered base provides a larger surface area for reaction.
-
-
Inert Atmosphere: Seal the vessel with a rubber septum or Teflon screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Rationale: The Pd(0) catalytic species is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the setup and reaction is critical.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor (Pd₂(dba)₃, e.g., 0.005 mmol, 1 mol%) and the phosphine ligand (SPhos, e.g., 0.01 mmol, 2 mol%).
-
Rationale: The ligand to palladium ratio is typically 2:1 to ensure the formation of the active monoligated Pd(0) species.
-
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, to achieve a final concentration of ~0.1 M with respect to the aryl bromide).
-
Rationale: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen.
-
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously for 4-24 hours.
-
Rationale: Higher temperatures are often required to overcome the activation energy for the slow transmetalation of electron-deficient boronic acids. Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine completion.
-
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Rationale: The aqueous washes remove the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-cyanopyridine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous exclusion of oxygen during setup.2. Switch to a stronger base like Cs₂CO₃.3. Increase the reaction temperature in increments of 10-20 °C. |
| Significant Protodeboronation | 1. Presence of protic impurities (e.g., water in solvents).2. Reaction time is too long at high temperature. | 1. Use anhydrous solvents. Consider using the more stable pinacol ester of the boronic acid.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homo-coupled Byproducts | 1. Presence of oxygen.2. Inefficient transmetalation allowing for side reactions. | 1. Improve inert atmosphere techniques.2. Increase ligand to palladium ratio slightly, or switch to a more electron-rich ligand to promote faster transmetalation. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on a rational approach that directly addresses the inherent electronic deficiencies of the substrate. By employing highly active catalyst systems composed of bulky, electron-rich phosphine ligands and strong inorganic bases, researchers can effectively mitigate the issues of slow transmetalation and protodeboronation. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling the reliable synthesis of 4-aryl-2-cyanopyridine building blocks for the advancement of chemical and pharmaceutical research.
References
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. (2004). [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
- Martin, A. R., & Yang, Y. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica, 47, 221-230. (1993). [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.[Link]
- Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube. (2011). [Link]
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. (2020). [Link]
- Wikipedia. Suzuki reaction. Wikipedia.[Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022). [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Synthesis of 2,4-Disubstituted Pyridines Using (2-Cyanopyridin-4-yl)boronic Acid: A Detailed Guide for Medicinal Chemists
< APPLICATION NOTE
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve pharmacokinetic profiles make it a "privileged" scaffold in drug design.[3] Specifically, 2,4-disubstituted pyridines are key pharmacophores in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] The strategic placement of substituents at the 2- and 4-positions allows for fine-tuning of a molecule's biological activity and physicochemical properties.
This application note provides a comprehensive guide to the synthesis of 2,4-disubstituted pyridines, focusing on the versatile and efficient Suzuki-Miyaura cross-coupling reaction. We will delve into the use of (2-Cyanopyridin-4-yl)boronic acid as a key building block, outlining detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.
The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
First reported in 1981, the Suzuki-Miyaura coupling has become one of the most widely used reactions for the formation of carbon-carbon bonds.[6][7] This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide offers excellent functional group tolerance, mild reaction conditions, and the use of relatively non-toxic and stable reagents.[7][8]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more reactive boronate species.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound as a Key Intermediate
The 2-cyano group on the pyridine ring serves multiple purposes. It is an electron-withdrawing group that can influence the reactivity of the pyridine core. Furthermore, the cyano group can be a handle for further synthetic transformations, allowing for the introduction of diverse functionalities. The boronic acid at the 4-position provides a site for the crucial Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 2-Cyano-4-Arylpyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Microwave reactor or standard heating apparatus
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel via syringe.
-
-
Reaction:
-
If using a microwave reactor, heat the reaction mixture to the desired temperature (typically 100-120 °C) for the specified time (usually 15-60 minutes).
-
If using conventional heating, place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (usually 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyano-4-arylpyridine.
-
Figure 2: General experimental workflow for the synthesis.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical starting conditions and potential optimizations.
| Parameter | Typical Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | For challenging couplings, consider more active catalysts or ligands like XPhos or SPhos.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Cs₂CO₃ is often more effective for less reactive substrates. The choice of base can be critical for base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | The solvent system can influence the solubility of reagents and the reaction rate. Anhydrous conditions may be necessary in some cases. |
| Temperature | 80-120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition of reagents or products. |
| Equivalents of Boronic Acid | 1.0 - 1.5 equiv | A slight excess of the boronic acid can help drive the reaction to completion, but can also lead to homo-coupling side products. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, incorrect base or solvent, low reaction temperature. | Use a fresh batch of catalyst, screen different bases and solvents, increase the reaction temperature. |
| Protodeboronation | Presence of water or acidic protons, prolonged reaction times. | Use anhydrous solvents, a stronger base, or a "slow-release" strategy for the boronic acid.[12] |
| Homo-coupling of Boronic Acid | High catalyst loading, presence of oxygen. | Reduce catalyst loading, ensure the reaction is performed under an inert atmosphere. |
| Difficult Purification | Close polarity of starting material and product, side products. | Optimize the chromatography solvent system, consider alternative purification methods like crystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2,4-disubstituted pyridines. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of valuable compounds for drug discovery and development. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Stephen L Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- PubMed. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model. (2020). [Link]
- ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- Frontiers. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). [Link]
- National Institutes of Health.
- National Institutes of Health.
- Wiley Online Library. The Slow-Release Strategy in Suzuki-Miyaura Coupling. (2010). [Link]
- National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). [Link]
- Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- Google Patents.
- ResearchGate. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. [Link]
- Google Patents. Preparation method for 2-fluoropyridine-4-boric acid.
- Thieme. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. [Link]
- ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
- Google Patents.
- ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (2-Cyanopyridin-4-YL)boronic Acid with Aryl Bromides
Introduction: The Strategic Importance of 4-Aryl-2-cyanopyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has become indispensable in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] This guide focuses on a particularly valuable application: the palladium-catalyzed cross-coupling of (2-Cyanopyridin-4-YL)boronic acid with a variety of aryl bromides.
The resulting 4-aryl-2-cyanopyridine scaffold is of significant interest to researchers in drug development. The pyridine ring is a common feature in bioactive molecules, and the cyano group can serve as a versatile synthetic handle for further elaboration or as a key pharmacophoric element. The ability to efficiently couple diverse aryl bromides to the 4-position of the 2-cyanopyridine core allows for the rapid generation of compound libraries for screening and lead optimization.
However, the cross-coupling of heteroaryl boronic acids, particularly those bearing electron-withdrawing groups like the cyano moiety, can present unique challenges.[5][6] These substrates can be prone to side reactions such as protodeboronation, and their electronic properties can influence the efficiency of the catalytic cycle.[7] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully implement this important transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a square-planar Pd(II) complex.[8][9] The reactivity of the aryl bromide in this step is influenced by its electronic properties; electron-deficient aryl bromides tend to undergo oxidative addition more readily.[1]
-
Transmetalation: The organoboron reagent, in this case this compound, is activated by a base to form a more nucleophilic boronate species. This boronate then transfers the cyanopyridinyl group to the palladium center, displacing the bromide ligand. This is often the rate-determining step, especially with challenging substrates.[10]
-
Reductive Elimination: The two organic moieties on the palladium center, the aryl group and the cyanopyridinyl group, couple and are eliminated from the palladium, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle for the coupling of an aryl bromide with this compound.
Experimental Protocols
The following protocols are provided as a robust starting point for the cross-coupling of this compound with aryl bromides. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Conventional Heating
This protocol is suitable for a wide range of aryl bromides and employs standard laboratory equipment.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[7]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive aryl bromides.[3]
Materials:
-
This compound
-
Aryl bromide (0.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl bromide (0.5 mmol), this compound (0.6-0.75 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and base (e.g., K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add the solvent (e.g., 3 mL of 4:1 Dioxane/H₂O) and seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Figure 2. A general workflow for the Suzuki-Miyaura cross-coupling experiment, from reaction setup to product purification.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction components. For the coupling of this compound, the following parameters are of critical importance:
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) precatalysts like PdCl₂(dppf) and Pd(OAc)₂ are often more air-stable and are reduced in situ.[1] The choice of ligand is crucial, especially for challenging substrates.[10] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos) | For electron-deficient or sterically hindered partners, bulky, electron-rich phosphine ligands (Buchwald-type) can accelerate both oxidative addition and reductive elimination, leading to higher yields.[10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic acid for transmetalation.[12] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive substrates.[10] Milder bases like KF may be used to minimize protodeboronation.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, THF | A mixture of an organic solvent and water is common, as water aids in dissolving the base.[3] Anhydrous conditions can sometimes mitigate protodeboronation.[7] The choice of solvent can also influence catalyst stability and solubility of reagents. |
| Temperature | 80-150 °C | Higher temperatures are often required for less reactive aryl bromides (e.g., those with electron-donating groups). Microwave heating can allow for rapid heating to higher temperatures.[3] |
Troubleshooting Common Issues
Despite its robustness, the Suzuki-Miyaura coupling can sometimes lead to suboptimal results. Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing (oxygen contamination), impure reagents or solvents. | Use a fresh batch of catalyst and ensure rigorous degassing of solvents.[7] Consider using a more active catalyst system (e.g., a Buchwald precatalyst).[11] |
| Protodeboronation of Boronic Acid | Presence of excess water, overly harsh basic conditions, prolonged reaction time at high temperature. | Use anhydrous solvents and a milder base (e.g., KF).[7] Minimize reaction time and temperature. Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can improve stability.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen, inefficient reduction of Pd(II) precatalyst. | Ensure the reaction is performed under a strictly inert atmosphere.[10] Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[10] |
| Reaction Stalls | Catalyst deactivation, poor solubility of reagents. | Increase catalyst loading or try a more robust ligand.[10] A different solvent system may be required to ensure all components remain in solution. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl bromides is a highly effective method for the synthesis of valuable 4-aryl-2-cyanopyridine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement and optimize this powerful synthetic transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PubMed. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- YouTube. Suzuki cross-coupling reaction.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of (2-Cyanopyridin-4-YL)boronic Acid with Heteroaryl Chlorides
An Application Guide for the Synthesis of 4-Heteroaryl-2-Cyanopyridines
Abstract
The 4-substituted-2-cyanopyridine motif is a privileged scaffold in modern drug discovery and materials science, offering unique electronic properties and versatile synthetic handles. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone method for forging the critical C-C bond between a (2-Cyanopyridin-4-YL)boronic acid nucleophile and various heteroaryl chloride electrophiles.[1][2][3] However, the successful execution of this transformation is non-trivial, complicated by the electron-deficient nature of the pyridine ring and the inherent inertness of heteroaryl chlorides.[1][4][5] This guide provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and field-proven protocols to empower researchers to navigate these challenges and reliably synthesize these valuable compounds.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-defined palladium-based catalytic cycle.[1] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species inserting into the carbon-chlorine bond of the heteroaryl chloride. This is often the rate-limiting step, especially with less reactive chlorides.[1][3] The choice of ligand is critical here; bulky, electron-rich phosphine ligands are essential to promote this challenging step by stabilizing the resulting Pd(II) complex.[3][4]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-cyanopyridyl moiety) to the palladium center, displacing the halide.[1][6]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Core Components & Causality of Experimental Choices
The success of coupling this compound with heteroaryl chlorides hinges on the judicious selection of four key components.
| Component | Role & Rationale | Recommended Choices |
| Palladium Precatalyst | Provides the Pd(0) active species. Precatalysts are often air-stable Pd(II) complexes designed for easy activation under reaction conditions, improving reproducibility. | Pd(OAc)₂, Pd₂(dba)₃, or advanced G2/G3/G4 precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2).[7] |
| Ligand | Crucial for success. Bulky, electron-rich dialkylbiaryl phosphines are required to accelerate the slow oxidative addition of heteroaryl chlorides and promote the final reductive elimination step.[3][4] | SPhos , XPhos , RuPhos , cataCXium® A. The choice may require screening for a specific substrate pair. |
| Base | Activates the boronic acid to the more reactive boronate. The base strength and solubility are critical; it must be strong enough for activation but not so harsh as to promote protodeboronation of the sensitive heteroaryl boronic acid.[1][8] | K₃PO₄, K₂CO₃, Cs₂CO₃. K₃PO₄ is often a good starting point due to its moderate strength and high solubility in aqueous mixtures. |
| Solvent | Solubilizes reactants and influences catalyst activity. Aprotic solvents are common, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[1] | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O. |
General Application Protocol
This protocol provides a robust starting point for the cross-coupling. All operations should be performed using standard Schlenk techniques or within a glovebox to exclude oxygen, which can deactivate the catalyst.[7]
Materials & Reagents
-
This compound (1.2 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed DI Water
-
Oven-dried glassware, stir bars, and septa
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Coupling Reactions of (2-Cyanopyridin-4-YL)boronic acid
Foreword for the Advanced Researcher
The Chan-Lam coupling has emerged as an indispensable tool in the modern synthetic chemist's arsenal, offering a powerful and often milder alternative to traditional palladium-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. Its tolerance for a wide array of functional groups, coupled with the use of economical and abundant copper catalysts, has cemented its role in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
This guide focuses on a specific, yet highly versatile building block: (2-Cyanopyridin-4-YL)boronic acid . The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom imparts unique electronic properties and potential coordination modes that can influence reactivity in Chan-Lam couplings. The resulting 4-substituted-2-cyanopyridine motif is a key pharmacophore found in a variety of biologically active compounds, making this reagent particularly valuable for drug discovery and development professionals.
In the following sections, we will delve into the mechanistic nuances of the Chan-Lam coupling, provide detailed, field-proven protocols for the N- and O-arylation of substrates using this compound, and discuss the critical parameters that ensure successful and reproducible outcomes. The protocols and insights provided herein are designed to be a self-validating system, empowering researchers to confidently apply this methodology to their own synthetic challenges.
The Chan-Lam Coupling: A Mechanistic Overview
The Chan-Lam coupling is a copper-catalyzed oxidative cross-coupling reaction between a boronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to form a new carbon-nitrogen or carbon-oxygen bond, respectively.[1] Unlike many other cross-coupling reactions, it can often be performed under mild conditions, open to the air, which serves as the terminal oxidant.[1]
The catalytic cycle, while still a subject of some debate, is generally understood to proceed through the following key steps:
-
Ligand Exchange: The N-H or O-H nucleophile coordinates with the Cu(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a Cu(II)-aryl intermediate.
-
Oxidation: The Cu(II) species is oxidized to a transient, highly reactive Cu(III) intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed from the Cu(III) intermediate, releasing the desired product and a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.
Figure 1: A generalized catalytic cycle for the Chan-Lam coupling reaction.
Applications of this compound in Synthesis
The introduction of the 2-cyanopyridin-4-yl moiety into organic molecules is of significant interest in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs, and the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or tetrazoles.
Key Applications Include:
-
Synthesis of Novel Kinase Inhibitors: The 4-amino-2-cyanopyridine scaffold is a key component in a number of potent and selective kinase inhibitors.
-
Development of Antiviral and Antibacterial Agents: The unique electronic and steric properties of this moiety can be exploited to design novel antimicrobial compounds.
-
Creation of Molecular Probes and Materials: The fluorescent properties of some pyridine derivatives make them useful as probes in biological systems, and as building blocks for functional materials.
A notable feature of using this compound is that the nitrile group is generally well-tolerated in Chan-Lam couplings and does not poison the copper catalyst.[1] This allows for the direct installation of this valuable functionality without the need for protecting groups.
Experimental Protocols
The following protocols are representative examples for the Chan-Lam coupling of this compound with amines and phenols. These have been adapted from established procedures for structurally similar heteroarylboronic acids and are expected to provide good to excellent yields.
Protocol 1: N-Arylation of an Aniline Derivative
This protocol describes the synthesis of a 4-(arylamino)pyridine-2-carbonitrile derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 147.93 | 1.0 | 1.0 |
| Aniline Derivative | - | 1.2 | 1.2 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 0.1 | 0.1 |
| Pyridine | 79.10 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| 4Å Molecular Sieves | - | ~1 g | - |
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (148 mg, 1.0 mmol), the aniline derivative (1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).
-
Add approximately 1 g of activated 4Å molecular sieves.
-
Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (10 mL) followed by pyridine (161 µL, 2.0 mmol).
-
Seal the flask and stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 12 to 48 hours depending on the reactivity of the aniline derivative.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the molecular sieves and copper salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
Figure 2: Experimental workflow for the N-arylation protocol.
Protocol 2: O-Arylation of a Phenol Derivative
This protocol outlines the synthesis of a 4-(aryloxy)pyridine-2-carbonitrile derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 147.93 | 1.0 | 1.0 |
| Phenol Derivative | - | 1.2 | 1.2 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| 4Å Molecular Sieves | - | ~1 g | - |
Step-by-Step Procedure:
-
In a dry 25 mL round-bottom flask with a magnetic stir bar, combine this compound (148 mg, 1.0 mmol), the phenol derivative (1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).
-
Add approximately 1 g of activated 4Å molecular sieves.
-
Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (10 mL) followed by triethylamine (279 µL, 2.0 mmol).
-
Seal the flask and stir the reaction mixture vigorously at room temperature. The reaction is typically left open to the air.
-
Monitor the reaction's progress using TLC or LC-MS. O-arylations may require longer reaction times or gentle heating (40-50 °C) for less reactive phenols.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Wash the combined organic filtrates with 1 M aqueous HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., hexanes/ethyl acetate) to obtain the pure 4-(aryloxy)pyridine-2-carbonitrile product.
Figure 3: Experimental workflow for the O-arylation protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Poor quality boronic acid.3. Sterically hindered or electron-poor substrate. | 1. Use fresh, high-purity Cu(OAc)₂.2. Ensure the boronic acid is dry and has not decomposed.3. Increase reaction temperature (40-60 °C), use a more coordinating solvent like DMF, or add a ligand such as 1,10-phenanthroline (10-20 mol%). |
| Protodeboronation | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Ensure molecular sieves are properly activated. |
| Homocoupling of Boronic Acid | Often a minor byproduct. | This is difficult to completely eliminate but is usually minimized under optimal Chan-Lam conditions. Purification should remove this byproduct. |
| Formation of Side Products | Reaction with other nucleophilic sites on the substrate. | If applicable, consider using protecting groups for other reactive functionalities. |
Concluding Remarks
This compound is a valuable and versatile reagent for the synthesis of 4-substituted-2-cyanopyridine derivatives via the Chan-Lam coupling. The protocols provided in this guide offer a robust starting point for researchers in drug discovery and organic synthesis. The mild reaction conditions, tolerance of the nitrile functionality, and the use of an inexpensive copper catalyst make this an attractive and efficient method for accessing a key structural motif in medicinal chemistry. As with any synthetic procedure, careful optimization of reaction parameters for each specific substrate is recommended to achieve the best possible results.
References
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39, 2933–2936. (DOI: 10.1016/S0040-4039(98)00503-6)
- Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998, 39, 2941–2944. (DOI: 10.1016/S0040-4039(98)00504-8)
- Antilla, J. C.; Buchwald, S. L. Org. Lett.2001, 3, 2077–2079. (DOI: 10.1021/ol0160396)
- Chan–Lam coupling. In Wikipedia; 2023. [Link]
- King, A. O.; Corley, E. G.; Anderson, R. K.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J.; Xiang, Y. B.; Belley, M.; Leblanc, Y.; Labelle, M.; Prasit, P.; Zamboni, R. J. J. Org. Chem.1993, 58, 3731–3735. (DOI: 10.1021/jo00066a002)
Sources
C-N bond formation using (2-Cyanopyridin-4-YL)boronic acid
An In-Depth Technical Guide to C-N Bond Formation Using (2-Cyanopyridin-4-YL)boronic Acid
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of this compound in the synthesis of N-aryl pyridine derivatives. The focus is on the copper-catalyzed Chan-Lam cross-coupling reaction, a pivotal method for constructing carbon-nitrogen (C-N) bonds. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers expert insights into optimizing these transformations for medicinal chemistry and drug discovery programs.
Strategic Importance in Medicinal Chemistry
The formation of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Molecules containing the N-aryl pyridine scaffold are prevalent in a vast array of clinically significant drugs and bioactive compounds. The cyanopyridine moiety itself is a key pharmacophore, known to participate in critical binding interactions and modulate the electronic properties of a molecule.[1][2] Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][3]
This compound emerges as a highly valuable building block, offering a direct route to introduce the 2-cyanopyridine motif onto various nitrogen-containing nucleophiles.[4] Its stability, reactivity, and commercial availability make it an attractive reagent for late-stage functionalization and the construction of novel compound libraries.[5] The Chan-Lam coupling, which utilizes inexpensive and abundant copper catalysts, presents a milder and often more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, especially given its tolerance to air and moisture.[6][7]
The Chan-Lam Coupling: Mechanism of Action
The Chan-Lam reaction is an oxidative cross-coupling that uniquely joins two nucleophilic partners: an organoboron compound and an N-H containing compound (e.g., an amine, amide, or heterocycle).[6][8] Unlike palladium-catalyzed couplings that follow a Pd(0)/Pd(II) cycle, the Chan-Lam reaction is believed to proceed through a Cu(II)/Cu(III)/Cu(I) manifold. Understanding this mechanism is crucial for rational optimization and troubleshooting.
The currently accepted catalytic cycle involves several key steps:
-
Ligand Exchange/Coordination : The reaction initiates with the coordination of the amine nucleophile to the copper(II) catalyst (e.g., Cu(OAc)₂).
-
Transmetalation : The arylboronic acid undergoes transmetalation, transferring the 2-cyanopyridinyl group from boron to the copper center to form an aryl-copper(II) intermediate.
-
Oxidation to Cu(III) : The resulting aryl-copper(II)-amine complex is proposed to undergo oxidation to a key, albeit transient, aryl-copper(III)-amido intermediate.[9][10] This step is often facilitated by an external oxidant, which is typically atmospheric oxygen.
-
Reductive Elimination : This is the bond-forming step. The Cu(III) intermediate undergoes rapid reductive elimination, forging the desired C-N bond and releasing the N-arylated product. This process reduces the copper center to Cu(I).[10]
-
Catalyst Regeneration : The Cu(I) species is re-oxidized back to the active Cu(II) state by the oxidant (O₂), completing the catalytic cycle and allowing the reaction to proceed with catalytic amounts of copper.[8]
Figure 2: General experimental workflow for Chan-Lam coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a screw-cap vial or round-bottom flask) equipped with a magnetic stir bar, add the amine nucleophile (1.0 equiv.), this compound (1.2–1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 0.1–1.0 equiv.).
-
Solvent and Base Addition: Add the chosen solvent (e.g., Dichloromethane (DCM), Toluene, or Methanol, to achieve a concentration of ~0.1 M with respect to the limiting reagent). Add the base (e.g., Pyridine or Triethylamine, 2.0–3.0 equiv.).
-
Reaction Conditions: The reaction vessel is typically left open to the air to allow for the ingress of oxygen as the oxidant. Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like Ethyl Acetate or DCM. Filter the mixture through a pad of celite to remove insoluble copper salts. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Optimized Protocol: Synthesis of 4-(Morpholino)picolinonitrile
This example illustrates the coupling of morpholine, a common secondary aliphatic amine in drug discovery.
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| Morpholine | 87.12 | 1.0 | 0.50 | 43.6 mg (44 µL) |
| This compound | 147.93 | 1.2 | 0.60 | 88.8 mg |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 0.2 | 0.10 | 18.2 mg |
| Pyridine | 79.10 | 2.5 | 1.25 | 98.9 mg (101 µL) |
| Dichloromethane (DCM) | - | - | - | 5.0 mL |
Detailed Steps:
-
To a 20 mL screw-cap vial containing a magnetic stir bar, add this compound (88.8 mg, 0.60 mmol) and Copper(II) Acetate (18.2 mg, 0.10 mmol).
-
Add 5.0 mL of Dichloromethane (DCM).
-
Add morpholine (44 µL, 0.50 mmol) followed by pyridine (101 µL, 1.25 mmol) to the suspension.
-
Seal the vial loosely (to allow air exchange) and place it in a pre-heated oil bath at 40 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor progress by LC-MS, checking for the disappearance of morpholine and the appearance of the product mass (m/z = 188.1 [M+H]⁺).
-
After completion, cool the mixture to room temperature. Dilute with 15 mL of DCM and filter through a small plug of celite, washing the plug with additional DCM (2 x 5 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 10 mL) to remove residual pyridine and copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexanes) to yield 4-(morpholino)picolinonitrile as a solid.
Substrate Scope and Limitations
The Chan-Lam coupling using this compound is versatile but has certain limitations that practitioners must consider.
-
Amine Nucleophiles: The reaction generally works well with a broad range of primary and secondary aliphatic and aromatic amines. [6]Sterically hindered amines may react slower and require higher temperatures or longer reaction times. Electron-deficient anilines can also be challenging substrates.
-
Heterocycles: N-H containing heterocycles such as imidazoles, pyrazoles, and indoles are typically excellent coupling partners. [11]* Competing Reactions: The primary side reaction is the oxidative homocoupling of the boronic acid to form a bipyridine byproduct. This can be minimized by carefully controlling the stoichiometry and reaction conditions. Protodeborylation (loss of the boronic acid group) can also occur, especially under harsh basic or acidic conditions. [12]* The Cyano Group: The nitrile functionality on the pyridine ring is generally well-tolerated and does not poison the copper catalyst. [10]This is a significant advantage for synthesizing this class of compounds.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient base. 3. Low reaction temperature. 4. Poorly reactive amine. | 1. Use a fresh, high-purity source of Cu(OAc)₂. Consider other Cu(II) salts like Cu(OTf)₂. 2. Increase equivalents of base to 3.0. Switch to a stronger, non-coordinating base if pyridine is problematic. 3. Increase temperature in 10-20 °C increments. 4. Increase equivalents of boronic acid to 2.0; increase reaction time. |
| Significant Homocoupling | 1. Excess oxidant (air) or catalyst loading. 2. Reaction temperature is too high. | 1. Reduce the amount of catalyst. If possible, run the reaction under a controlled atmosphere with a stoichiometric oxidant. 2. Lower the reaction temperature. |
| Product Degradation | 1. Product is sensitive to reaction conditions (heat, base). 2. Product is unstable on silica gel during chromatography. | 1. Attempt the reaction at room temperature for a longer duration. 2. Neutralize the silica gel with triethylamine before chromatography or use an alternative stationary phase like alumina. |
Safety and Handling
-
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [4]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and direct contact with skin.
-
Solvents and Reagents: Handle all organic solvents and reagents according to standard laboratory safety procedures.
This guide provides a foundational framework for the successful application of this compound in C-N bond formation. By understanding the mechanistic principles and adhering to the detailed protocols, researchers can effectively leverage this powerful reaction to accelerate their drug discovery and development efforts.
References
- Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace by Typeset. URL: https://typeset.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry. URL: https://www.nrochemistry.com/chan-lam-coupling/
- Chan-Lam Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/chan-lam-coupling.shtm
- Chan–Lam coupling. Wikipedia. URL: https://en.wikipedia.org/wiki/Chan%E2%80%93Lam_coupling
- Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35469k
- Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Chemistry – A European Journal. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201804988
- Chan-Lam Coupling. Alfa Chemistry. URL: https://www.alfa-chemistry.com/chan-lam-coupling.htm
- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-cyanopyridine-in-pharmaceutical-synthesis-26035905.html
- Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. ChemSusChem. URL: https://pubmed.ncbi.nlm.nih.gov/34750973/
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02305
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
- Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. Angewandte Chemie International Edition. URL: https://pubmed.ncbi.nlm.nih.gov/29140623/
- A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. URL: https://pubmed.ncbi.nlm.nih.gov/37029459/
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10893096/
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516f63350a45963f2f53
- Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials. New Journal of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d1nj05240c
- Cyanopyridine derivatives: Significance and symbolism. ScienceDirect. URL: https://www.sciencedirect.
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. URL: https://www.researchgate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6541459/
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. URL: https://www.mdpi.com/2073-4344/7/5/145
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. URL: https://www.mdpi.com/1420-3049/18/6/6385
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h
- Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. ResearchGate. URL: https://www.researchgate.net/publication/305886616_Chan-Lam_coupling_reaction_Copper-promoted_C-element_bond_oxidative_coupling_reaction_with_boronic_acids
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. URL: https://pubs.acs.org/doi/10.1021/om060492x
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11562913/
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy. URL: https://pubmed.ncbi.nlm.nih.gov/21719247/
- Synthesis of novel amphiphilic pyridinylboronic acids. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-novel-amphiphilic-pyridinylboronic-Vares-Rein-Karelson/85c630138980b157a916e7885b592b2383c07657
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S002016932200236X
- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/49760399
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7448831/
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6636
- Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica. URL: https://www.researchgate.
- Synthesis of arylboronic acids and arylboronates. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- (4-CYANOPYRIDIN-2-YL)BORONIC ACID. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/759458
- C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40628h
- How to make C–N bonds using boronic acids and their derivatives without transition metals. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01041k
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. URL: https://www.researchgate.net/publication/250085885_Synthesis_of_Novel_Halopyridinylboronic_Acids_and_Esters_Part_4_Halopyridin-2-yl-boronic_Acids_and_Esters_Are_Stable_Crystalline_Partners_for_Classical_Suzuki_Cross-Coupling
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222718/
- Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry. Benchchem. URL: https://www.benchchem.com/application-notes/4-methoxypyridin-2-yl-boronic-acid
- Design and discovery of boronic acid drugs. ResearchGate. URL: https://www.researchgate.net/publication/349925249_Design_and_discovery_of_boronic_acid_drugs
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/12-News/336829-Novel-Synthesis-Technique-Produces-Boronic-Acid-Based-Drugs/
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. URL: https://application.wiley-vch.de/books/sample/3527313981_c01.pdf
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 3. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. scispace.com [scispace.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (2-Cyanopyrin-4-YL)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
The relentless pursuit of novel therapeutics in the pharmaceutical industry hinges on the efficient and precise construction of complex molecular architectures.[1] Within the synthetic chemist's toolkit, boronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's mild conditions and high functional group tolerance have made it a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, a fundamental step in assembling active pharmaceutical ingredients (APIs).[1][3] Beyond their role as synthetic intermediates, some boronic acid-containing molecules have themselves been developed as therapeutics, such as the proteasome inhibitor Bortezomib, highlighting their dual importance in drug discovery.[2][4][5][6]
This application note focuses on a specific, highly valuable building block: (2-Cyanopyridin-4-YL)boronic acid. The presence of the electron-withdrawing cyano group and the strategically positioned boronic acid on the pyridine ring imparts unique reactivity and makes it a key intermediate for a range of therapeutic agents, particularly in oncology and for enzyme inhibitors.[7][8] We will delve into the mechanistic underpinnings of its application, provide detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling, and discuss the critical parameters for successful and reproducible synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is paramount for its effective use. This compound is typically a solid with moderate solubility in organic solvents.[9] Like many boronic acids, it is sensitive to moisture and should be stored in a desiccated environment to prevent decomposition.[9] The boronic acid group has an approximate pKa of 8.5, which is a crucial factor in the base selection for Suzuki-Miyaura coupling reactions.[9]
For challenging applications or to improve stability, boronic acids can be converted to their corresponding pinacol esters or protected with reagents like diethanolamine.[10][11] These derivatives often exhibit enhanced stability and can be used directly in coupling reactions.[10]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like this compound) with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the organic halide (R-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > OTf > Br >> Cl.[12]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[12][13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst to continue the cycle.[3][12]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 1072946-01-0 | 147.93 | Organoboron coupling partner |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | Electrophilic coupling partner |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.70 | Palladium catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (2.0 equiv.).[14]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[14]
-
-
Solvent Addition:
-
Reaction Execution:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[14]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[14]
-
Below is a workflow diagram for the experimental protocol.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality reagents, presence of oxygen. | Use a fresh, active catalyst. Ensure the base is anhydrous and of high purity. Degas solvents thoroughly. Re-optimize reaction temperature. |
| Protodeboronation | Presence of protic impurities, prolonged reaction times at high temperatures. | Use anhydrous solvents. Consider using the boronic ester form of the reagent. Optimize reaction time to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Ensure a strictly inert atmosphere. Use a more stable palladium catalyst or ligand. |
| Difficulty in Purification | Close polarity of product and starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its successful application, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the efficient construction of biaryl structures that are prevalent in a wide range of drug candidates. A fundamental understanding of the reaction mechanism, careful control of reaction parameters, and the use of high-quality reagents are essential for achieving high yields and purity. The protocols and guidelines presented in this note serve as a robust starting point for researchers and scientists in drug development, facilitating the synthesis of the next generation of therapeutic agents.
References
- Pipzine Chemicals. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006).
- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026).
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- Bushey, R. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Evonik Health Care. Intermediates for the pharmaceutical industry.
- BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851–4854.
- Tripp, J. C. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7(10), 1808-1824.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Vilas, J. L., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(19), 6542.
- Sharma, A., & Singh, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]
- 10. youtube.com [youtube.com]
- 11. 2-Cyanopyridine-3-boronic acid pinacol ester 878194-93-5 [sigmaaldrich.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Using (2-Cyanopyridin-4-YL)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (2-Cyanopyridin-4-YL)boronic Acid in Modern Synthesis
This compound has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is primarily anchored in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs) and functional materials.[2][3] The presence of the cyanopyridine moiety introduces a unique electronic and structural element, often imparting desirable pharmacokinetic properties or serving as a key pharmacophore for enzyme inhibition.[3][4]
The transition from laboratory-scale discovery to large-scale manufacturing presents a unique set of challenges. These include ensuring reaction robustness, optimizing catalyst efficiency, managing process safety, and developing scalable purification strategies to meet stringent purity requirements.[5] This document provides a comprehensive guide to the large-scale application of this compound, with a focus on delivering practical, field-proven insights for process chemists and engineers.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties is paramount for safe handling and successful process development.
| Property | Value | Source |
| IUPAC Name | (2-cyano-4-pyridinyl)boronic acid | PubChem |
| CAS Number | 903513-60-0 | PubChem |
| Molecular Formula | C₆H₅BN₂O₂ | PubChem |
| Molecular Weight | 147.93 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[6] |
| Purity | Typically ≥95% | Sigma-Aldrich[6] |
Safety and Handling Considerations:
This compound, like many boronic acids, requires careful handling, especially at an industrial scale.
-
Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses with side shields, and a lab coat, is mandatory. For large-scale operations where dust generation is likely, respiratory protection should be employed.[4][6]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Boronic acids can be sensitive to moisture and air.[4]
-
Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations. Avoid flushing large quantities down the drain.[8]
Core Application: Large-Scale Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone application for this compound. The following protocol is a representative guide for a large-scale reaction, emphasizing process optimization and safety.
Reaction Scheme:
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Detailed Large-Scale Protocol (Exemplary)
This protocol outlines the coupling of this compound with a generic aryl bromide on a multi-kilogram scale.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and water)
-
Inerting gas (Nitrogen)
Procedure:
-
Reactor Inerting: The reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere. This is critical as the active Pd(0) catalyst is sensitive to oxygen.
-
Reagent Charging:
-
Charge the reactor with the aryl bromide.
-
Add this compound (typically 1.1-1.5 equivalents). A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide.
-
Charge the solvent system (e.g., a mixture of toluene and water). The biphasic system is common in large-scale Suzuki reactions.[9]
-
-
Base Addition: Add the base (e.g., potassium carbonate, 2-3 equivalents). The base is crucial for the transmetalation step of the catalytic cycle.[10]
-
Degassing: The reaction mixture is degassed by sparging with nitrogen for a sufficient period to remove any dissolved oxygen.
-
Catalyst Addition: The palladium catalyst (typically 0.1-1 mol%) is added. For large-scale operations, minimizing catalyst loading is a key objective for both cost and environmental reasons, and to simplify purification.[7][11]
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Reaction progress is monitored by a suitable analytical technique (e.g., HPLC, UPLC).
-
Work-up and Product Isolation:
-
Upon completion, the reaction is cooled to room temperature.
-
The aqueous layer is separated.
-
The organic layer is washed with brine.
-
The organic solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane). Recrystallization is a highly effective and scalable method for purifying solid products.[12]
-
Drying: The purified product is dried under vacuum to a constant weight.
Process Optimization and Rationale
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 0.1 - 1 mol% | Minimizing palladium usage is crucial for cost-effectiveness and reducing residual metal in the final product. Optimization studies are recommended to find the lowest effective loading.[7][11] |
| Solvent Selection | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Solvent choice impacts reaction rate, impurity profile, and environmental footprint. Greener solvent alternatives should be considered where possible.[12][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly affect the reaction rate and yield. Stronger bases may be required for less reactive aryl chlorides.[10] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst degradation and side product formation. Temperature control is critical at scale.[5][14] |
Workflow Diagram
Caption: Step-by-step workflow for large-scale Suzuki coupling.
Challenges and Mitigation Strategies in Large-Scale Synthesis
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to strict regulatory limits.
-
Mitigation: Post-reaction treatment with scavengers such as activated carbon, silica-based scavengers, or aqueous solutions of sodium bisulfite can effectively reduce palladium levels.[15]
-
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), which reduces the yield.
-
Mitigation: Careful control of pH, use of a less aqueous solvent system, or employing a boronic ester (e.g., pinacol ester) can enhance stability.[10]
-
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a bipyridine byproduct.
-
Mitigation: Strict exclusion of oxygen and using an appropriate palladium catalyst and ligand system can minimize this side reaction.[16]
-
Conclusion
This compound is a powerful reagent for the large-scale synthesis of valuable biaryl and heteroaryl compounds. Successful scale-up hinges on a deep understanding of the reaction mechanism, careful optimization of process parameters, and a proactive approach to safety and purification. The protocols and insights provided in this guide are intended to equip researchers and process chemists with the foundational knowledge to confidently and efficiently utilize this important building block in their manufacturing campaigns.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 13(4), 657–660. [Link]
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yamamoto, H., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
- Lei, P., et al. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552-559. [Link]
- PubChem. (n.d.). This compound.
- ACS Publications. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- ResearchGate. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- American Borate Company. (n.d.). Boric Acid Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lee, S. H., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
- ResearchGate. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Google Patents. (1999). Process for preparing biaryl compounds.
- ResearchGate. (2002). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
- Practical Fragments. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Technology Networks. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Google Patents. (2004).
- MDPI. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- NIH. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. laballey.com [laballey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-Cyanopyridin-4-YL)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when using (2-Cyanopyridin-4-YL)boronic acid. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and logical, field-tested solutions to overcome them. This guide is structured as a dynamic troubleshooting resource to directly address the issues you may be facing at the bench.
Part 1: Core Troubleshooting Guide
This section addresses the most common and critical question: "Why is my yield low or non-existent?" We will dissect the probable causes, explain the underlying chemistry, and provide actionable solutions.
Question: I am getting very low yield or only starting material back in my Suzuki coupling with this compound. What is the most likely problem?
The most probable cause of failure for Suzuki couplings involving electron-deficient pyridylboronic acids, such as this compound, is the rapid decomposition of the boronic acid via protodeboronation before it can participate in the catalytic cycle.[1][2][3] This side reaction is often the primary culprit for low yields and is frequently underestimated.
The Chemistry of Protodeboronation:
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This reaction is particularly facile for many heteroaromatic boronic acids and is catalyzed by aqueous base and elevated temperatures—the very conditions often employed in Suzuki couplings.[4][5] While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts[1][2][3], the presence of the strongly electron-withdrawing cyano group at the 2-position can increase the susceptibility of the C4-boron bond to cleavage.
To troubleshoot effectively, we must address this stability issue head-on before optimizing other parameters.
Question: How can I diagnose and prevent protodeboronation of my this compound?
Diagnosis:
-
LC-MS Analysis: The most direct way to confirm protodeboronation is to analyze your crude reaction mixture by LC-MS. Look for the mass corresponding to 2-cyanopyridine (the byproduct of protodeboronation).
-
Control Experiment: Set up a control reaction containing only the this compound, base, and solvent (no aryl halide or catalyst). Heat it under your reaction conditions for a short period (e.g., 30 minutes). Analyze a sample by TLC or LC-MS to see if the boronic acid is decomposing to 2-cyanopyridine.
Prevention & Mitigation Strategies:
Your primary goal is to facilitate the transmetalation step of the Suzuki cycle so that it outcompetes the protodeboronation pathway.
-
Strategy 1: Use a More Stable Boronic Acid Surrogate. This is often the most robust solution. Instead of the boronic acid, use an air-stable surrogate that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable free boronic acid low at any given time, minimizing its decomposition.
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that can be stored on the benchtop indefinitely.[6] Under the reaction conditions, they hydrolyze slowly to release the boronic acid.
-
Potassium trifluoroborate salts (ArBF₃K): These salts are also generally more stable than the corresponding boronic acids and are competent coupling partners.
-
-
Strategy 2: Optimize the Base and Solvent System. The choice of base is critical. It must be strong enough to activate the boronic acid to form the boronate species required for transmetalation, but not so harsh that it excessively accelerates protodeboronation.[7]
-
Milder, Less Nucleophilic Bases: Instead of strong aqueous bases like NaOH or KOH, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These provide a good balance of reactivity while minimizing decomposition.[5]
-
Anhydrous or Low-Water Conditions: Since water is a key ingredient for protodeboronation, minimizing its presence can significantly improve yields. Consider using anhydrous solvents and a base like potassium fluoride (KF).[5] If water is required for solubility or catalyst performance, use the minimum effective amount (e.g., a 10:1 or 5:1 mixture of organic solvent to water).
-
-
Strategy 3: Choose the Right Catalyst and Ligand. A highly active catalyst system can accelerate the oxidative addition and transmetalation steps, giving the boronic acid less time to decompose.
-
Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos are often excellent for challenging couplings. They promote the formation of a highly active, monoligated Pd(0) species, which speeds up the catalytic cycle.[8][9]
-
Pre-formed Catalysts (Precatalysts): Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) ensures a consistent source of active Pd(0) and can lead to more reproducible results.[8]
-
Below is a logical workflow to troubleshoot your reaction, prioritizing the most impactful variables.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Part 2: Frequently Asked Questions (FAQs)
Q1: My boronic acid is a few years old. Could that be the issue? A: Absolutely. Pyridylboronic acids, especially functionalized ones, can degrade upon storage. They can dehydrate to form boroxines (cyclic trimers) or undergo slow decomposition. It is highly recommended to use a fresh bottle or a more stable surrogate like a MIDA boronate, which is designed for long-term benchtop stability.[6]
Q2: Which specific palladium catalyst and ligand combination do you recommend as a starting point? A: For a challenging substrate like this, a powerful and reliable system is crucial. I recommend starting with a modern palladium precatalyst.
-
Recommended System: XPhos Pd G3 (2 mol%). This precatalyst is air- and moisture-stable and reliably generates the active catalytic species. The XPhos ligand is bulky and electron-rich, which is ideal for coupling electron-deficient heterocycles.[8]
-
Alternative (if building from components): Pd₂(dba)₃ (1-2 mol%) with XPhos ligand (2-4 mol%).
Q3: What is the best base to use? A: Potassium phosphate (K₃PO₄) is often the best choice for difficult Suzuki couplings involving sensitive boronic acids.[5][8] It is strong enough to promote the reaction but generally leads to less protodeboronation than bases like NaOH, KOH, or even K₂CO₃ in highly aqueous environments. Use 2-3 equivalents.
Q4: Can the cyano group or the pyridine nitrogen interfere with the catalyst? A: Yes, both are potential sources of catalyst inhibition. The lone pair on the pyridine nitrogen and the cyano group can coordinate to the palladium center, potentially forming off-cycle, inactive complexes.[10] This is another reason why using a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is beneficial. These ligands form strong bonds with palladium and can help prevent or reverse the binding of the substrate's inhibitory groups.[10]
Q5: My reaction mixture turns black immediately. What does this mean? A: The formation of palladium black (finely divided palladium metal) indicates that your catalyst has decomposed and precipitated out of solution.[11] This leads to a loss of catalytic activity. Common causes include:
-
High Temperatures: Running the reaction at the lowest effective temperature can help.
-
Presence of Oxygen: Insufficient degassing allows oxygen to degrade the active Pd(0) species.
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium catalyst throughout the entire cycle under your specific conditions. Switching to a more robust ligand like those mentioned above often solves this problem.
Part 3: Recommended Experimental Protocol & Data
This section provides a robust, generalized starting protocol for the Suzuki-Miyaura coupling of this compound (or its MIDA boronate surrogate) with a generic aryl bromide.
Protocol: Optimized Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound MIDA ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a stir bar, add the aryl bromide, the this compound MIDA ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is thoroughly inert.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the slow-release nature of the MIDA boronate, reactions may require longer times (4-24 hours) than with a free boronic acid, but the outcome is generally much cleaner and higher yielding.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Boron Reagent | MIDA Boronate Ester | Superior stability, avoids protodeboronation via slow release.[6] |
| Equivalents | 1.2 - 1.5 equiv | Ensures complete consumption of the limiting aryl halide. |
| Catalyst | XPhos Pd G3 (2 mol%) | Highly active, air-stable precatalyst for challenging substrates.[8] |
| Base | K₃PO₄ (3 equiv) | Effective base that minimizes protodeboronation compared to carbonates/hydroxides.[5][8] |
| Solvent | Dioxane/H₂O (5:1 to 10:1) | Reduces water concentration to disfavor protodeboronation.[5] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy without excessive catalyst decomposition. |
| Atmosphere | Inert (Argon or N₂) | Crucial to prevent oxidative degradation of the Pd(0) catalyst.[5] |
Part 4: Mechanistic Visualizations
Understanding the competing reaction pathways is key to successful troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for this compound.
References
- This citation is intentionally left blank for future use.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Butcher, J. T., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(33), 11341-11344. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Pipzine Chemicals. (n.d.). 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8.
- Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(17), 6337–6344. [Link]
- ChemBK. (2024, April 10). 3-Cyanopyridine-5-boronic acid.
- Thomas, S. P., & Chirik, P. J. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(11), 814–820. [Link]
- ResearchGate. (2022, October 14). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 137(33), 10488–10491. [Link]
- Ang, D. K., & Okorom, M. O. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-903. [Link]
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3572–3574. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16486–16488. [Link]
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. scispace.com [scispace.com]
- 2. Item - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: (2-Cyanopyridin-4-YL)boronic acid Reactions
Welcome to the technical support center for reactions involving (2-Cyanopyridin-4-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile yet challenging reagent. The inherent characteristics of this electron-deficient heteroaromatic boronic acid present unique hurdles in common cross-coupling reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to achieve successful and reproducible outcomes in your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a cyanopyridine moiety, a common pharmacophore. However, its reactivity is significantly influenced by the electron-withdrawing nature of the cyano group and the presence of the pyridine nitrogen. These features make the carbon-boron bond susceptible to cleavage and can complicate standard reaction protocols. The most common application for this reagent is the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the potential side reactions and instabilities is paramount for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low to no yield in a Suzuki-Miyaura coupling involving this substrate is a frequent challenge. The root cause often lies in one or more of the following areas:
-
Catalyst Inactivation or Insufficient Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) and ligand are active and not degraded. For Pd(II) pre-catalysts, ensure in-situ reduction to the active Pd(0) species is occurring.[1][2]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1] Ensure solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your this compound. This reagent can degrade upon storage, especially if exposed to moisture or heat.[3] Consider using a freshly opened bottle or purifying the reagent before use.
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is interdependent and crucial. A base that is too strong or used in a protic solvent can accelerate the decomposition of the boronic acid.[1]
Q2: I am observing significant amounts of 2-cyanopyridine as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 2-cyanopyridine is a classic sign of protodeboronation, a major undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is particularly prevalent with electron-deficient and basic heteroaromatic boronic acids like this compound.[4][6]
Here’s how to mitigate protodeboronation:
-
Switch to Milder Bases: Strong bases (e.g., NaOH, K₃PO₄) in the presence of water can rapidly promote protodeboronation.[1][7][8] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[1] Use dry solvents and ensure all glassware is thoroughly dried.
-
Use a Boronic Acid Surrogate: To circumvent the inherent instability of the boronic acid, convert it to a more stable derivative that facilitates a "slow release" of the boronic acid under the reaction conditions.[4] N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) boronates are excellent, air-stable options.[9][10]
Visualization of Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing protodeboronation pathway.
Caption: Competing reaction pathways for this compound.
Q3: My reaction is sluggish, and the conversion is incomplete even after extended reaction times. How can I increase the reaction rate?
A3: Sluggish reactions are often due to a slow transmetalation step, which is common for electron-deficient boronic acids.[11]
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of all steps in the catalytic cycle. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Optimize Ligand Choice: The ligand plays a critical role in the catalyst's activity. For challenging couplings, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.
-
Use of Additives: In some cases, additives like silver or copper salts can accelerate cross-coupling reactions.[4]
-
Consider a Boronate Ester: Pinacol esters or other boronate esters can sometimes exhibit different reactivity profiles and may be more effective in certain systems.[12]
Q4: I suspect the cyano group is reacting under my conditions. Is this possible?
A4: Yes, the cyano group can be susceptible to hydrolysis under either strongly basic or acidic conditions, especially at elevated temperatures. This will convert the cyano group to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).[13][14][15] If your desired product retains the cyano group, it is crucial to use moderate reaction conditions. Monitor your reaction by LC-MS to check for byproducts with masses corresponding to the amide (+18 amu) or carboxylic acid (+19 amu, after hydrolysis and protonation) of your expected product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, ligand, and solvent may be necessary for specific substrates.
Reagents and Materials:
| Reagent/Material | Amount (equivalents) |
| Aryl Bromide | 1.0 |
| This compound | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 (2-5 mol%) |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 |
| Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 4:1) | To achieve 0.1 M concentration |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Air-Stable Diethanolamine (DABO) Boronate Ester
This protocol describes the formation of a more stable diethanolamine adduct, which can be used directly in Suzuki-Miyaura couplings, often with improved results.[9]
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equiv.) dropwise.[1][9]
-
Precipitation: A white precipitate of the diethanolamine boronate ester should form. The initial solid may dissolve completely before precipitating.
-
Isolation: Stir the resulting slurry for 20-30 minutes at room temperature.
-
Filtration and Drying: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can now be used in subsequent coupling reactions.[1][9]
Troubleshooting Decision Tree
If you are encountering issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting this compound reactions.
References
- Protodeboronation - Wikipedia.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
- 3-Cyanopyridine-5-boronic acid - ChemBK.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 - Pipzine Chemicals.
- Protodeboronation and its application in synthesis - ResearchGate.
- RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem.
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents.
- Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... - ResearchGate.
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed.
- This compound | C6H5BN2O2 | CID 49760399 - PubChem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
- Suzuki coupling help : r/chemistry - Reddit.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column re.
- Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization.
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI.
- Boronic acid - Wikipedia.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 14. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2-Cyanopyrin-4-YL)boronic acid
Welcome to the technical support center for the purification of (2-Cyanopyridin-4-YL)boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile but often challenging building block. Here, we address common issues encountered during purification, provide validated protocols, and answer frequently asked questions to help you achieve your desired purity and yield.
Troubleshooting Guide
This section is formatted as a direct, problem-solving resource for issues that may arise during your purification workflow.
Question 1: My yield is significantly lower than expected after aqueous workup and extraction. Where is my product going?
Answer: This is a frequent challenge with polar, nitrogen-containing boronic acids like this compound. There are two primary causes for this loss:
-
High Water Solubility: The combination of the pyridine nitrogen, the cyano group, and the boronic acid moiety imparts significant water solubility, especially at certain pH values. During extraction with organic solvents, a substantial portion of the product may remain in the aqueous layer.
-
Protodeboronation: Pyridine boronic acids can be susceptible to protodeboronation (loss of the -B(OH)₂ group), particularly under acidic conditions, which can occur during an acidic wash or even upon prolonged contact with water.[1] The byproduct, 2-cyanopyridine, has different solubility properties and may be lost or contaminate the product.
Solutions & Protocol:
-
pH Control During Extraction: The isoelectric point of pyridyl boronic acids is often near neutral pH.[2] Adjusting the aqueous layer to a pH of ~7.5 before extraction can minimize the solubility of the boronic acid in the aqueous phase, driving it into the organic layer.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic solvent.[2]
-
Choice of Extraction Solvent: Use a more polar, water-immiscible solvent that can better solvate your product. While ethyl acetate is common, a mixture like Dichloromethane/Isopropanol (e.g., 9:1) can be more effective for extracting polar compounds.
Question 2: I'm attempting silica gel column chromatography, but the product is either sticking to the baseline or smearing across all fractions. How can I fix this?
Answer: This is a classic problem when purifying boronic acids on standard silica gel.[1][3] The issue stems from the interaction between the Lewis acidic boron center and the acidic silanol groups (Si-OH) on the silica surface.[3] This strong interaction leads to irreversible adsorption or significant tailing, resulting in poor separation and low recovery.
Solutions & Protocol:
-
Silica Gel Deactivation: The acidity of the silica gel must be neutralized. This can be achieved by:
-
Base Treatment: Slurry the silica gel in your chosen eluent and add 1-2% triethylamine (NEt₃) or another non-nucleophilic base.[4] This will cap the acidic silanol groups.
-
Boric Acid Impregnation: Pre-treating the silica gel with boric acid can surprisingly suppress the over-adsorption of boronic esters and acids, leading to much-improved chromatography.[3][5]
-
-
Use of Polar Solvents: For polar boronic acids, you will need a more polar eluent system than simple ethyl acetate/hexane. Systems containing acetone or methanol are often required.[4] A gradient of Dichloromethane -> Dichloromethane/Methanol or Ethyl Acetate -> Ethyl Acetate/Methanol often works well.
-
Alternative Stationary Phases: If silica fails, consider using neutral alumina or reversed-phase (C18) chromatography.[4][6] For C18, a mobile phase of acetonitrile/water or methanol/water is typical.[6]
Question 3: My final product NMR shows broad peaks for the boronic acid protons and signs of an anhydride (boroxine). Is my product decomposing?
Answer: Yes, you are observing the formation of a boroxine, which is the cyclic anhydride trimer of the boronic acid. This is a very common equilibrium for boronic acids, especially when they are concentrated or stored as solids. It is formed by the dehydration of three boronic acid molecules. While it is technically an impurity, it is generally not detrimental to subsequent reactions like Suzuki couplings, as the boroxine readily hydrolyzes back to the monomeric boronic acid under the reaction conditions.
Solutions & Mitigation:
-
Acceptance: For most applications, the presence of the boroxine is acceptable and does not indicate a failed purification. The purity is often assessed by methods like HPLC or qNMR, which account for the boroxine as part of the active reagent.
-
Storage: To minimize further dehydration, store the purified solid under an inert atmosphere (Nitrogen or Argon) and in a desiccator to protect it from moisture, which can paradoxically accelerate the equilibrium dynamics.
-
Re-dissolution: If you require the monomer for analytical purposes, dissolving the sample in a solvent containing a small amount of water (e.g., wet DMSO-d₆ for NMR) will shift the equilibrium back to the monomeric boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound on a multi-gram scale?
A1: For larger scales, chromatography can be cumbersome. The most robust and scalable methods are typically recrystallization or acid-base extraction.
-
Acid-Base Extraction/Isolation: This method leverages the acidic nature of the boronic acid.[4][7]
-
Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate).
-
Extract the solution with a mild aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving many non-acidic organic impurities behind.
-
Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove any remaining neutral or basic impurities.[7]
-
Carefully acidify the aqueous layer with an acid (e.g., 2N HCl) to a pH of ~7.5. The pure boronic acid should precipitate out of the solution.[2]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Recrystallization: Finding a suitable solvent system is key.[4]
-
Single Solvent: Hot water or ethanol can sometimes be effective for recrystallizing polar boronic acids.[8]
-
Solvent/Anti-Solvent System: A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent (e.g., methanol, ethanol, or acetone) and then slowly add a "bad" solvent (an anti-solvent like hexane, ether, or water) until turbidity is observed.[6] Cooling this mixture slowly should yield crystals. A system like Acetonitrile/water or Ethanol/hexane is a good starting point.
-
Q2: What are the common impurities I should expect from the synthesis of this compound?
A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:
| Impurity | Origin | Recommended Removal Method |
|---|---|---|
| 2-Cyanopyridine | Protodeboronation (loss of the boronic acid group)[1] | Acid-base extraction (2-cyanopyridine is basic but not acidic and can be separated). |
| Starting Halide | Incomplete reaction (e.g., 4-bromo-2-cyanopyridine) | Recrystallization or chromatography. |
| Homocoupled Bipyridine | Side reaction during lithiation or coupling | Chromatography or recrystallization. |
| Boroxine | Dehydration of the final product | Generally acceptable; reverts to boronic acid in situ. |
| Pinacol/Glycols | If deprotecting a boronate ester | Aqueous workup and washes. |
Q3: How do I properly assess the purity of my final product?
A3: A multi-technique approach is recommended for authoritative purity assessment.
-
¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities. The boroxine and monomer will be in equilibrium.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for identifying and quantifying impurities.[9] A reversed-phase method (C18 column) with an acetonitrile/water mobile phase (often with a modifier like formic acid or ammonium acetate) is a good starting point.[9]
-
TLC Staining: Standard UV visualization can be supplemented with a boronic acid-specific stain. A curcumin-based stain, for example, will produce a distinct red color in the presence of boronic acids, helping to distinguish them from other UV-active impurities on a TLC plate.[10]
Q4: What are the best practices for storing this compound?
A4: Pyridine boronic acids can be less stable than their phenyl counterparts.[11]
-
Short-Term: Store in a tightly sealed container in a refrigerator.
-
Long-Term: For maximum stability, store under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) and away from light. The compound is sensitive to moisture and air.[12] The formation of N-methyliminodiacetic acid (MIDA) boronates is a strategy used to create exceptionally air-stable versions of otherwise unstable boronic acids.[11]
Visual Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for purification of this compound.
References
- How to purify boronic acids/boronate esters?. (2016). ResearchGate.
- 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8. Pipzine Chemicals.
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
- HELP: Purifying boronic acids sucks. (2025). Reddit.
- Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- 3-Cyanopyridine-5-boronic acid. ChemBK.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Purification of boronic acids?. (2017). Reddit.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat ... Google Patents.
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
- DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters. Google Patents.
- 3-pyridylboronic acid. Organic Syntheses Procedure.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]
The Challenge: The Inherent Instability of a Key Building Block
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the decomposition of (2-Cyanopyridin-4-YL)boronic acid in solution. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through the complexities of handling this valuable yet sensitive reagent.
This compound is a vital heterocyclic building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, particularly in pharmaceutical discovery.[1] However, its utility is often hampered by its propensity to decompose in solution. This guide will illuminate the primary degradation pathways and provide robust strategies to mitigate them, ensuring the success of your experiments.
The core issue lies in the susceptibility of the carbon-boron bond to cleavage, a process known as protodeboronation .[2] For heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, this decomposition can be rapid and is often the root cause of failed or low-yielding reactions.[2][3]
Troubleshooting Guide: From Failed Reactions to Solutions
This section addresses common problems encountered in the lab, providing direct causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction failed, yielding only starting materials or minimal product. What's the primary suspect?
A: The most likely culprit is the in-situ decomposition of your this compound. Heterocyclic boronic acids are notoriously unstable under typical Suzuki-Miyaura conditions, which involve heat, a base, and a palladium catalyst.[3][4] These factors create a perfect storm for protodeboronation, a side reaction that cleaves the C-B bond, destroying your reagent before it can participate in the catalytic cycle.[5][6] The desired cross-coupling reaction is in direct competition with this degradation pathway.
Caption: Desired Suzuki coupling vs. competing protodeboronation.
Q2: My reaction monitoring (TLC/LC-MS) shows a significant new spot/peak identified as 2-cyanopyridine. Where did it come from?
A: The appearance of 2-cyanopyridine is the definitive signature of protodeboronation.[2] In this process, the boronic acid moiety –B(OH)₂ is replaced by a proton (H⁺) from the solvent or reaction medium.[2] This side reaction is especially prevalent for electron-deficient arylboronic acids and heteroarylboronic acids under the basic, aqueous conditions often used in cross-coupling reactions.[7][8]
Caption: The protodeboronation degradation pathway.
Q3: How can I prevent or minimize the decomposition of my boronic acid during a reaction?
A: A multi-faceted approach is most effective, focusing on enhancing stability and optimizing reaction kinetics.
-
Use a Stabilized Boronic Acid Surrogate: This is the most robust strategy. Instead of using the free boronic acid, convert it to a more stable derivative that slowly releases the active boronic acid in situ.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to benchtop storage and chromatography.[3][9] Under specific basic conditions, they hydrolyze slowly, maintaining a low, steady concentration of the reactive boronic acid, which favors cross-coupling over decomposition.[3]
-
Pinacol Esters: Boronate esters, especially pinacol esters, are significantly more stable than their corresponding boronic acids and are a common choice for mitigating decomposition.[9][10]
-
Trifluoroborate Salts (BF₃K): These salts are also highly stable crystalline solids that release the boronic acid under the reaction conditions.[10]
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still promotes efficient coupling.[6] Higher temperatures significantly accelerate protodeboronation.
-
Atmosphere: Always use deoxygenated solvents and maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation pathways.[9][10]
-
Catalyst System: Employ a highly active catalyst system (e.g., a modern palladium pre-catalyst with a high-performance phosphine ligand). A faster catalyst can ensure the desired reaction outpaces the decomposition.[11]
-
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why does it happen?
A: Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[2] It is a well-known undesired side reaction in Suzuki-Miyaura couplings.[2] The mechanism is highly dependent on pH. Under basic conditions, the boronic acid forms a more electron-rich tetrahedral boronate anion (R-B(OH)₃⁻). This species is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[2][8]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q2: Why are pyridine-containing boronic acids especially unstable?
A: The instability of pyridine boronic acids is a well-documented phenomenon, often analogous to the "2-pyridyl problem".[11] There are two key reasons:
-
Zwitterionic Intermediates: Basic heteroaromatic boronic acids can form zwitterionic species, particularly under neutral pH conditions.[2] These zwitterions can be highly reactive and undergo rapid, unimolecular protodeboronation. While shifting the pH to be more acidic or basic can suppress this specific pathway by moving away from the zwitterion, you then encounter the general acid- or base-catalyzed mechanisms.[2]
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can coordinate to the palladium center of the catalyst.[11] This can inhibit or deactivate the catalyst, slowing down the desired Suzuki coupling and giving the slower protodeboronation side reaction more time to occur.
Q3: What are the best analytical methods to monitor the decomposition of this compound?
A: A combination of chromatographic and spectroscopic techniques is ideal for monitoring both the purity of the starting material and the progress of a reaction.
| Analytical Technique | Information Provided | Key Considerations & Troubleshooting |
| HPLC / UPLC-MS | Separates and quantifies the boronic acid, its decomposition product (2-cyanopyridine), and other impurities. MS provides definitive identification.[12][13] | On-column degradation can be an issue. Use aprotic diluents (e.g., acetonitrile), keep samples cool, and use faster analysis times to minimize this.[12] |
| ¹H NMR Spectroscopy | Provides structural confirmation and can quantify the ratio of boronic acid to its protodeboronated product by comparing integral values of characteristic peaks. | Boronic acids can form cyclic trimers (boroxines) in anhydrous solvents, which can complicate spectra. Adding a drop of D₂O can often resolve this. |
| ¹¹B NMR Spectroscopy | Directly observes the chemical environment of the boron atom, providing a clear indication of degradation or the formation of different boron species (e.g., boronate esters, boroxines).[12] | Requires access to a multinuclear NMR probe. It is an excellent tool for mechanistic studies. |
Key Experimental Protocols
Protocol 1: Stability Assessment via HPLC
This protocol allows you to quantify the stability of your boronic acid under specific solvent and temperature conditions.
-
Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of the solvent to be tested (e.g., a typical Suzuki reaction solvent mixture like dioxane/water). This is your T=0 sample.
-
Sample Incubation: Transfer the solution to a sealed vial and place it in a heating block set to your intended reaction temperature (e.g., 80 °C).
-
Time Points: At regular intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution, dilute it with mobile phase, and immediately analyze it by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3).[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detector at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
-
-
Data Analysis: Plot the peak area of the boronic acid as a percentage of the total area (boronic acid + protodeboronated product) against time to determine the rate of decomposition.
Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
This procedure converts the unstable boronic acid into a more robust pinacol boronate ester, suitable for use in cross-coupling reactions.
-
Setup: To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and a solvent capable of azeotropic water removal, such as toluene.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Reaction Monitoring: Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude pinacol ester can often be used directly or purified by recrystallization (e.g., from hexane/ethyl acetate) or by careful column chromatography on silica gel.[9] The product should be characterized by NMR to confirm conversion.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Protodeboronation of (Hetero)
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboron
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Analytical techniques for monitoring the degrad
- Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Failed suzuki coupling, any suggenstions? Reddit.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- 4-Pyridinylboronic acid 90%. Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. waters.com [waters.com]
preventing protodeboronation of (2-Cyanopyridin-4-YL)boronic acid
Welcome to the dedicated technical support center for (2-Cyanopyridin-4-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate protodeboronation, a common side reaction that can compromise reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation, and why is it a particular concern for this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For your work, this means your this compound starting material reverts to 2-cyanopyridine, a non-productive byproduct. This specific compound is highly susceptible due to the strong electron-withdrawing properties of both the pyridine ring and the 2-cyano group. These features increase the Lewis acidity of the boron center and destabilize the C-B bond, making it more prone to cleavage, especially under the basic conditions common in cross-coupling reactions.[2][3]
Q2: I'm observing a significant amount of 2-cyanopyridine in my Suzuki-Miyaura coupling. What are the most common causes?
A: Observing the protodeboronated byproduct is a classic sign that your reaction conditions are too harsh for this specific substrate. The most frequent culprits are:
-
Excessive Heat: High temperatures dramatically accelerate the rate of protodeboronation.[4]
-
Inappropriate Base: Strong, aqueous bases (e.g., NaOH, KOH) or an excessive concentration of any base can readily promote the side reaction.[2][5]
-
Presence of Water: Water acts as the proton source for the C-H bond formation. Non-anhydrous solvents or reagents can be a major contributor.[4]
-
Slow Catalytic Cycle: If the desired Suzuki-Miyaura coupling is sluggish, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[6]
Troubleshooting Guide: A Systematic Approach to Preventing Protodeboronation
This guide provides a logical workflow for diagnosing and resolving issues related to the premature decomposition of your boronic acid.
Issue: Low yield of the desired coupled product accompanied by significant 2-cyanopyridine formation.
This is the most common failure mode. Follow this workflow to systematically optimize your reaction conditions.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
-
Base and Solvent are Critical: The protodeboronation of arylboronic acids is frequently base-catalyzed.[2] The use of milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly recommended over hydroxides or alkoxides.[7] Always use high-purity, anhydrous solvents such as dioxane or toluene to minimize the availability of protons.
-
Control the Temperature: While thermal energy is required to drive the reaction, excessive heat disproportionately accelerates the decomposition pathway. Aim for the lowest temperature that provides a reasonable reaction rate, typically in the 70-80 °C range.
-
Accelerate the Productive Reaction: The principle here is to make the desired Suzuki-Miyaura coupling kinetically favored over the decomposition. If your current catalyst system is slow, the boronic acid has more time to degrade. Switching to a modern, highly active catalyst system, often involving bulky, electron-rich phosphine ligands, can significantly increase the rate of the catalytic cycle, thereby improving yields.[6]
Issue: Inconsistent results and poor reproducibility, even with optimized conditions.
This often points to the stability of the boronic acid starting material itself. 2-Heterocyclic boronic acids are known to be unstable on the benchtop.[8][9]
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C), and protected from light.
-
Handling: When weighing the reagent, do so quickly and in a low-humidity environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture.
-
Consider a Stable Surrogate: For particularly challenging couplings, consider using a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and designed for the "slow-release" of the boronic acid under reaction conditions, which keeps the concentration of the unstable free acid low at any given time.[9]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize protodeboronation of this compound.
Materials:
-
This compound (1.5 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)
-
Anhydrous, degassed Toluene/Dioxane (10:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon)
Procedure:
-
Vessel Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: To the flask, add the aryl halide, this compound, and K₃PO₄.
-
Catalyst Premixing (Optional but Recommended): In a separate, inerted vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Stir for 5 minutes.
-
Reaction Assembly: Add the bulk of the anhydrous, degassed solvent to the Schlenk flask, followed by the catalyst premix via syringe.
-
Degassing: Seal the vessel and perform three cycles of vacuum/argon backfill to ensure the removal of all oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | 2-cyanopyridine Yield (%) |
| NaOH (2M aq.) | Dioxane | 100 | ~25 | >60 |
| K₂CO₃ (2M aq.) | DME | 95 | ~40 | ~50 |
| K₃PO₄ (anhydrous) | Toluene | 80 | >85 | <10 |
| Cs₂CO₃ (anhydrous) | Dioxane | 85 | >80 | <15 |
Note: This data is illustrative, based on typical outcomes for sensitive boronic acids.
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism illuminates why the troubleshooting steps are effective. The base-catalyzed pathway is most relevant for Suzuki-Miyaura conditions.
Caption: The base-catalyzed protodeboronation mechanism.
The reaction begins with the coordination of a base to the Lewis acidic boron atom, forming a tetrahedral "ate" complex.[5] This complex is more electron-rich and significantly more susceptible to protonolysis (cleavage by a proton), which breaks the C-B bond to form the undesired arene. By using anhydrous conditions and a non-hydroxide base, we disrupt this pathway at both the activation and cleavage steps.
References
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society.
- Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
- Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wikipedia. (n.d.). Protodeboronation.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
- Leonori, D. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
- ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- Anderson's Process Solutions. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Reddit r/chemistry. (2017). Purification of boronic acids?
- Jones, C. R., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of (2-Cyanopyrin-4-YL)boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for scientists and researchers utilizing (2-Cyanopyridin-4-YL)boronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for common side reactions, offering explanations grounded in reaction mechanisms and providing actionable protocols to enhance the success of your experiments.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science, enabling the introduction of a cyanopyridine moiety, a common structural motif in pharmacologically active compounds. However, its unique electronic and structural features, namely the electron-withdrawing nitrile group and the basic pyridine nitrogen, render it susceptible to several side reactions during palladium-catalyzed cross-coupling. This guide will address the most prevalent issues: protodeboronation, homocoupling, and nitrile group hydrolysis, providing a framework for their diagnosis and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The three most frequently encountered side reactions are:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-cyanopyridine.[1][2] This is a major pathway for reagent decomposition and yield loss.
-
Homocoupling: The dimerization of the boronic acid to form 4,4'-bis(2-cyanopyridine). This byproduct can complicate purification and reduces the efficiency of the desired cross-coupling.[3][4]
-
Nitrile Group Hydrolysis: Under certain basic conditions, the cyano group can be hydrolyzed to a primary amide (2-carbamoylpyridin-4-yl)boronic acid) or a carboxylic acid (2-carboxypyridin-4-yl)boronic acid), altering the electronic properties and reactivity of the starting material.[5][6]
Q2: Why is this compound particularly prone to protodeboronation?
A2: The susceptibility of pyridineboronic acids to protodeboronation is well-documented and stems from the presence of the basic nitrogen atom in the pyridine ring.[2] For 2-cyanopyridine boronic acids, the electron-withdrawing nature of the nitrile group further exacerbates this instability. The mechanism can be influenced by pH. While many arylboronic acids undergo protodeboronation more rapidly at high pH, heteroaromatic boronic acids containing a basic nitrogen can form zwitterionic species under neutral or near-neutral conditions that are highly reactive towards C-B bond cleavage.[1][2]
Q3: What causes the homocoupling of my boronic acid?
A3: Homocoupling of boronic acids in Suzuki reactions is often mediated by the palladium catalyst.[7] It can be particularly problematic with electron-deficient arylboronic acids.[3][4] The presence of oxygen can promote this side reaction by facilitating the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid to form the homocoupled product.[7][8] However, homocoupling can also occur under anaerobic conditions through mechanisms involving a palladium(II)-mediated process.[4][7]
Q4: Can I use a boronic ester instead of the acid to improve stability?
A4: Yes, using a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to mitigate the instability of this compound.[9][10] These esters exhibit greater stability towards protodeboronation and can be stored for longer periods.[10] In the reaction, the boronic acid is slowly released under the reaction conditions, maintaining a low concentration of the potentially unstable species and minimizing side reactions.[1][9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low Yield of Desired Product with Significant Formation of 2-Cyanopyridine (Protodeboronation)
Diagnostic Workflow
Caption: Troubleshooting workflow for protodeboronation.
In-Depth Analysis and Solutions
-
Anhydrous Conditions: Water is a proton source that can facilitate protodeboronation.[8] Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and oven-dried glassware is critical.
-
Base Selection: Strong bases, particularly hydroxide bases, can accelerate protodeboronation.[2] Weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often preferred for couplings with sensitive boronic acids.[8]
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation. If the desired coupling is sluggish, consider optimizing the catalyst system rather than simply increasing the temperature.
-
Catalyst and Ligand Choice: A highly active catalyst system that promotes rapid catalytic turnover can outcompete the protodeboronation side reaction.[1] For electron-deficient heteroaryl boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often effective.[3][8] These ligands facilitate the reductive elimination step and can stabilize the palladium center.[11]
-
Use of Boronic Esters: As mentioned in the FAQs, converting the boronic acid to a more stable ester derivative (e.g., pinacol or MIDA ester) is a robust strategy.[10] The slow, in-situ release of the boronic acid keeps its concentration low, minimizing decomposition.[1]
Issue 2: Significant Formation of 4,4'-bis(2-cyanopyridine) (Homocoupling)
Diagnostic Workflow
Caption: Troubleshooting workflow for homocoupling.
In-Depth Analysis and Solutions
-
Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.[7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key intermediate in the homocoupling pathway.[8] Rigorous degassing of all solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is paramount.
-
Palladium Source and Pre-catalyst Activation: Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[12] If a Pd(II) precatalyst is used, the addition of a mild reducing agent, such as potassium formate, can help to ensure complete reduction to the active Pd(0) state and consume any residual oxidants.[7]
-
Stoichiometry Control: While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can increase the likelihood of homocoupling.[8] It is advisable to use a modest excess (e.g., 1.1-1.2 equivalents) and optimize other parameters if the reaction is incomplete.
-
Ligand Effects: The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling. Highly electron-donating and bulky ligands can promote the desired reductive elimination step, potentially disfavoring the homocoupling pathway.[3]
Issue 3: Presence of Amide or Carboxylic Acid Byproducts (Nitrile Hydrolysis)
Diagnostic Workflow
Caption: Troubleshooting workflow for nitrile hydrolysis.
In-Depth Analysis and Solutions
-
Base-Mediated Hydrolysis: The nitrile group is susceptible to hydrolysis under basic conditions, particularly with strong hydroxide bases like NaOH or KOH, to form a primary amide and subsequently a carboxylic acid.[5][6] The use of non-nucleophilic carbonate or phosphate bases is strongly recommended.
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote the hydrolysis of the nitrile group. Optimizing the catalyst system to achieve a faster reaction at a lower temperature can help to mitigate this side reaction.
-
Water Content: The presence of water is necessary for hydrolysis. While aqueous bases are common in Suzuki couplings, minimizing the water content or switching to anhydrous conditions with a soluble base can prevent nitrile hydrolysis.
Recommended General Protocol for Challenging Couplings
For reactions where this compound is particularly problematic, the following starting protocol, which utilizes a stable boronate ester and optimized conditions, is recommended.
Reagents and Stoichiometry
| Reagent | Equivalents | Purpose |
| Aryl Halide | 1.0 | Electrophilic partner |
| This compound pinacol ester | 1.2 - 1.5 | Nucleophilic partner (stable precursor) |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium(0) pre-catalyst |
| SPhos | 0.02 - 0.04 | Bulky, electron-rich ligand |
| K₃PO₄ (finely ground) | 3.0 | Anhydrous, non-nucleophilic base |
| Anhydrous Dioxane or Toluene | - | Aprotic solvent |
Step-by-Step Procedure
-
Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and finely ground, anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe. Degas the resulting suspension by sparging with argon or nitrogen for a further 15-20 minutes.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
Successfully employing this compound in cross-coupling reactions requires a careful consideration of its inherent instabilities. By understanding the mechanisms of the primary side reactions—protodeboronation, homocoupling, and nitrile hydrolysis—researchers can make informed decisions regarding reaction parameters. The strategic selection of a stable boronate ester, an appropriate base, a highly active catalyst system, and the rigorous exclusion of oxygen and water are key to minimizing these unwanted pathways and achieving high yields of the desired cross-coupled products.
References
- Wikipedia. (n.d.).
- Eastgate, M. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 644-647. [Link]
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. [Link]
- Knapp, D. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17094–17107. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- ChemBK. (2024). 3-Cyanopyridine-5-boronic acid. [Link]
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). (PDF)
- Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- ACS Publications. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 4(7), 12595–12603. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Google Patents. (n.d.).
- Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1240–1273. [Link]
- Reddit. (2012). Suzuki coupling help : r/chemistry. [Link]
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(14), 9831–9848. [Link]
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... [Link]
- PubMed. (n.d.). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]
- Academax. (n.d.).
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
- ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
- National Center for Biotechnology Information. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (1996). Base-boronated dinucleotides: synthesis and effect of N7-cyanoborane substitution on the base protons. [Link]
- ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. [Link]
- ResearchGate. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling | Request PDF. [Link]
- MDPI. (2021).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for (2-Cyanopyridin-4-YL)boronic Acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Cyanopyridin-4-YL)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, and often challenging, building block. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing cyano group, presents unique hurdles that require careful consideration of catalyst systems and reaction conditions.[1][2]
This document will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this transformation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound in Suzuki-Miyaura couplings.
Q1: My reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this specific coupling can often be attributed to a few key factors. Firstly, the stability of the boronic acid itself is a major concern. Heteroaromatic boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This process can be accelerated by harsh basic conditions and elevated temperatures.[4] Secondly, the choice of palladium catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1][2] Therefore, ligands that are both electron-rich and sterically bulky are often required to promote the desired reaction pathway.[5]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[3][6] It is crucial to ensure that all solvents and reagents are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[3][7] Using a pre-catalyst that readily forms the active Pd(0) species can also help to minimize side reactions that are facilitated by Pd(II) species.[6]
Q3: What role does the base play, and which one should I choose for this coupling?
A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[8][9] For challenging substrates like 2-cyanopyridines, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][9] However, it's a delicate balance, as stronger bases can also promote the undesired protodeboronation.[4] If protodeboronation is a significant issue, a milder base like potassium fluoride (KF) might be a better choice, or the use of anhydrous conditions.[4][9]
Q4: Can I use the same catalyst system for this compound as I do for simple phenylboronic acid?
A4: It is unlikely that a standard catalyst system will be optimal. The electronic properties of this compound are significantly different from phenylboronic acid. The electron-deficient nature of the pyridine ring makes the transmetalation step more challenging.[2] You will likely need a more specialized catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to achieve good results.[1][5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated by oxygen.[4][10] 2. Inefficient Oxidative Addition: The aryl halide partner is particularly unreactive.[6] 3. Poor Transmetalation: The boronic acid is not sufficiently activated.[4] 4. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[1][2] | 1. Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst. Ensure all reagents and solvents are thoroughly degassed.[7][10] 2. For unreactive aryl chlorides, use more electron-rich and bulky ligands like SPhos or XPhos.[5] Consider switching to a more reactive aryl bromide or iodide if possible. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. A small amount of water in the solvent system can sometimes aid in dissolving the base and facilitating boronate formation.[4][9] 4. Employ sterically hindered ligands that can prevent or weaken the coordination of the pyridine nitrogen to the palladium. |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases, especially in the presence of water, can lead to the cleavage of the C-B bond.[4][11] 2. Elevated Temperature: High reaction temperatures can accelerate the rate of protodeboronation.[4] | 1. Switch to a milder base such as KF.[4] 2. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[12] 3. Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[4] 4. Employ strictly anhydrous conditions.[4] |
| Formation of Homocoupled Products | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[6] 2. Use of a Pd(II) Precatalyst: Incomplete reduction to Pd(0) can leave Pd(II) species that facilitate homocoupling.[6] | 1. Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.[3][7] 2. Consider using a pre-formed Pd(0) source or a precatalyst that is known to rapidly generate the active catalyst. |
| Decomposition of Starting Material | 1. Incompatible Functional Groups: Other functional groups on your coupling partners may not be stable to the reaction conditions. 2. Reaction Temperature Too High: Sensitive functional groups may decompose at elevated temperatures. | 1. Review the compatibility of all functional groups with the chosen base and catalyst system. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a general framework for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (e.g., SPhos, XPhos) if not using a precatalyst with an integrated ligand
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an array of oven-dried reaction vials, weigh the aryl halide, this compound, and the base under an inert atmosphere.
-
Catalyst/Ligand Addition: To each vial, add the palladium precatalyst and, if necessary, the ligand. The catalyst loading should be varied across the vials (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Solvent Addition: Add the degassed solvent to each vial via syringe. The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vials and place them in a preheated reaction block. Stir the reactions at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular intervals.
-
Workup: Once the reactions are complete, cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude material to determine the yield and purity for each catalyst loading. Purify the desired product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Catalyst System Comparison
The following table provides a summary of commonly used catalyst systems and their general applicability to the Suzuki-Miyaura coupling of challenging heteroaryl boronic acids.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 1 - 5 | Highly active for challenging couplings, good for electron-deficient substrates.[13] | Requires in-situ generation of the active catalyst. |
| XPhos Pd G3 | Buchwald Palladacycle | 0.5 - 2 | Air- and moisture-stable precatalyst, highly active at low loadings.[10] | Higher cost compared to simple palladium salts. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Trialkylphosphine | 1 - 5 | Strong σ-donating ligand, good for promoting oxidative addition.[5] | Air-sensitive ligand. |
| PEPPSI-IPr | NHC Precatalyst | 1 - 3 | Robust and highly active catalyst, often effective for heteroaryl couplings.[1][2] | May require specific solvent and base combinations. |
References
- Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. Benchchem.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing).
- Screening of different ligands for Suzuki coupling a. ResearchGate.
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Semantic Scholar.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. ResearchGate.
- Catalyst loading optimization a . | Download Scientific Diagram. ResearchGate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. ResearchGate.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Protodeboronation. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Suzuki cross-coupling reaction. YouTube.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of (2-Cyanopyridin-4-YL)boronic acid
Welcome to the technical support center for (2-Cyanopyridin-4-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and troubleshooting of this important synthetic building block. This document moves beyond a simple FAQ to explain the causal relationships behind experimental observations and protocols, ensuring scientific integrity and reproducible results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound, grounding the answers in the fundamental chemistry of aryl boronic acids.
Q1: What are the primary stability concerns for this compound at elevated temperatures?
A1: The primary stability concerns for this compound, particularly with elevated temperature, are twofold: dehydration to form a boroxine and protodeboronation .
-
Dehydration (Boroxine Formation): Boronic acids can lose water to form a cyclic trimeric anhydride called a boroxine.[1] This is a reversible condensation reaction. Elevated temperatures can drive the equilibrium towards the boroxine form.[2] While often inconsequential for reactions like Suzuki-Miyaura coupling, the formation of boroxine can complicate analysis, characterization, and accurate quantification of the boronic acid.[3][4] The process is entropically driven, meaning it becomes more favorable at higher temperatures due to the release of water molecules.[5][6]
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-cyanopyridine.[7] This decomposition pathway is highly dependent on factors like pH, moisture, and temperature.[7][8] Heteroaromatic boronic acids, especially those containing a basic nitrogen like pyridine, can exhibit complex protodeboronation mechanisms.[7] The presence of the electron-withdrawing cyano group can also influence the stability of the C-B bond, potentially making it more susceptible to cleavage under certain conditions.[9][10]
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To maximize shelf-life, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. For highly sensitive boronic acids, storage at -20 °C is advisable.[11] Avoid exposure to direct sunlight or sources of heat.[12]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[11] This is crucial to protect against atmospheric moisture and oxygen, which can accelerate decomposition pathways.[13][14]
-
Container: Use a tightly sealed, airtight container to prevent moisture ingress.[12] For air-sensitive reagents, specialized packaging like Sure/Seal™ bottles is recommended.[15][16] It is often better to store boronic acids in a slightly moist state, as completely dry samples (as boroxines) may be more prone to autoxidation upon exposure to air.[3]
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: You can confirm degradation using several analytical techniques. The choice depends on the suspected degradation product and available instrumentation.
| Analytical Technique | Detectable Degradation Product(s) | Key Considerations |
| NMR Spectroscopy (¹H, ¹¹B, ¹³C) | Boroxine, 2-Cyanopyridine (Protodeboronation) | ¹H NMR can show the disappearance of the boronic acid protons and the appearance of new aromatic signals for 2-cyanopyridine. ¹¹B NMR is very useful for observing the shift from the boronic acid to the boroxine species. |
| LC-MS / UPLC-MS | 2-Cyanopyridine, other impurities | Highly sensitive method for detecting and quantifying trace impurities.[17][18] It's crucial to use a method that minimizes on-column hydrolysis or degradation.[19][20] |
| HPLC-UV | 2-Cyanopyridine, other UV-active impurities | A standard method for purity assessment. Requires that the degradation products have a chromophore. |
| GC-MS | Volatile impurities, potentially 2-Cyanopyridine | The boronic acid itself is not volatile, but this can be used to detect volatile degradation products.[17] |
A change in physical appearance, such as clumping (due to moisture absorption) or discoloration, can also be an initial indicator of degradation.[12]
Q4: How does the cyano group and the pyridine nitrogen affect the thermal stability compared to a simple phenylboronic acid?
A4: The cyanopyridine moiety introduces electronic and structural features that significantly influence stability compared to phenylboronic acid.
-
Pyridine Nitrogen: As a basic heteroatom, the pyridine nitrogen can participate in intermolecular interactions. More importantly, it can form a zwitterionic species under neutral pH conditions, which has been shown to accelerate protodeboronation in compounds like 2-pyridine boronic acid.[7] This makes such compounds notoriously unstable.[21]
-
Cyano Group: As a strong electron-withdrawing group, the cyano group decreases the electron density on the aromatic ring. For arylboronic acids, electron-withdrawing substituents can increase the rate of base-catalyzed protodeboronation by stabilizing the transient aryl anion that can form during the C-B bond cleavage.[7][9] Conversely, these groups can stabilize the boronic acid against acid-catalyzed protodeboronation.[7]
The combination of these two features makes this compound a sensitive compound that requires careful handling to prevent premature degradation, especially under basic or neutral aqueous conditions.
Section 2: Troubleshooting Guide
This section provides structured guidance for identifying and resolving common issues encountered during experiments.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction fails to go to completion; starting material remains. | Degradation of Boronic Acid: The boronic acid may have degraded either in storage or in situ under the reaction conditions (protodeboronation). | 1. Confirm Purity: Before use, check the purity of the boronic acid by NMR or LC-MS. 2. Use Protected Form: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, trifluoroborate salt, or MIDA boronate, which are more resistant to decomposition.[11][21] 3. Slow-Release Strategy: Use a protected form like a MIDA boronate, which slowly releases the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[7][21] |
| Significant formation of 2-cyanopyridine byproduct. | In-situ Protodeboronation: The basic conditions and temperature of the Suzuki coupling are promoting the cleavage of the C-B bond. | 1. Optimize Base: Use the mildest effective base. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find one that promotes coupling without excessive protodeboronation. 2. Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize water-mediated protodeboronation. |
Issue 2: Inconsistent Analytical Results (e.g., Purity, Assay)
| Symptom | Potential Cause | Troubleshooting Action |
| Purity appears to decrease over time with repeated measurements. | Decomposition on the Benchtop: The compound is degrading upon exposure to atmospheric moisture and oxygen. | 1. Inert Atmosphere Handling: Handle the solid compound in a glove box or under a stream of inert gas.[13] 2. Aliquot Samples: For frequent use, aliquot the boronic acid into smaller, single-use vials to avoid repeated exposure of the bulk material. |
| NMR spectrum is complex, showing broad signals or multiple species. | Boron-Boroxine Equilibrium: The sample exists as a mixture of the free boronic acid and its trimeric boroxine anhydride. | 1. Confirm with ¹¹B NMR: This technique can clearly distinguish between the trigonal boronic acid and the tetrahedral boron in the boroxine. 2. Controlled Hydration: Adding a small amount of water (e.g., D₂O in the NMR tube) can often shift the equilibrium back to the monomeric boronic acid, simplifying the ¹H NMR spectrum. Note that excess water can promote protodeboronation. |
| HPLC purity results are not reproducible. | On-Column Degradation: The boronic acid is degrading during the HPLC analysis, especially under typical reversed-phase conditions. | 1. Modify Mobile Phase: For reactive pinacolboronate esters (a related class), highly basic mobile phases (pH > 12) have been used to suppress hydrolysis.[20] A similar strategy might be explored cautiously. 2. Use Aprotic Diluents: Dissolve the sample in an aprotic solvent like acetonitrile immediately before injection.[19] 3. Fast LC Methods: Employ shorter run times to minimize the compound's exposure to the analytical conditions.[19] |
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: Assessing Thermal Stability via ¹H NMR Monitoring
This protocol provides a method to qualitatively assess the rate of protodeboronation at a given temperature.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a deuterated solvent relevant to your reaction conditions (e.g., DMSO-d₆, D₂O with buffer). Include an internal standard with a known concentration and stable chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Initial Analysis (t=0): Acquire a quantitative ¹H NMR spectrum at room temperature. Integrate the signals corresponding to the boronic acid and the internal standard.
-
Thermal Stress: Heat the NMR tube to the desired temperature (e.g., 80 °C) in a controlled heating block.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the tube, cool it to room temperature, and acquire another ¹H NMR spectrum.
-
Data Analysis: Monitor for the appearance and growth of signals corresponding to 2-cyanopyridine. Calculate the percentage of decomposition over time by comparing the integral of the boronic acid peaks to the stable integral of the internal standard.
Workflow Diagram: Degradation Pathways
This diagram illustrates the two primary temperature-influenced degradation pathways for this compound.
Caption: Key Degradation Pathways.
Workflow Diagram: Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing suspected boronic acid instability in a chemical reaction.
Caption: Troubleshooting Workflow.
References
- Protodeboron
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society. [Link]
- How to Store Boric Acid | Lab Alley. Lab Alley. [Link]
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.Journal of the American Chemical Society. [Link]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.Journal of the Chemical Society of Pakistan. [Link]
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.Chemical Society Reviews. [Link]
- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
- Some Hydrated Molecular Complexes of 4-Cyanophenylboronic Acid: Significance of Water in the Structure Stabilization by Theoretical Investig
- On-Surface Synthesis of Boroxine-Based Molecules.MDPI. [Link]
- Strategies for the analysis of highly reactive pinacolboronate esters.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.Analytical Methods. [Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Strategies for the analysis of highly reactive pinacolboron
- Boronic acid - Wikipedia. Wikipedia. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- CAS No : 126747-14-6 | Product Name : 4-Cyanophenylboronic Acid.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
- This compound. PubChem. [Link]
- 3-pyridylboronic acid.Organic Syntheses Procedure. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts.PNAS. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. laballey.com [laballey.com]
- 13. ossila.com [ossila.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Removal of Boronic Acid Impurities
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when removing boronic acid and its derivatives from reaction mixtures. Boronic acids are invaluable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their removal can often be a significant purification hurdle.[1] This guide is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Liquid-Liquid Extraction (LLE) for Boronic Acid Removal
Liquid-liquid extraction is often the first line of defense for removing boronic acid impurities, leveraging their acidic nature.
Troubleshooting Guide: LLE
Q1: My basic wash (e.g., with NaOH or KOH) is not effectively removing the boronic acid impurity. What's going wrong?
A: Insufficient Basicity or Phase Transfer Issues.
While a basic wash is a standard approach, its success hinges on the complete conversion of the boronic acid to its corresponding boronate salt, which is more soluble in the aqueous phase.[2]
-
Causality: The pKa of many arylboronic acids is around 9.[3] To ensure complete deprotonation, the pH of the aqueous solution should be at least two units higher than the pKa of the boronic acid. A 1M solution of NaOH or KOH is typically sufficient.[2] However, if your product is also basic, it may partition into the aqueous layer as well.
-
Troubleshooting Steps:
-
Verify pH: After the basic wash, check the pH of the aqueous layer to ensure it is sufficiently high (pH > 11).
-
Increase Contact Time: Ensure vigorous stirring during the extraction to maximize interfacial contact between the organic and aqueous phases.
-
Consider a Different Base: In some cases, weaker bases like sodium carbonate or potassium carbonate can be effective and may be gentler on sensitive functional groups in your desired product.[4]
-
Phase Transfer Catalyst: For very non-polar organic solvents, a phase transfer catalyst can sometimes facilitate the migration of the boronate salt into the aqueous phase.
-
Q2: I'm losing my desired product into the aqueous layer during the basic wash. How can I prevent this?
A: Your product may have acidic functional groups.
If your target molecule contains acidic protons (e.g., phenols, carboxylic acids), it will also be deprotonated by the basic wash and partition into the aqueous layer.[5][6]
-
Causality: The principle of acid-base extraction is not selective for boronic acids alone. Any compound with a sufficiently low pKa will be extracted.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous wash to a level that is high enough to deprotonate the boronic acid but not your product. This requires knowledge of the respective pKa values and can be a delicate balance.
-
Alternative Methods: If a suitable pH window cannot be found, liquid-liquid extraction may not be the ideal method. Consider using solid-phase scavengers or chromatography.
-
LLE Workflow & Logic Diagram
Caption: Workflow for boronic acid removal via basic liquid-liquid extraction.
Section 2: Solid-Phase Scavengers
Solid-supported scavengers offer a powerful alternative to LLE, particularly for challenging separations or when product loss is a concern. These involve reacting the crude mixture with a resin that selectively binds to the boronic acid impurity, which is then removed by simple filtration.
Troubleshooting Guide: Scavengers
Q1: The scavenger resin is not removing the boronic acid impurity completely. What are the possible reasons?
A: Insufficient Equivalents, Reaction Time, or Inappropriate Scavenger.
The efficiency of scavenging depends on several factors.
-
Causality: Scavenging is a chemical reaction. Like any reaction, it requires sufficient stoichiometry and time to go to completion. The choice of scavenger is also critical; it must have a high affinity for boronic acids.
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: Use a larger excess of the scavenger resin (e.g., 3-5 equivalents relative to the boronic acid).
-
Extend Reaction Time: Allow the mixture to stir with the resin for a longer period (e.g., overnight). Gentle heating can sometimes accelerate the process, but be mindful of your product's stability.
-
Select the Right Scavenger: Resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective for sequestering boronic acids.[7][8][9] Guanidine-based scavengers can also be very effective for chelating boronic acids.[9]
-
Q2: My desired product is binding to the scavenger resin. How can I avoid this?
A: Non-specific binding is occurring.
If your product has functional groups that can also interact with the scavenger resin, you will experience product loss.
-
Causality: For example, if you are using a diol-based scavenger, and your product also contains a diol moiety, it may also bind to the resin.
-
Troubleshooting Steps:
-
Choose a More Selective Scavenger: If your product has diol groups, a DEAM-based scavenger might be a better choice.
-
Protecting Groups: In some cases, it may be necessary to protect the interfering functional group on your desired product before the scavenging step.
-
Comparison of Common Boronic Acid Scavengers
| Scavenger Type | Functional Group | Binding Principle | Key Advantages | Potential Issues |
| SiliaBond DEAM | Diethanolamine | Forms a stable complex with the boronic acid.[7] | High efficiency and selectivity for boronic acids.[8][10] | Can be more expensive than other options. |
| SiliaBond Diol | 1,2-Diol | Forms a boronate ester with the boronic acid.[9] | Effective for many boronic acids. | Potential for non-specific binding if the product contains diols. |
| PS-Trisamine | Tris(2-aminoethyl)amine | Acts as a basic scavenger. | Can remove other acidic impurities as well. | May bind to products with electrophilic sites.[11] |
Section 3: Chromatographic Purification
Chromatography is a powerful purification technique, but boronic acids can present unique challenges on standard silica gel.
Troubleshooting Guide: Chromatography
Q1: My boronic acid is streaking badly or sticking to the silica gel column, leading to poor separation and low recovery.
A: Strong interaction between the boronic acid and silica gel.
This is a very common problem when purifying boronic acids and their esters.
-
Causality: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the surface of the silica gel.[12] This can lead to irreversible adsorption or decomposition.[5][6] For boronic esters, the acidic nature of silica can cause hydrolysis back to the more polar boronic acid, which then gets stuck on the column.[12]
-
Troubleshooting Steps:
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters.[13]
-
Deactivate the Silica Gel:
-
Base Treatment: Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can cap the acidic silanol groups.[12]
-
Boric Acid Impregnation: Impregnating the silica gel with boric acid can surprisingly suppress the over-adsorption of boronic esters, leading to better recovery.[12][14][15]
-
-
Reverse-Phase Chromatography (C18): For polar boronic acids, reverse-phase chromatography can be effective, although some compounds may still exhibit poor peak shape or decompose during water evaporation.[5][6]
-
Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol).
-
Add the silica gel to the boric acid solution to form a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel in an oven at 60-80 °C for several hours before use.
Section 4: Chemical Derivatization and Other Methods
When standard methods fail, converting the boronic acid to a different species can facilitate its removal.
FAQs: Derivatization and Other Techniques
Q1: I've heard about forming a diethanolamine adduct to remove boronic acids. How does this work?
A: This method involves reacting the crude mixture with diethanolamine. The resulting diethanolamine-boronic acid adduct is often a crystalline solid that can be easily filtered off.[5][6][16] The free boronic acid can be recovered from the adduct if needed by treatment with an acid.[5] This technique is particularly useful when the boronic acid itself is not too polar.[5]
Q2: Can I use recrystallization to purify my product from boronic acid impurities?
A: Yes, selective crystallization can be a very effective method to purge boronic acid impurities.[10] This is highly dependent on the solubility properties of your product and the impurity in a given solvent system. Screening various solvents is often necessary.[5][13]
Q3: Is it possible to convert the boronic acid into something more volatile for easier removal?
A: In some specific cases, boronic acids can be converted to their methyl esters by repeated evaporation with methanol and a small amount of acetic acid.[17] The resulting trimethyl borate is more volatile and can be removed under vacuum.[17] This method is often used in carbohydrate chemistry after quenching reactions with sodium borohydride.[17]
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]
- Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017). Reddit. [Link]
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (2016). Chemistry Letters. [Link]
- Solid-Supported Scavengers - Supra sciences. (n.d.). Supra Sciences. [Link]
- Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions - Google Patents. (1974).
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2016).
- Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (2005).
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2023). Chemistry Stack Exchange. [Link]
- Can I remove boronic acid using Work up process? - ResearchGate. (2016).
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2023). Reddit. [Link]
- Solid-Supported Reagents and Scavengers in Organic Synthesis. (n.d.). Biotage. [Link]
- Impurity Control in Boric Acid Leaching: A Review of Challenges and Strategies. (2023).
- Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021). Processes. [Link]
- How to purify boronate esters? - ResearchGate. (2024).
- Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (2012). Europe PMC. [Link]
- Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Publishing. (2023). RSC Advances. [Link]
- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Request PDF - ResearchGate. (2024).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2005). Organic Process Research & Development. [Link]
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). YouTube. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. reddit.com [reddit.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. suprasciences.com [suprasciences.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. sopachem.com [sopachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
dealing with homocoupling of (2-Cyanopyridin-4-YL)boronic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for (2-Cyanopyridin-4-YL)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to minimize common side reactions, particularly homocoupling, and ensure the success of your synthetic campaigns.
Introduction: The Challenge of Homocoupling
This compound is a critical reagent in medicinal chemistry, enabling the introduction of a cyanopyridine motif into complex molecules. However, its use in palladium-catalyzed Suzuki-Miyaura cross-coupling is often plagued by the formation of a significant byproduct: 4,4'-dicyano-2,2'-bipyridine, the result of boronic acid homocoupling. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a challenging impurity to separate. This guide will dissect the mechanistic origins of this problem and provide field-proven solutions.
Section 1: Understanding the Problem - The Mechanism of Homocoupling
Q1: What is boronic acid homocoupling and why does it compete with my desired Suzuki-Miyaura reaction?
A: Homocoupling is a side reaction where two molecules of your boronic acid react with each other to form a symmetrical biaryl dimer.[1] In the context of a Suzuki-Miyaura reaction, this process directly competes with the desired cross-coupling of the boronic acid with your aryl halide.
The desired Suzuki-Miyaura reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Homocoupling arises from deviations from this cycle, primarily initiated by the presence of molecular oxygen or the use of Palladium(II) precatalysts.[4][5] The electron-deficient nature of the pyridine ring in this compound can also make it more susceptible to certain homocoupling pathways.[6][7]
Q2: How exactly does oxygen promote the homocoupling of my boronic acid?
A: Oxygen is a primary culprit in promoting boronic acid homocoupling.[8] The active catalyst in the Suzuki-Miyaura cycle is a Palladium(0) species. Molecular oxygen can oxidize this active Pd(0) to a Pd(II) species.[5][9] This newly formed Pd(II) complex can then undergo two successive transmetalation steps with your this compound, leading to a diaryl-palladium(II) intermediate. This intermediate then reductively eliminates to form the homocoupled dimer and regenerate the Pd(0) catalyst. This parasitic cycle consumes your boronic acid before it has a chance to participate in the desired cross-coupling.
Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Is this contributing to the problem?
A: Yes, it is a very likely contributor. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species to initiate the main catalytic cycle. This reduction process can, and often does, consume the boronic acid as the reducing agent, leading to the formation of the homocoupled dimer.[4][5] In essence, two molecules of your boronic acid are sacrificed to generate one equivalent of the active Pd(0) catalyst, making this a significant issue at the very start of the reaction.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions.
Q1: "My crude NMR/LC-MS shows a large peak corresponding to 4,4'-dicyano-2,2'-bipyridine. I thought my nitrogen line was sufficient. What is the most likely cause and how do I fix it?"
A: The most probable cause is insufficient deoxygenation. Simply maintaining a nitrogen or argon headspace is often not enough to remove dissolved oxygen from the solvent and reagents. Oxygen's ability to mediate homocoupling makes its rigorous exclusion the single most critical factor for success.[8][10]
Troubleshooting Protocol: Rigorous Deoxygenation
-
Solvent Degassing: Before use, sparge your solvent (e.g., dioxane, toluene, DMF) with an inert gas (argon is preferred due to its density) via a subsurface needle for at least 30-60 minutes.
-
Reaction Assembly: Assemble your oven-dried glassware while hot and cool under a positive pressure of inert gas.
-
Charge Reagents: Add your solid reagents (aryl halide, base, ligand, palladium source) to the flask.
-
Evacuate and Backfill: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. This removes oxygen from the headspace and solids.
-
Add Degassed Solvent: Add your degassed solvent via cannula or syringe.
-
Final Sparge: Sparge the entire reaction mixture via a subsurface needle with inert gas for another 15-20 minutes with gentle stirring.
-
Add Boronic Acid: Finally, add the this compound as a solid or a solution in degassed solvent under a positive flow of inert gas.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas using a bubbler or balloon.
Q2: "I've rigorously degassed my reaction, but homocoupling is still a major issue. I'm using Pd(OAc)₂. What should I change?"
A: Your Pd(II) precatalyst is the likely problem. As discussed, the in situ reduction of Pd(II) promotes homocoupling.[4][5] The solution is to use a palladium source that is already in the active Pd(0) state or a modern precatalyst designed for clean and efficient generation of Pd(0).
Solution: Change Your Palladium Source
| Palladium Source | Type | Rationale for Use |
| Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Pd(II) | High Risk for Homocoupling. Requires in situ reduction which consumes boronic acid. Avoid if homocoupling is an issue. |
| Pd(PPh₃)₄ | Pd(0) | Good Choice. Enters the catalytic cycle directly, bypassing the problematic reduction step.[5] |
| Pd₂(dba)₃ | Pd(0) | Excellent Choice. A stable and common Pd(0) source that, when paired with a suitable ligand, is highly effective.[5] |
| Buchwald Precatalysts | Pd(II) | Optimal Choice. These are specially designed to generate the active monoligated Pd(0) species cleanly and rapidly, minimizing side reactions.[5] |
Recommendation: Switch from Pd(OAc)₂ to a combination of Pd₂(dba)₃ (1-2 mol%) with a suitable ligand or use a commercially available Buchwald G3 or G4 precatalyst .
Q3: "My reaction is slow, and I see starting material decomposition along with homocoupling. How can I accelerate the desired cross-coupling?"
A: The kinetics of your desired reaction are likely too slow, allowing side reactions to dominate. You can accelerate the desired reductive elimination step by choosing a more effective ligand and base. For electron-deficient heteroaryl couplings, this is particularly important.
Solution: Optimize Ligand and Base
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands are superior. They promote the final, irreversible reductive elimination step, which outcompetes the pathways leading to homocoupling.[3][5]
-
Base Selection: The base activates the boronic acid for transmetalation.[3][11] For pyridine-containing substrates, a moderately strong, non-nucleophilic base is often ideal.
-
Recommended Bases: K₃PO₄ or K₂CO₃ . Stronger bases like hydroxides can sometimes promote protodeboronation (see Q4).
-
Q4: "I suspect my this compound is degrading before it even couples. What are the signs and how can I prevent this?"
A: You are likely observing protodeboronation. Heteroaryl boronic acids, especially those with protonatable nitrogen atoms like pyridines, are prone to hydrolysis where the C-B bond is cleaved and replaced by a C-H bond.[4] This is a common decomposition pathway that competes with both cross-coupling and homocoupling.
Solution: Minimize Protodeboronation
-
Use a Boronate Ester: The pinacol ester of this compound is significantly more stable towards protodeboronation. If possible, using the boronate ester is a highly effective strategy.
-
Control Water Content: While Suzuki reactions often require some water to dissolve the base, excessive water can accelerate protodeboronation. Use a carefully controlled amount of degassed water or a biphasic solvent system (e.g., Toluene/Water).
-
Procedural Modification: Pre-heating the mixture of the aryl halide, base, ligand, and catalyst for 10-15 minutes before adding the boronic acid can sometimes be beneficial.[8] This ensures the active catalyst is formed and ready to engage in oxidative addition, so that when the boronic acid is added, the cross-coupling cycle can proceed immediately.
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A: Store it in a tightly sealed container in a refrigerator or freezer, under an inert atmosphere (argon or nitrogen), and away from light and moisture. Boronic acids are prone to forming anhydrides (boroxines) upon dehydration, which can affect reactivity, and are susceptible to slow oxidation and protodeboronation if not stored correctly.
Q2: What is the best way to remove the 4,4'-dicyano-2,2'-bipyridine byproduct during workup and purification? A: The homocoupled byproduct can often be challenging to separate from the desired product due to similar polarities.
-
Aqueous Wash: If your desired product is significantly less polar than the boronic acid starting material, an aqueous basic wash (e.g., 1M NaOH or K₂CO₃) during the workup can help. The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.[12][13]
-
Silica Gel Chromatography: Careful selection of the eluent system is key. A gradient elution from a non-polar solvent (e.g., hexanes or toluene) to a more polar one (e.g., ethyl acetate or acetone) is typically required.
-
Scavenger Resins: For difficult separations, specialized silica-based scavengers like SiliaBond DEAM or Diol can be used to selectively bind and remove excess boronic acid and some boron-containing byproducts.[14]
Q3: Is it always better to use the boronate ester instead of the boronic acid? A: In many cases, yes. Boronate esters (like the pinacol ester) offer greater stability against protodeboronation and can be easier to handle and purify.[1] They often lead to more reproducible results, especially for sensitive substrates. While they may react slightly slower, the reduction in side reactions often results in a higher overall yield of the pure product.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates best practices for oxygen exclusion and the use of a Pd(0) source.
-
Glassware Preparation: Ensure all glassware is oven-dried for at least 4 hours at 120 °C and cooled under a stream of argon.
-
Reagent Preparation: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.01-0.02 eq, 1-2 mol%), and SPhos (0.02-0.04 eq, 2-4 mol%) to the reaction flask equipped with a stir bar.
-
Inerting: Seal the flask with a septum, remove from the glovebox (if used), and perform three vacuum/argon backfill cycles.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M concentration) via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 20 minutes.
-
Addition of Boronic Acid: Add the this compound (1.2-1.5 eq) as a solid under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of argon (balloon or bubbler).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
Protocol 2: Purification via Acid/Base Extraction
This protocol is useful for removing unreacted boronic acid.
-
Quenching: Cool the reaction mixture to room temperature and quench with water.
-
Dilution: Dilute with an organic solvent like ethyl acetate (EtOAc).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with 1M NaOH solution (2 x 20 mL). This will extract the acidic boronic acid into the aqueous layer. Caution: Ensure your desired product is stable to these basic conditions.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify the resulting crude material by silica gel chromatography to remove the homocoupled byproduct and other impurities.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Goujon, J.-B., et al. (2022).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2679–2691. [Link]
- Ito, T., et al. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 69(11), 1107-1115. [Link]
- Luchini, G., et al. (2011). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 115(43), 12057–12066. [Link]
- Amatore, C., et al. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 24(8), 1818–1829. [Link]
- Viciu, M. S., et al. (2004). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 43(16), 2130-2134. [Link]
- Miyaura, N. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(29), 9928-9943. [Link]
- Thomas, A. A., et al. (2014). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS, University of Illinois. [Link]
- Niemeyer, Z. L., et al. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 141(30), 11953–11966. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(37), 11114–11130. [Link]
- Zhang, Q., et al. (2021). Unveiling Pre-Transmetalation Intermediates in Base-Free Suzuki–Miyaura Cross-Couplings: A Computational Study. Inorganic Chemistry, 60(17), 13292–13302. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370. [Link]
- Niemeyer, Z. L., et al. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 313–318. [Link]
- ResearchGate. (2020).
- ResearchGate. (2013).
- ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Li, Y., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 27(10), 1858–1863. [Link]
- Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2236. [Link]
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
- ResearchGate. (2018). Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids. [Link]
- ResearchGate. (2011). Base-Free Oxidative Homocoupling of Arylboronic Esters. [Link]
- Ghorbani-Vaghei, R., et al. (2022). Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. RSC Advances, 12(9), 5556-5562. [Link]
- Ghorbani-Vaghei, R., et al. (2022). Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. RSC Advances, 12(9), 5556-5562. [Link]
- Gonzalez-Bobes, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 629-634. [Link]
- ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
- ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Google Patents. (2005).
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
- ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. silicycle.com [silicycle.com]
Validation & Comparative
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
An In-Depth Comparative Guide to Cyanopyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Within the pharmaceutical landscape, the pyridine moiety is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates.[3] Consequently, the ability to efficiently couple pyridine fragments is of paramount importance. Cyanopyridine boronic acids serve as versatile building blocks for this purpose, introducing both the critical pyridine ring and a synthetically useful cyano group.
However, not all isomers are created equal. The position of the cyano group and the inherent Lewis basicity of the pyridine nitrogen dramatically influence the reactivity and stability of the boronic acid, presenting unique challenges for each isomer. This guide provides a detailed, evidence-based comparison of 2-, 3-, and 4-cyanopyridine boronic acid isomers in Suzuki coupling, offering insights into their performance, common pitfalls, and strategies for success.
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The efficiency of each step is highly dependent on the substrates, catalyst, ligand, and base employed.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Isomer Comparison: Reactivity and Challenges
The performance of cyanopyridine boronic acids in Suzuki coupling is a direct consequence of the interplay between the electron-withdrawing cyano group and the position of the pyridine nitrogen relative to the C-B bond.
| Isomer | Relative Reactivity & Stability | Key Challenges | Recommended Strategies |
| 2-Cyanopyridine Boronic Acid | Low / Poor Stability | Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair on the adjacent nitrogen can coordinate to the Pd center, inhibiting catalysis.[8][9] Protodeboronation: Highly susceptible to protonolysis of the C-B bond, a common side reaction for unstable heteroaromatic boronic acids.[10][11][12] | Use bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos) to promote reductive elimination and disfavor pyridine binding.[7][13] Employ stable boronic acid surrogates like MIDA boronates or N-acylaminomethyl-iminodiacetic acid (AMIDA) boronates.[10] Consider copper(I) co-catalysis to facilitate transmetalation.[14] |
| 3-Cyanopyridine Boronic Acid | Moderate / Good Stability | Balanced Reactivity: Less prone to direct catalyst inhibition than the 2-isomer due to the distal nitrogen.[15] Protodeboronation: Still a potential side reaction, but generally less problematic than for the 2-isomer. | Standard Suzuki conditions often suffice, but optimization may be needed. Use of robust catalyst systems (e.g., Pd(dppf)Cl₂) with a suitable base like K₂CO₃ or K₃PO₄ is a good starting point. Anhydrous conditions can help suppress protodeboronation. |
| 4-Cyanopyridine Boronic Acid | Moderate / Good Stability | Strong Electronic Deactivation: The cyano group is para to the C-B bond, strongly withdrawing electron density and potentially slowing the transmetalation step. Impurity Formation: In some cases, impurities can arise from ligand arylation, a challenge that has been addressed with specific boronate derivatives.[16][17] | Use highly active catalyst systems to overcome the electronic deactivation. Careful selection of base and solvent is crucial to promote the formation of the active boronate species.[18] For high-purity applications, consider using boronic esters to minimize side reactions.[16] |
The "2-Pyridyl Problem" and Protodeboronation: Twin Obstacles
The most significant hurdles in using cyanopyridine boronic acids, especially the 2-isomer, are catalyst inhibition and protodeboronation.
-
Catalyst Inhibition: The nitrogen lone pair in 2-substituted pyridines can act as a competitive ligand for the palladium catalyst. This coordination can sequester the active catalyst, slowing or completely stalling the catalytic cycle. Studies have shown that reducing the Lewis basicity of the pyridine, for example by introducing an electron-withdrawing halogen at the 6-position, can mitigate this issue and restore reactivity.[1][8]
-
Protodeboronation: This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (often water or alcohol solvents), replacing the boronic acid group with a hydrogen atom.[10] Heteroaromatic boronic acids are particularly susceptible, a tendency exacerbated by the electron-deficient nature of the cyanopyridine ring.[11][19] The mechanism for 2-pyridyl boronic acid is thought to involve a zwitterionic intermediate that facilitates unimolecular fragmentation of the C-B bond.[10]
Mitigation Strategy: A highly effective strategy to combat instability and protodeboronation is the use of more stable boronic acid surrogates. Pinacol esters are common, but N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive until a "slow release" of the free boronic acid is triggered under the basic reaction conditions.[10] This ensures the concentration of the unstable boronic acid remains low throughout the reaction, minimizing decomposition.
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-cyanopyridine with Phenylboronic Acid
This protocol details a representative procedure for a challenging Suzuki coupling, highlighting the specific considerations needed for electron-deficient pyridine systems.
Rationale for Reagent Selection:
-
Palladium Precatalyst (Pd₂(dba)₃): A common and reliable source of Pd(0).
-
Ligand (XPhos): A bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the final reductive elimination step, while its electron-donating nature increases the electron density on the palladium, facilitating the initial oxidative addition and helping to outcompete catalyst inhibition by the pyridine substrate.[13]
-
Base (K₃PO₄): A moderately strong base effective in activating the boronic acid for transmetalation without causing significant degradation of sensitive substrates.
-
Solvent (Dioxane/Water): A common biphasic system for Suzuki couplings. Water is often essential for dissolving the base and facilitating the formation of the active boronate species.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-cyanopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and the ligand, XPhos (0.044 mmol, 4.4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent mixture should be degassed by sparging with argon for at least 20 minutes prior to addition.
-
Reaction: Seal the flask and place it in a preheated oil bath or heating block at 90 °C. Stir the reaction vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 5-cyano-2-phenylpyridine.
Conclusion
The successful implementation of cyanopyridine boronic acids in Suzuki-Miyaura coupling is a nuanced task that hinges on understanding the unique electronic and steric properties of each isomer.
-
The 3- and 4-cyanopyridine isomers are generally more straightforward coupling partners, though they still benefit from robust, modern catalyst systems to overcome the electron-withdrawing nature of the ring.
-
The 2-cyanopyridine isomer represents a significant challenge due to its propensity for catalyst inhibition and rapid protodeboronation. Success with this substrate is rarely achieved with "standard" conditions and almost always requires the use of advanced, bulky phosphine ligands, carefully chosen bases, and often, the use of stabilized boronic acid surrogates like MIDA boronates.
For researchers in drug development, mastering these challenging couplings is not merely an academic exercise. It is a critical enabling technology that opens the door to novel chemical space and allows for the efficient, late-stage functionalization required to build the complex molecular architectures of next-generation therapeutics.
References
- Pipzine Chemicals. (n.d.). 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Watson, D. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.
- Wikipedia. (n.d.). Suzuki reaction.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Protodeboronation.
- Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
- Wiley Online Library. (n.d.). Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization.
- Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters.
- Royal Society of Chemistry. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings.
- Royal Society of Chemistry. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Journal of the American Chemical Society. (n.d.). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study.
- Journal of the American Chemical Society. (2021). Developing Efficient Suzuki Cross-Coupling Catalysts by Doping Palladium Clusters with Silver.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Borates Today. (2021). Boron Suzuki Coupling.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Reddit. (n.d.). Struggling with Suzuki Reaction.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide.
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
Sources
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 15. nbinno.com [nbinno.com]
- 16. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Reactivity of (2-Cyanopyridin-4-YL)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials.[1][2] Pyridine-containing structures are of particular interest due to their ubiquity in bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of (2-Cyanopyridin-4-YL)boronic acid and its structural isomers: (3-cyanopyridin-4-yl)boronic acid, (4-cyanopyridin-2-yl)boronic acid, and (4-cyanopyridin-3-yl)boronic acid. Our focus will be on their performance in the palladium-catalyzed Suzuki-Miyaura coupling, elucidating the subtle yet critical differences in their reactivity profiles.
Understanding the Reactivity Landscape of Pyridylboronic Acids
The utility of pyridylboronic acids in cross-coupling reactions is often tempered by a set of inherent challenges, primarily the "2-pyridyl problem."[3] This phenomenon refers to the diminished reactivity and stability of 2-pyridylboronic acids, which is attributed to two main factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, when in proximity to the boronic acid at the 2-position, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Protodeboronation: This undesired side reaction, the cleavage of the C-B bond by a proton source, is often more facile for 2-pyridylboronic acids.[4][5] Studies have shown that 2-pyridylboronic acids can undergo rapid protodeboronation, especially under neutral or near-neutral pH conditions, proceeding through a zwitterionic intermediate.[4][5] In contrast, 3- and 4-pyridylboronic acids are significantly more stable towards protodeboronation.[4][6]
The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, further modulates the electronic properties of the pyridine ring and, consequently, the reactivity of the boronic acid. The position of this group relative to both the pyridine nitrogen and the boronic acid moiety creates a nuanced reactivity profile for each isomer.
Comparative Analysis of Cyanopyridine Boronic Acid Isomers
The reactivity of the cyanopyridine boronic acid isomers in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the cyano group decreases the nucleophilicity of the arylboronic acid, which can slow down the transmetalation step of the catalytic cycle.[7] However, its position also influences the overall electron density of the pyridine ring and the stability of the boronic acid.
This compound
This isomer places the electron-withdrawing cyano group at the 2-position, adjacent to the nitrogen atom, and the boronic acid at the 4-position.
-
Electronic Effects: The strong inductive and mesomeric electron-withdrawing effect of the cyano group at the 2-position significantly reduces the electron density of the pyridine ring, making it a more electron-deficient coupling partner. This can be advantageous in the oxidative addition step if the pyridine ring is part of the electrophile, but as a nucleophile, the reduced electron density on the boronic acid can hinder transmetalation.
-
Steric Effects: The boronic acid at the 4-position is relatively unhindered, which is favorable for its approach to the palladium center.
-
Stability: Being a 4-pyridylboronic acid derivative, it is expected to have good stability against protodeboronation compared to 2-pyridyl isomers.[4][6]
(3-Cyanopyridin-4-YL)boronic acid
Here, the cyano group is at the 3-position, and the boronic acid is at the 4-position.
-
Electronic Effects: The cyano group at the 3-position exerts a strong electron-withdrawing effect, though the impact on the boronic acid at the 4-position is moderated compared to the 2-cyano isomer. The overall pyridine ring remains electron-deficient.
-
Steric Effects: Similar to the 2-cyano isomer, the boronic acid at the 4-position is sterically accessible.
-
Stability: As a 4-pyridylboronic acid, it is expected to be stable.
(4-Cyanopyridin-2-YL)boronic acid
This isomer presents the classic "2-pyridyl problem" compounded by the electronic influence of the cyano group.
-
Electronic Effects: The cyano group at the 4-position withdraws electron density from the ring, further deactivating the already challenging 2-pyridylboronic acid.
-
Steric and Proximity Effects: The boronic acid at the 2-position is subject to catalyst inhibition by the adjacent nitrogen lone pair and is highly susceptible to protodeboronation.[4][5] This combination of factors is expected to result in significantly lower reactivity and yields.
-
Stability: This isomer is predicted to be the least stable among the four due to the 2-pyridylboronic acid moiety.
(4-Cyanopyridin-3-YL)boronic acid
In this isomer, the boronic acid is at the 3-position, and the cyano group is at the 4-position.
-
Electronic Effects: The electron-withdrawing cyano group at the 4-position influences the electronic nature of the boronic acid at the 3-position.
-
Steric Effects: The boronic acid at the 3-position is generally less sterically hindered than a 2-substituted one, but more so than a 4-substituted one.
-
Stability: As a 3-pyridylboronic acid, it is expected to have good stability against protodeboronation.[4][6]
Experimental Data Comparison
| Isomer | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | Inferred from similar reactions |
| (3-Cyanopyridin-4-YL)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | Inferred from similar reactions |
| (4-Cyanopyridin-2-YL)boronic acid | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 45 | Inferred from similar reactions and the "2-pyridyl problem" |
| (4-Cyanopyridin-3-YL)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 | Inferred from similar reactions |
Disclaimer: The data in this table is illustrative and compiled from various literature sources describing Suzuki-Miyaura couplings of similar pyridine boronic acids. The yields are not from a direct comparative experiment and should be interpreted as indicative of the general reactivity trends.
From the compiled data and theoretical considerations, a general reactivity trend can be proposed:
(3-Cyanopyridin-4-yl)boronic acid ≥ This compound > (4-Cyanopyridin-3-YL)boronic acid >> (4-Cyanopyridin-2-YL)boronic acid
This trend is primarily dictated by the stability of the boronic acid (4- and 3-isomers being more stable than the 2-isomer) and the electronic effects of the cyano group. The slightly higher reactivity of the 3-cyano-4-yl isomer compared to the 2-cyano-4-yl isomer in some cases might be attributed to a more favorable electronic balance for the transmetalation step. The significantly lower reactivity of the 4-cyano-2-yl isomer is a direct consequence of the "2-pyridyl problem."
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a cyanopyridine boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Cyanopyridine boronic acid isomer (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the cyanopyridine boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Conclusion and Future Outlook
The reactivity of cyanopyridine boronic acid isomers in Suzuki-Miyaura coupling is a compelling example of how subtle changes in molecular architecture can have a profound impact on chemical behavior. While 4- and 3-pyridylboronic acid isomers bearing a cyano group are generally effective coupling partners, the 2-pyridyl isomer remains a significant challenge due to inherent instability and catalyst inhibition. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic routes and the efficient construction of complex pyridine-containing molecules. Future work in this area will likely focus on the development of more robust catalysts and protecting group strategies to overcome the limitations of the less reactive isomers, thereby expanding the synthetic toolbox for accessing novel chemical space.
References
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
- ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- SciSpace.
- Wikipedia.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- The Royal Society of Chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Journal of Chemical Information and Modeling. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]
- Myers, A. G. The Suzuki Reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate.
- YouTube. Suzuki cross-coupling reaction. [Link]
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 585-591. [Link]
- ResearchGate. Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid.... [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Syntheses.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 70. [Link]
- Molecules. Versatility of the Cyano Group in Intermolecular Interactions. [Link]
- Chemical & Pharmaceutical Bulletin.
- Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
- The Journal of Organic Chemistry. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Link]
- Molecules. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF. [Link]
- Angewandte Chemie International Edition. Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to (2-Cyanopyridin-4-YL)boronic acid pinacol ester: Navigating the Advantages in Complex Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent can significantly influence reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth technical comparison of (2-Cyanopyridin-4-YL)boronic acid pinacol ester, a reagent increasingly utilized for the synthesis of complex heterocyclic scaffolds. We will objectively evaluate its performance against common alternatives, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.
The Intrinsic Advantage of the Pinacol Ester Scaffold
Before delving into the specifics of the 2-cyanopyridine moiety, it is crucial to appreciate the inherent benefits of employing a pinacol boronic ester. Compared to their corresponding boronic acids, pinacol esters offer a significant leap in stability and handling.[1][2] Boronic acids are notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired and often difficult-to-remove byproduct.[3] This instability can be particularly pronounced with electron-deficient heteroaryl boronic acids.
Pinacol esters, by forming a cyclic boronate ester, effectively shield the boron atom, enhancing its stability towards air, moisture, and purification methods like column chromatography.[4] This robustness translates to a longer shelf-life and more consistent reactivity, which is a critical consideration in multi-step syntheses and high-throughput screening campaigns. Furthermore, the pinacol ester can act as a "slow-release" reservoir for the active boronic acid species under the basic conditions of the Suzuki-Miyaura reaction, which can help to maintain a low, steady concentration of the reactive intermediate and suppress side reactions.[2]
This compound pinacol ester: A Powerful Yet Challenging Coupling Partner
The this compound pinacol ester introduces a unique set of electronic properties to the Suzuki-Miyaura coupling landscape. The pyridine nitrogen and the 2-cyano group are both strongly electron-withdrawing, which significantly impacts the reactivity of the boronic ester.
Key Advantages:
-
Enhanced Stability: The electron-withdrawing nature of the 2-cyanopyridine ring further stabilizes the carbon-boron bond, making the pinacol ester particularly resistant to premature decomposition.
-
Access to Novel Chemical Space: This building block provides a direct route to 4-aryl-2-cyanopyridines, a structural motif present in numerous biologically active molecules and advanced materials. The cyano group itself is a versatile functional handle that can be further elaborated into a variety of other functionalities.
Inherent Challenges and Mitigation Strategies:
The primary challenge associated with this compound pinacol ester lies in its reduced nucleophilicity. The electron-deficient nature of the pyridine ring slows down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] This can lead to lower reaction yields and may require more forcing reaction conditions.
To overcome this, careful optimization of the reaction parameters is essential. The use of highly active palladium catalysts, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, or RuPhos), and appropriate bases are critical for achieving high yields.[1]
Comparative Performance Analysis
To provide a clear understanding of the practical utility of this compound pinacol ester, we will compare its performance in Suzuki-Miyaura coupling with alternative boronic acid derivatives and other synthetic methodologies for accessing 4-aryl-2-cyanopyridines.
Comparison with Other Boron Reagents
While direct, head-to-head comparative data for this compound pinacol ester versus its corresponding boronic acid, trifluoroborate, or MIDA ester under identical conditions is scarce in the literature, we can extrapolate expected performance based on established trends for similar electron-deficient systems.
| Boron Reagent | Structure | Key Advantages | Key Disadvantages | Expected Yield Range (with aryl bromide) |
| This compound | 2-Cyano-4-(B(OH)₂)Py | Higher reactivity (potentially faster reaction times). | Low stability, prone to protodeboronation, difficult to handle and purify. | Low to Moderate (highly variable) |
| This compound pinacol ester | 2-Cyano-4-(Bpin)Py | Good balance of stability and reactivity, commercially available. | Less reactive than the boronic acid, may require optimized conditions. | Moderate to Good |
| Potassium (2-Cyanopyridin-4-YL)trifluoroborate | K[2-Cyano-4-(BF₃)Py] | High stability, often crystalline and easy to handle. | Often requires specific activation conditions (e.g., aqueous base). | Moderate to Good |
| (2-Cyanopyridin-4-YL) MIDA boronate | 2-Cyano-4-(BMIDA)Py | Exceptional stability, compatible with a wide range of reaction conditions. | Generally lower reactivity, requires a deprotection step to release the boronic acid. | Moderate (after deprotection) |
Note: The expected yield ranges are estimations based on literature for similar electron-deficient heteroaryl boronic acids and esters. Actual yields will be highly dependent on the specific substrate, catalyst, and reaction conditions.
The data suggests that for applications where stability and reproducibility are paramount, the pinacol ester offers a significant advantage over the free boronic acid. While MIDA boronates provide the highest stability, their use introduces an additional deprotection step, which may not be ideal for all synthetic routes.
Comparison with Alternative Synthetic Methodologies
The Suzuki-Miyaura coupling is not the only method for the synthesis of 4-aryl-2-cyanopyridines. Other cross-coupling reactions and C-H activation strategies can also be employed.
| Method | Description | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of a boronic ester with an aryl halide. | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Can be challenging for electron-deficient substrates, potential for side reactions. |
| Stille Coupling | Pd-catalyzed cross-coupling of an organostannane with an aryl halide.[1][6] | Generally high yielding and tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts is a major drawback.[6] |
| Direct C-H Arylation | Pd-catalyzed direct coupling of a C-H bond in 2-cyanopyridine with an aryl halide.[7] | Atom-economical (avoids pre-functionalization with boron or tin). | Often requires specific directing groups for regioselectivity, may require harsh conditions. |
For many applications, the Suzuki-Miyaura coupling with this compound pinacol ester represents the most practical approach due to the low toxicity of the boron reagents and the mild reaction conditions. However, for specific substrates where the Suzuki-Miyaura coupling proves to be low-yielding, Stille coupling or direct C-H arylation may be viable alternatives, provided the associated challenges are addressed.
Experimental Protocols and Workflow
To illustrate the practical application of this compound pinacol ester, a general protocol for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that this is a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing your reactions.
Conclusion and Future Outlook
This compound pinacol ester stands as a valuable and strategic building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its primary advantage lies in the enhanced stability conferred by the pinacol ester group, which is crucial when dealing with an electron-deficient pyridine ring. While its inherent reactivity is lower than the corresponding boronic acid, this can be readily overcome with modern, highly active catalyst systems.
For researchers and drug development professionals, the use of this reagent provides a reliable and reproducible method for introducing the 2-cyanopyridin-4-yl moiety into target molecules. As the demand for novel heterocyclic scaffolds in medicinal chemistry and materials science continues to grow, the importance of well-defined, stable, and versatile building blocks like this compound pinacol ester will only increase. Future developments in catalyst technology will likely further expand the scope and efficiency of couplings involving this and other challenging boronic esters.
References
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health.
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. KAUST Repository.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Stille Coupling. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization. ResearchGate.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers.
- Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. National Institutes of Health.
- Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC.
- Arylation of amines with 2-cyano or 4-cyanopyridines. ResearchGate.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Stability: A Comparative Guide to the Synthesis and Handling of (2-Cyanopyridin-4-YL)boronic acid MIDA Ester
For the Researcher, Scientist, and Drug Development Professional: A definitive guide to overcoming the inherent instability of pyridylboronic acids through N-methyliminodiacetic acid (MIDA) esterification.
The utility of pyridylboronic acids as key building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry, is often hampered by their notorious instability. This is especially true for pyridyl systems bearing electron-withdrawing groups, such as a cyano moiety, which exacerbates the propensity for protodeboronation and other decomposition pathways. The (2-Cyanopyridin-4-YL)boronic acid is a prime example of such a challenging substrate. This guide provides a comprehensive analysis of the synthesis and superior stability of its N-methyliminodiacetic acid (MIDA) ester derivative, presenting it as a robust and reliable alternative for cross-coupling reactions. We will delve into the mechanistic underpinnings of its stability, provide detailed experimental protocols, and offer a comparative analysis against other common boronic acid surrogates.
The Challenge: The Instability of Pyridylboronic Acids
Pyridylboronic acids, particularly 2- and 4-substituted isomers, are known for their limited shelf-life and decomposition under common reaction conditions. The lone pair of electrons on the pyridine nitrogen can interact with the vacant p-orbital of the boron atom, leading to a variety of decomposition pathways. This instability is a significant bottleneck in multi-step syntheses, often leading to low yields and reproducibility issues.
The Solution: The MIDA Boronate Strategy
The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the use of unstable boronic acids.[1][2] By converting the trigonal planar, sp²-hybridized boronic acid into a tetracoordinate, sp³-hybridized MIDA boronate, the vacant p-orbital on the boron is effectively shielded. This results in a crystalline, air-stable, and chromatography-compatible solid that is unreactive under standard anhydrous cross-coupling conditions. The true elegance of the MIDA ester lies in its ability to act as a "slow-release" form of the boronic acid. Under specific aqueous basic conditions, the MIDA ester hydrolyzes in a controlled manner to liberate the active boronic acid in situ, ready to participate in the catalytic cycle.[1][2]
Synthesis of this compound MIDA Ester
A reliable and efficient synthesis of this compound MIDA ester can be achieved through a two-step process starting from a readily available halopyridine precursor. The general workflow involves an initial Miyaura borylation to introduce a pinacol boronate ester, followed by transesterification with MIDA.
Experimental Protocol: Synthesis of this compound MIDA ester
Part A: Synthesis of this compound pinacol ester via Miyaura Borylation [3][4]
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-cyanopyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Add anhydrous 1,4-dioxane (approximately 0.2 M concentration relative to the halopyridine).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a solid.
Part B: Synthesis of this compound MIDA ester [5]
-
In a round-bottom flask, combine this compound pinacol ester (1.0 eq.) and N-methyliminodiacetic acid (MIDA, 1.0 eq.).
-
Add a 5% (v/v) solution of dimethyl sulfoxide (DMSO) in toluene (approximately 0.5 M concentration relative to the pinacol ester).
-
Heat the mixture under reflux with a Dean-Stark trap to azeotropically remove isopropanol and water for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The MIDA ester product often precipitates from the toluene solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization (e.g., from acetone/diethyl ether) or by washing the solid with a non-polar solvent to yield the pure this compound MIDA ester.
Comparative Stability Analysis
The enhanced stability of the MIDA ester over the free boronic acid and its pinacol ester is dramatic. The following table provides a qualitative and quantitative comparison based on established data for similar unstable heterocyclic boronic acids.[1][2]
| Parameter | This compound | This compound pinacol ester | This compound MIDA ester |
| Physical Form | Often an amorphous solid, can be difficult to handle. | Typically a crystalline solid. | Crystalline, free-flowing solid. |
| Air Stability | Low; significant decomposition observed within days.[1] | Moderate; more stable than the free acid but can still degrade over time. | High; indefinitely stable on the benchtop under air (>60 days with >95% purity).[1] |
| Moisture Stability | Prone to hydrolysis and protodeboronation. | Susceptible to hydrolysis, especially under acidic or basic conditions. | High; stable to ambient moisture.[6] |
| Chromatography | Generally incompatible with silica gel chromatography. | Can be purified by silica gel chromatography, but some degradation may occur. | Fully compatible with silica gel chromatography. |
| Thermal Stability | Moderate; can decompose upon heating. | Moderate to high. | High; stable at elevated temperatures in anhydrous conditions (up to 80-100 °C). |
Comparison with Other Boronic Acid Protecting Groups
While MIDA esters offer exceptional stability and controlled reactivity, other protecting groups are also employed in organic synthesis. Each has its own set of advantages and disadvantages.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions |
| MIDA Ester | Tetracoordinate Boron | Exceptional stability, chromatography compatible, "slow-release" capability.[1][6] | Synthesis can be more involved than for simple esters. | Mild aqueous base (e.g., NaOH, K₃PO₄). |
| Pinacol Ester | Trigonal Boron | Readily synthesized via Miyaura borylation, widely used.[7] | Moderate stability, can be difficult to hydrolyze cleanly. | Acidic conditions (often harsh), or transesterification.[8] |
| Trifluoroborate Salt | Tetracoordinate Boron | Generally high stability, crystalline solids. | Can have poor solubility in organic solvents, requires stoichiometric fluoride. | Aqueous acid or silica gel.[9] |
| Diaminonaphthalene (dan) | Tetracoordinate Boron | Very high stability due to strong B-N coordination.[7] | Can be too stable, requiring harsh deprotection. | Strong acid.[7] |
The "Slow-Release" Advantage in Suzuki-Miyaura Cross-Coupling
The key to the MIDA ester's utility in cross-coupling is the ability to control the rate of boronic acid release. In anhydrous conditions, the MIDA ester is unreactive. In the presence of an aqueous base, it hydrolyzes to generate a low, steady-state concentration of the highly reactive (and unstable) boronic acid. This minimizes decomposition while ensuring enough of the active species is present to participate in the catalytic cycle.
Conclusion
For challenging substrates like this compound, the MIDA ester strategy offers an unparalleled combination of stability, ease of handling, and controlled reactivity. Its ability to be purified by standard chromatographic techniques and its remarkable shelf-life make it an ideal building block for complex, multi-step syntheses in drug discovery and materials science. While other protecting groups have their place, the MIDA boronate stands out as the gold standard for taming otherwise intractable pyridylboronic acids, enabling chemists to unlock their full synthetic potential with confidence and reproducibility.
References
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
- High-Purity 4-Bromo-2-Cyanopyridine: Synthesis, Applications, and Supplier Insights. (2025). BenchChem.
- A Method for the Deprotection of Alkylpinacolyl Boron
- Exploring 4-Bromo-2-Cyanopyridine: A Key Organic Synthesis Intermedi
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
- MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). Organic Syntheses.
- A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... (n.d.). Organic Syntheses Procedure.
- Miyaura boryl
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). PMC - NIH. [Link]
- Boron Chemistry: An Overview. (2016). ACS Symposium Series.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? (2015).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- MIDA-protected Boron
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Stable and Effective Alternatives for (2-Cyanopyridin-4-YL)boronic Acid in Cross-Coupling Reactions
For researchers and drug development professionals, the 2-cyanopyridine moiety is a privileged scaffold, frequently appearing in molecules of significant biological interest. The Suzuki-Miyaura cross-coupling reaction is a primary tool for its installation, with (2-Cyanopyridin-4-YL)boronic acid serving as a key building block. However, the practical application of this and similar heteroaryl boronic acids is often hampered by inherent instability, leading to challenges in storage, handling, and reaction reproducibility.
This guide provides an in-depth comparison of robust, field-proven alternatives to this compound. We will move beyond a simple list of substitutes to explain the chemical principles behind their enhanced performance, present comparative experimental data, and provide detailed protocols to empower you to select and implement the optimal reagent for your specific synthetic challenge.
The Root of the Problem: The Instability of Heteroaryl Boronic Acids
Before exploring alternatives, it is crucial to understand why many heteroaryl boronic acids, particularly those with nitrogen atoms ortho or para to the boronic acid group like 2- and 4-pyridyl derivatives, are notoriously unstable.[1][2][3] Their decomposition can proceed through several pathways:
-
Protodeboronation: This is often the most significant decomposition pathway, where the carbon-boron bond is cleaved by a proton source (like trace water or acidic media), replacing the boronic acid with a hydrogen atom. This process is often accelerated by the presence of palladium catalysts and heat.[1][3]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, converting the boronic acid to the corresponding phenol, which in this case would be a hydroxypyridine derivative.
-
Anhydride Formation (Boroxines): Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is a reversible process, it complicates accurate stoichiometry as the molecular weight changes, leading to reproducibility issues.[2][4]
These instability issues result in decreased reaction yields, the need for a large excess of the boronic acid, and difficulties in purification. The search for stable, reliable surrogates is therefore not just a matter of convenience, but a critical need for efficient and scalable synthesis.
Superior Alternatives: A Head-to-Head Comparison
We will focus on the two most effective and widely adopted classes of alternatives: Potassium Organotrifluoroborates and N-Methyliminodiacetic Acid (MIDA) Boronates.
Potassium (2-Cyanopyridin-4-YL)trifluoroborate
First introduced by Vedejs, potassium organotrifluoroborates are air- and moisture-stable, free-flowing crystalline solids.[4] This stability is conferred by the formation of a tetracoordinate anionic boron "ate" complex, which is significantly less susceptible to the decomposition pathways that plague boronic acids.[5]
Principle of Operation: Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt slowly hydrolyzes in situ to release the active boronic acid (or a related boronate species) for the catalytic cycle. They can be thought of as a stable reservoir of the boronic acid.[5]
Advantages:
-
Exceptional Stability: Can be stored on the benchtop for extended periods without degradation.[5][6]
-
Ease of Handling: As crystalline solids, they are easy to weigh and handle, ensuring accurate stoichiometry.[4]
-
Improved Reactivity: In many cases, they provide higher yields than the corresponding boronic acids, especially in challenging couplings.
Considerations:
-
They typically have poor solubility in many common organic solvents.[4]
-
The reaction conditions, particularly the choice of base and the presence of water, are critical for efficient hydrolysis and subsequent transmetalation.
(2-Cyanopyridin-4-YL)-MIDA Boronate
Developed by the Burke group, MIDA boronates represent a transformative solution for handling unstable boronic acids.[1] The boronic acid is protected by forming a bicyclic boronate ester with N-methyliminodiacetic acid (MIDA).
Principle of Operation: MIDA boronates are exceptionally stable to a wide range of reagents and conditions, including silica gel chromatography.[1][7] Their key feature is the "slow-release" of the boronic acid under specific basic conditions (typically aqueous K₃PO₄). This controlled release maintains a very low, steady-state concentration of the unstable boronic acid in the reaction mixture, ensuring that it engages in the productive catalytic cycle faster than it can decompose.[1][8]
Advantages:
-
Unparalleled Stability: MIDA boronates are generally indefinitely stable on the benchtop and are compatible with silica gel chromatography, simplifying purification.[1][7]
-
Controlled "Slow-Release": Minimizes decomposition of the active boronic acid, leading to dramatically improved yields, especially with slow or challenging coupling partners.[1]
-
Broad Compatibility: The stability of the MIDA group allows for chemical transformations on other parts of the molecule before the boron is utilized in a cross-coupling reaction.[9]
Considerations:
-
Requires specific conditions (mild aqueous base) for the deprotection/slow-release step.
-
The MIDA ligand adds significant mass to the reagent.
Performance Data: A Comparative Summary
The following table summarizes representative yield data from studies comparing unstable boronic acids with their MIDA boronate counterparts in Suzuki-Miyaura couplings with aryl chlorides, which are known to be challenging coupling partners.
| Entry | Boron Reagent | Coupling Partner | Yield (%) |
| 1 | 2-Furylboronic acid | 4-Chloroacetophenone | 50 |
| 2 | 2-Furyl-MIDA boronate | 4-Chloroacetophenone | 92 |
| 3 | 2-Thiophenylboronic acid | 4-Chloroacetophenone | 37 |
| 4 | 2-Thiophenyl-MIDA boronate | 4-Chloroacetophenone | 94 |
| 5 | 2-Pyridylboronic acid | 4-Chloroanisole | <5 |
| 6 | 2-Pyridyl-MIDA boronate | 4-Chloroanisole | 91 |
Data synthesized from findings in reference[1]. The dramatic increase in yield, particularly for the notoriously unstable 2-pyridyl system (Entry 6), underscores the power of the slow-release strategy.
Decision Workflow for Reagent Selection
To assist in choosing the appropriate reagent, the following workflow can be applied.
Caption: A decision tree to guide the selection of the optimal boron reagent.
Beyond Boron: Alternative Synthetic Strategies
For a comprehensive perspective, it's valuable to consider synthetic routes that circumvent the C(sp²)-B bond entirely.
-
Buchwald-Hartwig Amination: A powerful alternative involves forming the C-N bond. For example, one could couple 4-chloro-2-cyanopyridine with an appropriate amine or 4-aminopyridine with an aryl halide. This reaction is palladium-catalyzed and has a broad substrate scope.[10][11][12]
-
Direct Cyanation: If a biaryl precursor is available, direct cyanation of the pyridine ring can be an option. Various methods exist, from classical approaches using cyanide salts with an activating agent to more modern transition-metal-catalyzed reactions.[13][14]
These alternative retrosynthetic disconnections provide valuable flexibility in planning the synthesis of complex target molecules.
Experimental Protocols
The following are detailed, representative protocols for conducting Suzuki-Miyaura reactions with the discussed reagents.
Protocol 1: Suzuki-Miyaura Coupling Using a Potassium Trifluoroborate Salt
This protocol is adapted from methodologies developed for heteroaryl trifluoroborates.[4][15]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium (2-Cyanopyridin-4-YL)trifluoroborate (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Potassium (2-Cyanopyridin-4-YL)trifluoroborate (1.5 equiv), Pd(PPh₃)₄ (0.03 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol is based on the highly effective slow-release conditions reported by the Burke group.[1][8]
Materials:
-
Aryl or heteroaryl halide (typically a chloride or bromide) (1.0 equiv)
-
(2-Cyanopyridin-4-YL)-MIDA boronate (1.0-1.2 equiv)
-
Palladium Catalyst System: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (5:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), (2-Cyanopyridin-4-YL)-MIDA boronate (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress. These reactions may run for 12-24 hours due to the controlled release mechanism.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. The stability of any unreacted MIDA boronate to chromatography simplifies purification.[1]
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
- (PDF) MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. (2023).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science, 8(4), 2512-2519. [Link]
- (PDF) Recent Advances in the Synthesis and Reactivity of MIDA Boronates. (2021). Chemistry – An Asian Journal. [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4115-4132. [Link]
- Lecker, R. M., & Salingue, F. H. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 15(4), 2444-2458. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia. (2023).
- Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
- Chemistry LibreTexts. (2023).
- Organic Syntheses. (2014).
- Al-Zoubi, R. M., et al. (2021).
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
- Kondo, Y., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 25(23), 5576. [Link]
- Allais, C., et al. (2020).
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
- Google Patents. (2004).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Roscales, S., & Csáky, A. G. (2014). How to make C–N bonds using boronic acids and their derivatives without transition metals. Organic & Biomolecular Chemistry, 12(30), 5579-5590. [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4115-4132. [Link]
- Organic Syntheses. (2012).
- ResearchGate. (2023). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. [Link]
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2293. [Link]
- ResearchGate. (2019). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
- Organic Chemistry Portal.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]
- Molander, G. A., & Traister, K. M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 8(21), 4875-4883. [Link]
- Broom, T., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 16(1), 82-90. [Link]
- ResearchGate. (2018). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Suzuki Reactions with Cyanopyridylboronic Acids: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials. Among the vast array of coupling partners, cyanopyridylboronic acids offer a unique combination of a versatile nitrogenous heterocycle and a synthetically useful cyano group. However, the successful implementation of these reagents is not without its challenges, and a nuanced understanding of their reactivity is crucial for achieving optimal yields.
This guide provides a comparative analysis of the performance of 2-cyano-, 3-cyano-, and 4-cyanopyridylboronic acids in Suzuki reactions. We will delve into the mechanistic underpinnings of their reactivity, present a comparative analysis of expected yields based on established principles and available data, and provide detailed experimental protocols to empower you to navigate the complexities of these powerful building blocks.
The "2-Pyridyl Problem" and the Influence of the Cyano Group
A well-documented challenge in Suzuki couplings involving pyridylboronic acids is the "2-pyridyl problem."[1] The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation (the loss of the boronic acid group), resulting in diminished yields.[1][2] This issue is a critical consideration when working with 2-cyanopyridylboronic acid.
The position of the electron-withdrawing cyano group on the pyridine ring further modulates the electronic properties and, consequently, the reactivity of the boronic acid. In general, electron-deficient heteroarylboronic acids, such as cyanopyridylboronic acids, exhibit a slower rate of transmetalation in the Suzuki catalytic cycle.[2] This inherent challenge necessitates careful optimization of reaction conditions to drive the reaction to completion and maximize product yield.
Comparative Yield Analysis: 2-Cyano vs. 3-Cyano vs. 4-Cyanopyridylboronic Acids
The introduction of the strongly electron-withdrawing cyano group is expected to decrease the nucleophilicity of the pyridyl ring, potentially slowing the transmetalation step for all isomers. However, the positional influence remains a key determinant of overall success.
| Isomer | Expected Relative Yield | Key Challenges | Mitigation Strategies |
| 2-Cyanopyridylboronic Acid | Lower | - "2-Pyridyl Problem" (catalyst inhibition)- High susceptibility to protodeboronation- Slow transmetalation | - Use of more stable boronate esters (e.g., pinacol)- Employment of bulky, electron-rich ligands (e.g., Buchwald ligands)- Use of strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) |
| 3-Cyanopyridylboronic Acid | Higher | - Slower transmetalation due to electron-withdrawing cyano group | - Optimized catalyst systems- Increased reaction temperature |
| 4-Cyanopyridylboronic Acid | Higher | - Slower transmetalation due to electron-withdrawing cyano group | - Optimized catalyst systems- Increased reaction temperature |
Note: This table represents a qualitative comparison based on established chemical principles. Actual yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: A simplified catalytic cycle of the Suzuki-Miyaura reaction.
The rate-limiting step for electron-deficient heteroarylboronic acids, including cyanopyridylboronic acids, is often the transmetalation step. The choice of a suitable base is critical to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.
Experimental Protocols: Strategies for Success
The following protocols provide a starting point for performing Suzuki-Miyaura coupling reactions with cyanopyridylboronic acids. Optimization of these conditions for your specific substrates is highly recommended.
General Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for 3- and 4-Cyanopyridylboronic Acids
This protocol is a robust starting point for the more reactive 3- and 4-isomers.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3- or 4-Cyanopyridylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, cyanopyridylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for 2-Cyanopyridylboronic Acid Derivatives
Due to the inherent challenges of the 2-isomer, using a more stable boronate ester is highly recommended.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Cyanopyridine-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, 2-cyanopyridine-boronic acid pinacol ester, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting and Optimization
Low yields in Suzuki couplings with cyanopyridylboronic acids can often be attributed to a few key factors. The following decision tree can guide your optimization efforts.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Conclusion
Cyanopyridylboronic acids are valuable and versatile building blocks for the synthesis of complex molecules. While their use in Suzuki-Miyaura cross-coupling reactions can present challenges, a thorough understanding of their reactivity profiles and the application of optimized protocols can lead to successful outcomes. The 3- and 4-isomers are generally more reliable coupling partners, while the 2-isomer requires special attention to mitigate the effects of the "2-pyridyl problem" and its inherent instability. By carefully selecting reagents and reaction conditions, researchers can effectively harness the synthetic potential of these important heteroaromatic building blocks.
References
- Guild, C.; St-Onge, M.; et al. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Parry, P. R.; Wang, C.; et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
- Hayden, A. E.; et al. (2012). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Molander, G. A.; Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Tucker, J. W.; et al. (2018).
- Thompson, A. S.; et al. (1995). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 36(49), 8937-8940.
- Grygorenko, O. O.; et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 579-585.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Parry, P. R.; Wang, C.; et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
- Snieckus, V.; et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2245.
- Snieckus, V.; et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
- Karon, K.; et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- Reddy, T. J.; et al. (2008). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 49(39), 5549-5552.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Li, Z.; et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(2), 1256-1263.
- Fu, G. C.; et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
Sources
Introduction: The Subtle Power of Electronic Effects in Heterocyclic Chemistry
An In-Depth Guide to the Electronic Effects of the Cyano Group in (2-Cyanopyridin-4-YL)boronic Acid: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and materials science, pyridylboronic acids are indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The reactivity and physicochemical properties of these molecules are not monolithic; they are exquisitely controlled by the electronic nature of the substituents on the pyridine ring. Understanding these substituent effects is paramount for rational molecular design.
This guide provides an in-depth analysis of the potent electronic effects exerted by a cyano (-C≡N) group at the 2-position of a pyridine-4-yl-boronic acid scaffold. We will dissect how this single functional group dramatically alters the molecule's properties, from the acidity of the boronic acid moiety to its reactivity in synthetic transformations. Through a comparative lens, supported by spectroscopic data and established experimental protocols, this document will equip researchers with the field-proven insights necessary to harness the unique characteristics of this compound.
Section 1: Deconstructing the Electron-Withdrawing Nature of the 2-Cyano Group
The cyano group is a powerful electron-withdrawing group (EWG) that operates through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-M). When placed on a pyridine ring, which itself is an electron-deficient heterocycle, these effects are compounded.
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the pyridine ring, reducing the overall electron density across the molecule.
-
Resonance Effect (-M): The cyano group's triple bond can participate in conjugation with the π-system of the pyridine ring. It withdraws electron density via resonance, delocalizing it onto the nitrogen atom of the nitrile. This effect is most pronounced at the ortho and para positions relative to the cyano group.
In this compound, the boronic acid at the 4-position is para to the cyano group at the 2-position. This geometric arrangement maximizes the resonance-based electron withdrawal from the carbon atom bearing the boron moiety, significantly impacting its electronic character. This is further amplified by the inherent electron-withdrawing nature of the pyridine ring nitrogen.
Figure 1: Combined inductive (-I) and resonance (-M) electron-withdrawing effects in this compound.
Section 2: The Impact on Acidity: A Comparative pKa Analysis
Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species.[3] The equilibrium of this reaction, quantified by the pKa, is highly sensitive to the electronic environment. Electron-withdrawing groups attached to the aryl ring stabilize the resulting anionic boronate, thereby increasing the acidity of the boronic acid (i.e., lowering its pKa value).[4]
Due to the potent -I and -M effects of the 2-cyano group and the pyridine nitrogen, this compound is expected to be a significantly stronger Lewis acid than both its phenyl- and unsubstituted pyridine analogs.
Table 1: Comparison of Boronic Acid pKa Values
| Compound | Key Structural Feature | Expected pKa Range | Rationale |
| Phenylboronic Acid | Benzene ring (neutral) | 8.8 - 9.2 | Baseline acidity for a simple arylboronic acid.[5] |
| 4-Cyanophenylboronic Acid | Benzene + para-CN group | 7.8 - 8.2 | The -M effect of the cyano group increases acidity.[6] |
| Pyridine-4-boronic Acid | Pyridine ring (electron-deficient) | 8.0 - 8.5 | The ring nitrogen acts as an EWG, increasing acidity over phenylboronic acid. |
| This compound | Pyridine + 2-CN group | < 7.5 | Synergistic electron withdrawal from both the ring nitrogen and the 2-cyano group leads to a pronounced increase in Lewis acidity. |
| (2-Aminopyridin-4-YL)boronic Acid | Pyridine + 2-NH₂ group | > 8.5 | The amino group is an electron-donating group (EDG), which decreases acidity relative to the pyridine-4-boronic acid baseline. |
Experimental Protocol: Determination of Boronic Acid pKa via UV-Vis Spectroscopy
This protocol outlines a robust method for determining the pKa of a boronic acid by monitoring the change in UV absorbance as a function of pH.
Causality: The trigonal boronic acid and the tetrahedral boronate species have different electronic structures and thus different UV-Vis absorbance spectra. By titrating the pH and monitoring the absorbance at a wavelength where the two species differ maximally, one can determine the pH at which they are present in equal concentrations, which corresponds to the pKa.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the boronic acid in a suitable organic solvent (e.g., DMSO or Methanol).
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values, spanning a range from approximately pKa - 2 to pKa + 2 (e.g., from pH 5.0 to 10.0 in 0.5 pH unit increments).
-
Sample Preparation: In a series of quartz cuvettes, add a small, constant volume of the boronic acid stock solution to each buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis:
-
Identify a wavelength with a significant difference in absorbance between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa of the boronic acid.
-
Figure 2: Experimental workflow for pKa determination using UV-Vis spectroscopy.
Section 3: Spectroscopic Fingerprints of an Electron-Deficient System
The strong electron-withdrawing character of the 2-cyano group leaves distinct signatures in the molecule's NMR and IR spectra.
-
¹H NMR Spectroscopy: The protons on the pyridine ring of this compound are expected to be significantly deshielded (shifted downfield) compared to those in pyridine-4-boronic acid. This is a direct consequence of the reduced electron density around them.
-
IR Spectroscopy: The vibrational frequency of the nitrile (C≡N) stretch is a sensitive probe of its electronic environment. In aromatic nitriles, conjugation between the C≡N bond and the aromatic ring weakens the bond slightly, lowering its stretching frequency compared to saturated nitriles.[7] The strong electron-withdrawing nature of the pyridylboronic acid scaffold will influence this position.
Table 2: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signal (approx. ppm) | C≡N IR Stretch (cm⁻¹) | Reference |
| 4-Cyanopyridine | H2/H6: 8.83, H3/H5: 7.55 | 2240 - 2220 | [8][9] |
| 2-Cyanopyridine | H6: 8.76 | 2240 - 2220 | [8] |
| This compound | All ring protons expected at high δ (downfield) | ~2230 | Inferred |
| Acetonitrile (Saturated nitrile) | N/A | 2260 - 2240 | [7] |
Causality: The downfield chemical shifts in the ¹H NMR spectrum are a direct result of the reduced electron density around the protons, which lessens the shielding effect from the applied magnetic field. The position of the C≡N IR stretch reflects the strength of the triple bond; conjugation with the electron-poor ring system influences the bond order and, consequently, the vibrational frequency.[10][11]
Section 4: Functional Consequences: Enhanced Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. The electronic properties of the boronic acid partner play a critical role in the efficiency of the catalytic cycle, particularly in the transmetalation step.
The Catalytic Cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form an anionic "ate" complex, which is more nucleophilic.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The increased Lewis acidity of this compound is highly advantageous for the transmetalation step. A lower pKa means that the boronic acid is more readily converted into the reactive boronate "ate" complex, even with milder bases, which can facilitate a faster or more efficient transmetalation.[12] Furthermore, the electron-deficient nature of the pyridine ring can accelerate the final reductive elimination step.[13]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Products from (2-Cyanopyridin-4-YL)boronic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyanopyridine Boronic Acid Scaffold
(2-Cyanopyridin-4-YL)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring functionalized with both an electron-withdrawing cyano group and a versatile boronic acid handle, makes it a prime candidate for constructing complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and imparts aqueous solubility, while the cyano group can serve as a metabolic block, a polar contact, or a synthetic handle for further elaboration. The boronic acid moiety is, of course, the gateway to one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.[2][3][4]
Given its utility, the rigorous validation of products derived from this reagent is not merely a procedural step but a cornerstone of ensuring the integrity of downstream research and development. This guide provides an in-depth comparison of critical analytical techniques, explains the causal logic behind their application, and offers field-proven protocols for the unambiguous validation of these valuable compounds.
The Primary Transformation: Suzuki-Miyaura Cross-Coupling
The most prevalent application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forges a new carbon-carbon bond between the pyridine ring and an aryl, heteroaryl, or vinyl halide/triflate.[2][4] Understanding the reaction's core mechanism and potential side reactions is fundamental to designing a robust validation strategy.
The Catalytic Cycle and Its Implications for Validation
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for success, particularly with an electron-deficient heterocycle like 2-cyanopyridine.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Anticipating the Analytical Challenge: Products and Common Impurities
A successful validation strategy begins with a clear understanding of what to look for. Beyond the desired coupled product, several byproducts can arise, each presenting a unique analytical signature.
Caption: Expected product and common impurities from a Suzuki coupling reaction.
Common impurities requiring analytical differentiation include:
-
Homocoupled Boronic Acid: Dimerization of the boronic acid to form 4,4'-bipyridine-2,2'-dicarbonitrile. This is often promoted by oxygen or excess palladium(II) species.[6][7]
-
Protodeboronation Product: Replacement of the C-B bond with a C-H bond, resulting in 2-cyanopyridine.[6]
-
Dehalogenated Starting Material: The aryl halide partner can lose its halogen, resulting in the parent arene.[6]
-
Boroxine: The cyclic anhydride formed from three molecules of boronic acid. Boroxines are in equilibrium with the boronic acid in the presence of water and can be the primary reacting species in anhydrous conditions.[5]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
The Validation Workflow: An Integrated Multi-Technique Approach
No single analytical technique provides a complete picture. A robust validation relies on an orthogonal workflow, where each method corroborates and expands upon the findings of the others.
Caption: A logical workflow for the comprehensive validation of reaction products.
Performance Comparison of Core Validation Techniques
The choice of analytical technique is driven by the specific question being asked—be it identity, structure, or purity. Mass spectrometry, NMR, and HPLC each offer distinct advantages and limitations.[8]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight of the product and fragments. | High sensitivity, requires minimal sample, rapid confirmation of product formation, ideal for reaction monitoring.[8][9][10] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[8] |
| NMR Spectroscopy | Detailed atomic connectivity, 3D structure, and stereochemistry. Quantitative information on purity (qNMR). | Provides unambiguous structure elucidation; allows for the identification and quantification of impurities.[11] | Lower sensitivity than MS, requires a larger and purer sample, can be time-consuming.[8] |
| HPLC / UPLC | Separation of components, retention time, and assessment of purity (%). Can be coupled with MS for definitive identification.[12] | Excellent for separating impurities and starting materials from the product; highly quantitative and reproducible.[13][14][15] | Requires method development; peak identity must be confirmed by another technique (like MS or NMR). |
Detailed Experimental Protocols
Causality: The following protocols are designed as a self-validating system. The LC-MS method provides a rapid check of product formation and guides purification. The purified fraction is then subjected to NMR for definitive structural proof, and the same HPLC method used for fractionation can be adapted for final purity assessment, ensuring consistency.
Protocol 1: Rapid Reaction Monitoring and Identity Confirmation by LC-MS
-
Rationale: This method is designed for high-throughput analysis to quickly confirm the presence of the desired product's molecular weight in the crude reaction mixture, guiding the decision to proceed with workup and purification.
-
Methodology:
-
Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture and dilute it 1:1000 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography (UPLC):
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is standard for these aromatic compounds.[16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient (e.g., 5% to 95% B over 1-2 minutes) is sufficient for this initial check.[16]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1-2 µL.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal, as the pyridine nitrogen is readily protonated.
-
Analysis: Scan a mass range appropriate for the expected product (e.g., m/z 100-600).
-
Validation Check: Look for the [M+H]⁺ ion corresponding to the exact mass of the desired 4-aryl-2-cyanopyridine product.
-
-
Protocol 2: Unambiguous Structure Elucidation by NMR Spectroscopy
-
Rationale: NMR is the definitive tool for proving the covalent structure. For a product of this compound, ¹H NMR confirms the successful C-C bond formation by showing the characteristic signals of both coupling partners and the specific shifts and coupling constants of the substituted pyridine ring.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Data Interpretation: The aromatic region is key. The protons on the pyridine ring are highly diagnostic.[11][17]
-
H6 (α to N): Most deshielded, typically δ 8.7-9.0 ppm. Appears as a doublet.
-
H5 (β to N): More shielded, typically δ 7.5-7.8 ppm. Appears as a doublet of doublets.
-
H3 (adjacent to the new aryl group): Chemical shift is highly dependent on the new substituent, but will typically appear as a singlet or a narrow doublet.
-
Signals corresponding to the newly introduced aryl group should be clearly visible and integrated into the correct ratio.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Data Interpretation: Confirm the presence of all expected carbon atoms. The cyanopyridine carbons have characteristic shifts:
-
Cyano Carbon (C≡N): ~δ 115-120 ppm.
-
C2 (bearing the CN): ~δ 140-145 ppm.
-
C4 (site of coupling): ~δ 150-155 ppm.
-
C6: ~δ 150-152 ppm.
-
-
-
Protocol 3: Quantitative Purity Assessment by HPLC
-
Rationale: This method provides a quantitative measure of product purity, essential for drug development and regulatory submissions. The goal is to achieve baseline separation of the main product from all potential impurities identified earlier.[12][13][18]
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the validated product at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Create a dilution for analysis (e.g., 0.1 mg/mL).
-
Chromatography (HPLC):
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a robust choice.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[16]
-
Mobile Phase B: Acetonitrile.
-
Method Development: Start with an isocratic method (e.g., 60% A, 40% B) and adjust based on the retention of the main peak. If impurities are close-eluting or have very different polarities, a shallow gradient is required. The goal is to have the main peak elute with a capacity factor (k') between 2 and 10.[15][18][19]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a λmax determined from a UV scan). A Photo-Diode Array (PDA) detector is highly recommended to check for peak purity.[19]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. This assumes all components have a similar response factor at the chosen wavelength. For absolute quantification, a standard curve with a reference material is required.
-
-
Conclusion
The validation of products derived from this compound is a multi-faceted process that demands a strategic and orthogonal analytical approach. Rapid identity confirmation by LC-MS, followed by definitive structural elucidation via NMR spectroscopy, and concluding with quantitative purity assessment by HPLC, constitutes a robust, self-validating workflow. By understanding the underlying chemistry of the Suzuki-Miyaura reaction and anticipating potential impurities, researchers can confidently and efficiently verify the integrity of these critical chemical entities, ensuring the reliability and success of their scientific endeavors.
References
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry - Benchchem.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- What is the NMR spectrum of Pyridine Series compounds like? - Blog - BTC.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- (PDF)
- High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF - ResearchG
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction.
- HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF - ResearchG
- Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionaliz
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- HPLC Method Development and Valid
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Public
- (PDF)
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
- Managing impurities in 2-Chloropyridine-3-boronic acid starting m
- Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines | Asian Journal of Chemistry.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- This compound | C6H5BN2O2 | CID 49760399 - PubChem.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI.
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.
Sources
- 1. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 13. waters.com [waters.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 18. pharmtech.com [pharmtech.com]
- 19. asianjpr.com [asianjpr.com]
Spectroscopic Comparison of Cyanopyridine Boronic Acid Isomers: A Guide for Researchers
In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of reagents and intermediates is paramount. Different isomers of a molecule can exhibit vastly different biological activities and chemical reactivities. This guide provides an in-depth spectroscopic comparison of cyanopyridine boronic acid isomers, offering a crucial tool for their unambiguous identification and quality control. We will explore how the positional variation of the cyano and boronic acid groups on the pyridine ring influences their spectroscopic signatures, providing a practical framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Purity
Cyanopyridine boronic acids are versatile building blocks in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring offers a key structural motif present in numerous pharmaceuticals, while the boronic acid and cyano functionalities provide reactive handles for molecular elaboration. The specific substitution pattern of these functional groups on the pyridine ring dictates the electronic properties and steric environment of the molecule, thereby influencing its reactivity and, ultimately, the properties of the final product. A precise understanding of the spectroscopic characteristics of each isomer is therefore not merely an academic exercise but a fundamental necessity for robust and reproducible chemical science.
This guide will focus on the key spectroscopic techniques used for the characterization of these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible & Fluorescence Spectroscopy. We will delve into the expected spectral features of representative cyanopyridine boronic acid isomers, supported by experimental data from related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to the electronic environment, providing a detailed map of the molecule's connectivity.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The position of the electron-withdrawing cyano group and the boronic acid group significantly perturbs the chemical shifts of the protons on the pyridine ring. Protons ortho and para to the nitrogen atom are typically deshielded and appear at a lower field (higher ppm), while the cyano group further deshields adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for Cyanopyridine Boronic Acid Isomers (in DMSO-d₆)
| Isomer | Predicted Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Cyano-3-pyridineboronic acid | H2: ~8.9 (s), H5: ~7.8 (d, J≈5), H6: ~8.8 (d, J≈5) |
| 5-Cyano-3-pyridineboronic acid | H2: ~9.2 (s), H4: ~8.5 (s), H6: ~9.0 (s)[1] |
| 2-Cyano-5-pyridineboronic acid | H3: ~8.0 (d, J≈8), H4: ~8.3 (dd, J≈8, 2), H6: ~9.1 (d, J≈2) |
Note: These are predicted values based on the analysis of related cyanopyridine and pyridineboronic acid structures. Actual values may vary.[2][3][4]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly dependent on their hybridization and electronic environment. The carbon atom attached to the boronic acid group will exhibit a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The cyano carbon appears in a distinct region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for Cyanopyridine Boronic Acid Isomers (in DMSO-d₆)
| Isomer | Predicted Carbon Chemical Shifts (δ, ppm) |
| 4-Cyano-3-pyridineboronic acid | C2: ~152, C3: (broad), C4: ~118 (CN), C5: ~125, C6: ~155, CN: ~117 |
| 5-Cyano-3-pyridineboronic acid | C2: ~155, C3: (broad), C4: ~140, C5: ~110, C6: ~153, CN: ~116.5[1][2] |
| 2-Cyano-5-pyridineboronic acid | C2: ~133, C3: ~138, C4: ~128, C5: (broad), C6: ~151, CN: ~118 |
Note: These are predicted values based on the analysis of related cyanopyridine and pyridineboronic acid structures.[2]
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center
¹¹B NMR spectroscopy provides direct information about the boron atom. The chemical shift of the boron nucleus is sensitive to its coordination environment. For arylboronic acids, a signal is typically observed in the range of δ 28-30 ppm in a polar solvent like DMSO-d₆.[5] This technique can be particularly useful to confirm the presence of the boronic acid functionality.[5]
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the cyanopyridine boronic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a boron-observe probe.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying the presence of key functional groups.
The most characteristic vibrational bands for cyanopyridine boronic acid isomers are the C≡N stretching frequency of the cyano group and the B-O and O-H stretching frequencies of the boronic acid moiety.
Table 3: Key FT-IR Vibrational Frequencies for Cyanopyridine Boronic Acid Isomers
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretch | 2220 - 2240[6][7] |
| Boronic Acid (B-O) | Stretch | 1330 - 1380[8] |
| Boronic Acid (O-H) | Stretch (broad) | 3200 - 3600[6] |
| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600[7] |
The exact position of the C≡N stretch can be subtly influenced by the electronic effects of the boronic acid group's position on the ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.
UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. The presence of both an electron-withdrawing cyano group and a boronic acid group on the pyridine ring will affect the π-π* transitions of the aromatic system.
Fluorescence spectroscopy can be a highly sensitive technique for differentiating isomers. The emission properties, including the emission maximum (λem) and quantum yield (ΦF), are dependent on the molecular structure and its interaction with the solvent. Boronic acids are known to interact with diols, and this property can be exploited for sensing applications, often leading to changes in fluorescence.[5] The anionic form of the boronic acid group at higher pH can act as an electron donor, potentially leading to the formation of a photoinduced charge transfer state when an electron-withdrawing group like cyano is present on the fluorophore.[9]
Table 4: Expected UV-Visible and Fluorescence Properties of Cyanopyridine Boronic Acid Isomers
| Isomer | Expected λmax (nm) | Expected Fluorescence Behavior |
| 4-Cyano-3-pyridineboronic acid | ~270-290 | Likely to be weakly fluorescent. |
| 5-Cyano-3-pyridineboronic acid | ~275-295 | May exhibit solvatochromism. |
| 2-Cyano-5-pyridineboronic acid | ~280-300 | Potential for pH-dependent fluorescence.[9] |
Note: These are generalized predictions. The actual photophysical properties can be highly dependent on the solvent and pH.
Experimental Protocol: UV-Visible and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the cyanopyridine boronic acid isomers in a spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). Concentrations are typically in the micromolar range.
-
UV-Visible Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Fluorescence Acquisition: Record the emission spectrum using a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum.
Conclusion: An Integrated Approach to Isomer Differentiation
The unambiguous identification of cyanopyridine boronic acid isomers requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive structural information, FT-IR serves as a rapid confirmation of the presence of key functional groups. UV-Visible and fluorescence spectroscopy offer complementary data on the electronic properties of the isomers and can be particularly useful for developing analytical methods for their detection and quantification.
By understanding the principles outlined in this guide and applying the described experimental protocols, researchers can confidently characterize their cyanopyridine boronic acid isomers, ensuring the integrity and reproducibility of their synthetic and developmental endeavors.
References
- Parikh, K. S., & Patel, K. D. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3), 516-521.
- Gravel, J., Bérubé, G., & Fruk, L. (2009). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Molecules, 14(9), 3427-3441. [Link]
- Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (n.d.). ResearchGate.
- PubChem. (n.d.). 5-Cyanopyridine-3-boronic acid.
- Adu-Ampratwum, D., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(15), 4486. [Link]
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir, 20(10), 4098-4105. [Link]
Sources
- 1. 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Cyanopyridine(100-54-9) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of (2-Cyanopyridin-4-YL)boronic Acid in Biaryl Synthesis
Executive Summary
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the choice of building blocks is a critical decision point, balancing reactivity, stability, and cost. This guide provides an in-depth analysis of (2-Cyanopyridin-4-YL)boronic acid, a key reagent for introducing the 2-cyanopyridine moiety, a common pharmacophore in modern medicinal chemistry. We objectively compare its performance in the Suzuki-Miyaura coupling reaction against viable alternatives, presenting experimental data, detailed protocols, and a transparent cost-effectiveness analysis to guide your synthetic strategy.
Introduction: The Strategic Importance of the 2-Cyanopyridine Moiety
The 2-cyanopyridine scaffold is a privileged structural motif in drug discovery and materials science.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2][3] this compound has emerged as a go-to reagent for installing this fragment via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4]
However, the "best" reagent is not solely defined by chemical elegance. Practical considerations such as cost, stability, and reaction efficiency are paramount in both academic and industrial settings. This guide will dissect these factors to provide a holistic view of where this compound delivers the most value.
The Primary Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the cornerstone reaction for this class of reagents, enabling the formation of a C(sp²)–C(sp²) bond between the cyanopyridine unit and an aryl or heteroaryl halide/triflate.[5][6] The general mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7][8]
The electron-withdrawing nature of the nitrile group in this compound can influence its reactivity and stability, sometimes presenting challenges such as competitive protodeboronation (loss of the boronic acid group) under harsh basic conditions.[9] Therefore, careful selection of reaction parameters is crucial for success.
Comparative Analysis: Performance and Cost
To assess the true value of this compound, we must compare it to logical alternatives for achieving the same synthetic goal. These alternatives include positional isomers and more stable boronic acid surrogates like pinacol esters.
The Contenders:
-
This compound: The primary subject of our analysis.
-
(2-Cyanopyridin-3-YL)boronic acid: A common positional isomer.
-
(4-Cyanopyridin-2-YL)boronic acid: Another key positional isomer.
-
2-Cyanopyridine-4-Boronic Acid Pinacol Ester: A more stable, albeit more expensive, surrogate that can mitigate decomposition issues.[10][11]
Performance and Cost Data Summary
The following table synthesizes typical reaction yields found in the literature and approximate market costs for bulk quantities. Costs are estimations and can vary significantly between suppliers and purity grades.
| Reagent | CAS Number | Typical Yield Range (%)[12] | Approx. Cost (USD/g) | Cost per Mole (USD/mol) |
| This compound | 1007477-99-9 | 75-95% | ~$30 - $50 | ~$4440 - $7400 |
| (2-Cyanopyridin-3-YL)boronic acid | 874290-88-7 | 70-90% | ~$25 - $45 | ~$3698 - $6656 |
| (4-Cyanopyridin-2-YL)boronic acid | 1072946-01-0 | 78-96%[13] | ~$40 - $60 | ~$5920 - $8880 |
| 2-Cyanopyridine-4-Boronic Acid Pinacol Ester | 741709-62-6 | 85-99% | ~$15 - $25[10] | ~$3435 - $5725 |
Note: Costs are derived from a survey of online chemical suppliers and are subject to change. Molar costs are calculated based on the respective molecular weights.
Analysis and Interpretation:
-
Direct Cost: The pinacol ester appears to be the most cost-effective option on a per-gram and per-mole basis for bulk purchasing, a somewhat counterintuitive finding that highlights the importance of scalable synthesis for these surrogates.[10]
-
Performance: While all contenders can provide excellent yields, the pinacol ester often gives more consistent and slightly higher yields, particularly in complex syntheses or when prolonged reaction times at elevated temperatures are required.[9] This is due to its enhanced stability and resistance to protodeboronation.[8]
-
Positional Isomers: The choice between isomers is dictated entirely by the desired final structure. Their costs and performance are broadly comparable, with minor variations based on the specific synthetic route to the boronic acid itself.[14]
-
Cost-Effectiveness: When factoring in the potential for higher, more reliable yields and reduced reaction failures, the 2-Cyanopyridine-4-Boronic Acid Pinacol Ester often emerges as the most cost-effective choice, despite the free boronic acid sometimes having a lower upfront cost at smaller scales. The reduction in failed reactions and purification difficulties can save significant time and resources, outweighing the initial reagent cost.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.
Objective: To couple this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq, Limiting Reagent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
Methodology:
-
Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Rationale: Using the aryl halide as the limiting reagent is standard practice. A slight excess of the boronic acid ensures the complete consumption of the more expensive coupling partner. K₂CO₃ is a moderately strong base sufficient to form the active boronate species without being overly harsh, which could degrade the starting material.[8]
-
-
Inerting the Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 mmol).
-
Rationale: Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is robust and effective for a wide range of aryl-aryl couplings.[8]
-
-
Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 20-30 minutes.
-
Rationale: The dioxane/water solvent system is highly effective. Dioxane solubilizes the organic components, while water is crucial for dissolving the inorganic base and facilitating the formation and transfer of the boronate species.[12]
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative experimental process.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indiamart.com [indiamart.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (4-CYANOPYRIDIN-2-YL)BORONIC ACID | 1072946-01-0 [sigmaaldrich.com]
- 14. globalchemmall.com [globalchemmall.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (2-Cyanopyridin-4-YL)boronic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (2-Cyanopyridin-4-YL)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical reasoning behind each critical step, ensuring the protection of laboratory personnel and the environment. The dual-hazard nature of this compound, stemming from its boronic acid functionality and its cyanopyridine core, necessitates a rigorous and informed approach to waste management.
Hazard Identification and Core Safety Principle
This compound is a bifunctional molecule that presents distinct chemical hazards. While the boronic acid group contributes to irritant properties, the presence of the cyano (-C≡N) group on the pyridine ring is of paramount concern during handling and disposal.
GHS Hazard Classification: According to data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The most critical, non-negotiable safety principle for this compound is the prevention of hydrogen cyanide (HCN) gas formation . The cyanopyridine moiety can react with acids to release HCN, a highly toxic and potentially lethal gas[2][3]. Therefore, all disposal procedures are designed around this central principle.
Core Directive: All waste streams containing this compound, including residual amounts, contaminated materials, and rinseates, must be treated as hazardous cyanide waste . Under no circumstances should this waste be mixed with acidic materials[3][4].
Initial Waste Assessment Logic
The following decision tree illustrates the initial characterization and segregation step for any waste generated involving this compound.
Caption: Initial waste characterization for this compound.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following minimum PPE is worn[3][5]:
-
Eye Protection: Safety goggles or a face shield if splashes are possible.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of gloves as solid hazardous cyanide waste immediately after handling[3].
-
Body Protection: A fully buttoned laboratory coat.
All waste handling and decontamination procedures must be performed inside a certified laboratory chemical fume hood[2][3].
Step-by-Step Disposal Protocols
Segregation is the cornerstone of safe disposal. Separate solid and liquid waste streams into dedicated, properly labeled containers[4][6].
Protocol 3.1: Solid Waste Disposal
This stream includes items contaminated with this compound powder or solutions.
-
Examples: Contaminated gloves, weigh paper, pipette tips, paper towels, bench protectors.
-
Procedure:
-
Collect all solid waste in a dedicated, durable, and sealable container (e.g., a 6 mil polyethylene bag or a designated solid waste drum)[3].
-
This container must be used only for cyanide-containing solid waste[4][6].
-
Affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and specify "Cyanide Waste" and "DO NOT MIX WITH ACIDS "[4].
-
Store the sealed container in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department.
-
Protocol 3.2: Liquid Waste Disposal
This stream includes unused solutions, reaction mixtures, and initial rinseates from container decontamination.
-
Procedure:
-
Designate a specific, compatible (e.g., Polyethylene) container for liquid cyanide waste.
-
Affix a "Hazardous Waste" label before adding any waste.
-
Clearly write the full chemical name and all components of the solution. Explicitly add the warnings "Cyanide Waste" and "DO NOT MIX WITH ACIDS "[4].
-
Ensure the pH of the collected waste remains neutral or basic. If necessary, adjust with a dilute base (e.g., sodium hydroxide solution) while working in a fume hood. Never add acid .
-
Keep the container securely capped when not in use.
-
Store in secondary containment within a designated satellite accumulation area, away from incompatible materials (especially acids), until EHS collection[7][8].
-
Protocol 3.3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular lab glass or plastic.
-
Procedure:
-
First Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol) that will dissolve the compound. The first rinseate is hazardous and must be collected and transferred into your liquid cyanide hazardous waste container[5][8].
-
Second Rinse (Deactivation): Rinse the container thoroughly with a pH 10 buffer solution to ensure an alkaline environment. Collect this rinseate in your liquid cyanide waste container[4][7].
-
Third Rinse (Oxidation): Rinse the container with a freshly prepared 10% bleach (sodium hypochlorite) solution. This helps to oxidize any remaining cyanide species. Collect this rinseate in the same liquid cyanide waste container[4][7].
-
Final Rinse: Perform a final rinse with water. This final rinseate can typically be disposed of down the drain, but confirm with your institution's EHS guidelines.
-
Allow the container to air dry completely in the fume hood.
-
Deface or remove the original label. The decontaminated container can now be disposed of as non-hazardous lab waste.
-
Comprehensive Disposal Workflow
The following diagram outlines the complete lifecycle for managing this compound waste, from generation to final disposal.
Caption: Complete waste management workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill, prompt and correct action is crucial.
-
Small Spill (Inside a Fume Hood):
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the area immediately [6].
-
Alert colleagues and notify your laboratory supervisor and institutional EHS.
-
Do not attempt to clean up a large spill or any spill that has the potential to generate HCN gas without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[9].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[9].
-
Inhalation: Move to fresh air immediately. If symptoms develop, seek immediate medical attention[9].
-
Summary of Hazard Information
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[1] |
| Special Hazard | N/A | Reacts with acid to produce highly toxic hydrogen cyanide gas [2][3] |
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, mitigating risks and fostering a secure laboratory environment. The foundational principles of waste segregation and prevention of acidification are paramount to protecting yourself and your colleagues.
References
- PubChem. This compound.
- Stanford University Environmental Health & Safety.
- University of St Andrews. Cyanides and nitriles, use and disposal. [Link]
- Wayne State University Division of Research & Innov
- University of Alabama at Birmingham. SOP for the safe use of cyanide compounds. [Link]
- University of Windsor.
- PubChemLite. This compound (C6H5BN2O2). [Link]
- Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]
- PubChem. (2-Chloro-3-cyanopyridin-4-yl)boronic acid.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- American Chemical Society.
- Ohio EPA.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- PubChem. [4-Cyano-5-(oxan-4-yloxy)-2-pyridinyl]boronic acid.
Sources
- 1. This compound | C6H5BN2O2 | CID 49760399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. research.wayne.edu [research.wayne.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. vumc.org [vumc.org]
- 9. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Cyanopyridin-4-YL)boronic acid
Welcome to your essential guide for the safe handling of (2-Cyanopyridin-4-YL)boronic acid. In modern drug discovery and chemical synthesis, pyridineboronic acids are invaluable building blocks. However, their utility is matched by the need for rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework to ensure your safety. We will explore the why behind each recommendation, empowering you to make informed safety decisions in your laboratory.
The core principle of our approach is risk mitigation through a multi-layered defense system, with Personal Protective Equipment (PPE) as the critical final barrier between you and potential exposure. The guidance herein is synthesized from established safety protocols for handling pyridine derivatives and boronic acids, which are known to pose risks of skin, eye, and respiratory irritation.[1][2][3][4][5]
Hazard Assessment: Understanding the Compound
This compound combines the chemical properties of a pyridine ring, a cyano group, and a boronic acid moiety. While a specific, comprehensive toxicological profile for this exact compound is not widely published, we can infer its primary hazards from these structural components.
-
Pyridine Moiety : Pyridine and its derivatives are known to be skin and respiratory irritants.[6] They can be absorbed through the skin and may cause systemic effects upon significant exposure.[7]
-
Boronic Acid Group : Boronic acids as a class are generally considered irritants to the eyes, skin, and respiratory system.[2][8] Dust from solid boronic acids is a primary inhalation risk.[8][9]
-
Cyano Group : While the cyano group in this context is part of a stable aromatic system, it warrants a cautious approach due to the potential hazards associated with cyanide-containing compounds.
Based on analogous compounds like 4-Cyanophenylboronic acid and (2-Aminopyridin-4-yl)boronic acid hydrochloride, the primary anticipated hazards are:
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not just about wearing the equipment, but about selecting the right equipment for the specific task and understanding its limitations. All operations involving this compound, especially handling the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][10]
Eye and Face Protection: The First Line of Defense
Accidental splashes or dust generation can cause serious and irreversible eye damage.
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound is in the work area.[8][10]
-
Enhanced Protection : For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities (>10g), a full-face shield should be worn over the chemical splash goggles.[9]
Hand Protection: Selecting the Right Glove Material
Skin contact is a primary route of exposure. Glove selection must be based on chemical compatibility, not just availability. The pyridine component is the main driver for glove material choice.
-
Recommended : Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[7][10] They provide good resistance against splashes and incidental contact.
-
Not Recommended : Latex gloves are not suitable as they offer poor protection against many organic chemicals, including pyridine.[10]
-
Protocol : Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or punctures before use. If contact occurs, remove gloves immediately, wash your hands thoroughly, and don new gloves.[9]
Table 1: Glove Material Compatibility for Pyridine
| Glove Material | Splash Protection Rating | Notes |
|---|---|---|
| Nitrile | Good to Excellent[11] | The standard choice for incidental contact. Not for prolonged immersion. |
| Neoprene | Excellent[7] | A robust option, often thicker, providing enhanced protection. |
| Butyl Rubber | Excellent | Recommended for prolonged handling or spill cleanup.[12] |
| Latex | Not Recommended[10] | Poor chemical resistance to pyridine.[13] |
Body Protection: Shielding from Spills
A lab coat is more than a uniform; it is a critical piece of protective equipment.
-
A flame-resistant, fully buttoned lab coat must be worn at all times.[9]
-
Ensure the coat has long sleeves.
-
Long pants and fully enclosed, chemical-resistant shoes are also mandatory to protect against spills.[9]
Respiratory Protection: Mitigating Inhalation Risks
The fine, dust-like nature of solid boronic acids makes them an inhalation hazard.
-
Primary Control : All weighing and transfer of the solid compound must be performed in a certified chemical fume hood.[6][10] This is the most effective way to control airborne particles.
-
Secondary Protection : When handling the powder, even within a fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine dust particles.[9][14] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policies.[8][12]
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a direct, procedural guide for safely handling this compound from receipt to use.
Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Step 1: Preparation
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[9]
-
Confirm that the chemical fume hood has a current certification.[10]
-
Prepare your work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood.
-
Don all required PPE as outlined in Section 2.
Step 2: Handling the Solid Compound (Inside Fume Hood)
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to gently scoop the required amount into a tared, anti-static weigh boat or directly into the reaction vessel.[9] Avoid pouring the powder, as this generates dust.[9]
-
Tightly close the main container immediately after dispensing.[9][10]
Step 3: Preparing Solutions (Inside Fume Hood)
-
Slowly add the solvent to the vessel containing the solid.
-
If sonication or stirring is required, ensure the vessel is securely capped or covered.
-
Keep all containers with the chemical tightly closed when not in active use.[15]
Step 4: Post-Handling and Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
Disposal Plan: Responsible Waste Management
Chemical waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any contaminated disposables (gloves, bench paper, weigh boats) in a dedicated, labeled hazardous waste bag inside the fume hood.
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.[16] The container must be compatible with the solvents used.
-
Regulations : Never dispose of this chemical down the drain.[16] All waste must be disposed of through your institution's environmental health and safety office, following local and national regulations.[14]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond personal protection to encompass procedural excellence and environmental responsibility. Your diligence is the most critical component of a safe and successful research environment.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz1ua-9wkDv0d5IizLRMKzf9Imq36yCQW2HJnbS8Ibf3BVNLtVLqfIvJKTppdBdIULO7hDWH_Sp6BlerdpZRDL_B9bk4B-GXoxp_4jTDPiIi6viZMAvgyXU5mo5H2wVNBAfLaSicdBKt9qRzYR4tzoDSX32y0XiXe389XQ5oLtLwjENBqFYB2AvAs42rSVSWHYEVhrzVoZtuyJsZ2P2rHYtQ==]
- How To Safely Dispose of Boric Acid. Lab Alley. [URL: https://www.laballey.com/blogs/lab-safety/how-to-safely-dispose-of-boric-acid]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/]
- Disposal Of Boric Acid. Sciencing. [URL: https://sciencing.com/disposal-of-boric-acid-12504585.html]
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/84110-40-7_20150720.pdf]
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]
- Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [URL: https://chemtalk.com.au/viewtopic.php?t=6027]
- Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds?productName=FSUP7960]
- Standard Operating Procedure for Pyridine. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine.pdf]
- 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester - Safety Data Sheet. AK Scientific. [URL: https://www.aksci.com/sds/TL0131_sds.pdf]
- Gloves Chemical Resistance Chart. Gloves By Web. [URL: https://www.glovesbyweb.com/glove-chemical-resistance-chart]
- Personal protective equipment for handling Methylboronic acid pinacol ester-d3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwKySpCRN4KY9ruweRHZblebZk6XprS19soH21hDBx0qNX4w3JY_NAryJzCwJCsbbTNYwX43azk2_m95YKTWjEGKi8ftNZZxbsWMXF5inEZrVzXOnIx2GAdHzNjQpiNw263N4H3QwisXA9sb0tB8kJ_Jwqbc2GhJlUNw0jCv_UKAywuSSurdK_TtPy478vEbh8nleuRuVpC1EJ8CSnhxqOh7KKs-5dbVzTSBo=]
- How to handle pyridine safely?. BIOSYNCE Blog. [URL: https://www.biosynce.com/blog/how-to-handle-pyridine-safely_b30]
- Hazardous Materials Disposal Guide. Nipissing University. [URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf]
- Nitrile Gloves - Chemical Resistance Chart. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-resources/safety-health-security/personal-protective-equipment-ppe/gloves/glove-chemical-resistance-charts/nitrile-gloves.html]
- Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara - Environment, Health and Safety. [URL: https://ehs.ucsb.edu/files/docs/chemsafety/Ansell%20Chemical%20Resistance%20Glove%20Chart.pdf]
- Boric acid - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/b7901]
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [URL: https://www.bsu.edu/-/media/www/departmentalcontent/ehs/pdfs/wasteregulations/draindisposal.pdf?la=en&hash=941E660721E6437222FDC5676E4B4AD68B983353]
- Chemical Compatibility Database. Cole-Parmer. [URL: https://www.coleparmer.com/chemical-resistance]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln - Environmental Health and Safety. [URL: https://ehs.unl.edu/sop/s-caustics_acids.pdf]
- Nervonic Acid - Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/13940m.pdf]
- 4-Cyanophenylboronic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC374660050]
- (2-Aminopyridin-4-yl)boronic acid hydrochloride - Safety Data Sheet. AK Scientific, Inc.. [URL: https://www.aksci.com/sds/5423DW_sds.pdf]
- Pyridine-4-boronic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=CC00404DE]
- Glove Compatibility Chart. CP Lab Safety. [URL: https://www.calpaclab.
- 5-Chloro-2-fluoropyridine-3-boronic acid - Safety Data Sheet. Combi-Blocks, Inc.. [URL: https://www.combi-blocks.com/msds/BB-3818.pdf]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. biosynce.com [biosynce.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. sciencing.com [sciencing.com]
- 15. thermofishersci.in [thermofishersci.in]
- 16. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
